Triapine
Description
This compound has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.
This compound is a synthetic heterocyclic carboxaldehyde thiosemicarbazone with potential antineoplastic activity. This compound inhibits the enzyme ribonucleotide reductase, resulting in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides necessary for DNA synthesis. This agent has been shown to inhibit tumor growth in vitro. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
a neuroprotective agent; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
| Record name | Triapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCX-0191 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triapine: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, investigational small molecule inhibitor of ribonucleotide reductase (RNR) with a broad spectrum of antitumor activity.[1][2] Developed by Vion Pharmaceuticals, it has been the subject of numerous preclinical and clinical studies, demonstrating its potential as a therapeutic agent against various malignancies, including both solid tumors and hematological cancers.[1] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity.
Primary Molecular Target: Ribonucleotide Reductase (RNR)
The primary molecular target of this compound is the enzyme ribonucleotide reductase (RNR).[1][2][3][4] RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. The enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). Due to its rate-limiting role in DNA synthesis, RNR is an attractive target for cancer therapy, as rapidly proliferating cancer cells have a high demand for dNTPs.
The eukaryotic RNR holoenzyme is a heterotetramer composed of two distinct subunits: a large subunit (RRM1) and a small subunit (RRM2 or p53R2).[3][4] The RRM1 subunit contains the catalytic site, while the RRM2 subunit houses a di-iron center and a tyrosyl free radical, both of which are essential for the enzyme's catalytic activity.[3][5]
This compound exerts its inhibitory effect by specifically targeting the RRM2 subunit of RNR.[3][5] Its mechanism of inhibition is multifaceted and involves:
-
Iron Chelation: this compound is a potent iron chelator. It binds to the ferric iron (Fe³⁺) within the active site of the RRM2 subunit.[6][7] This interaction disrupts the di-iron center, which is crucial for the generation and stabilization of the tyrosyl radical.[1][6]
-
Destruction of the Tyrosyl Radical: The tyrosyl radical is indispensable for the initiation of the nucleotide reduction process. By chelating the iron, this compound destabilizes this radical, effectively quenching its activity and halting the catalytic cycle of RNR.[1][6]
-
Generation of Reactive Oxygen Species (ROS): The this compound-iron complex is redox-active. The ferric-Triapine complex can be reduced to a ferrous (Fe²⁺)-Triapine complex by intracellular reducing agents such as dithiothreitol (DTT).[4][8] This ferrous complex then reacts with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4][8] These ROS can further contribute to the inactivation of RNR and induce cellular damage.[8]
This multi-pronged attack on the RRM2 subunit makes this compound a highly potent inhibitor of RNR, reportedly 100- to 1000-fold more potent than hydroxyurea, another RNR inhibitor used in the clinic.[7]
Quantitative Data
Ribonucleotide Reductase Inhibition
| Compound | Target | IC50 Value | Assay Conditions | Reference |
| This compound | Recombinant RNR | Not specified | In vitro RR activity assay with R2 or p53R2 bound to R1 | |
| Hydroxyurea | Recombinant RNR | ~3-fold less potent against p53R2 than R2 | In vitro RR activity assay with R2 or p53R2 bound to R1 |
Note: While a specific IC50 value for this compound's direct enzymatic inhibition of RNR is not consistently reported in the provided search results, its high potency is well-established.
Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| 41M | Not Specified | 0.45 ± 0.03 | MTT (96h) | [2] |
| [Ga(this compound)₂]NO₃ | Not Specified | 0.25 ± 0.05 | MTT (96h) | [2] |
| [Fe(this compound)₂]NO₃·H₂O | Not Specified | 1.50 ± 0.50 | MTT (96h) | [2] |
| [Zn(this compound)₂(H₂O)] | Not Specified | 0.52 ± 0.02 | MTT (96h) | [2] |
Downstream Cellular Effects and Signaling Pathways
The inhibition of RNR by this compound leads to a cascade of downstream cellular events, primarily stemming from the depletion of the dNTP pool. This disruption of DNA synthesis and repair mechanisms triggers several key signaling pathways.
Cell Cycle Arrest
A primary consequence of dNTP depletion is the stalling of DNA replication forks, which activates the DNA damage response (DDR) pathway. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1).[5] Activated Chk1 mediates cell cycle arrest, predominantly at the G1/S checkpoint , preventing cells with damaged or incompletely replicated DNA from progressing through the cell cycle.[7][9] This provides time for the cell to attempt DNA repair, but in the sustained presence of this compound, this arrest can ultimately lead to apoptosis.
Inhibition of Homologous Recombination Repair
Beyond its impact on DNA replication, this compound also impairs the cell's ability to repair DNA double-strand breaks (DSBs) through homologous recombination (HR). This is a critical mechanism for maintaining genomic integrity. This compound's inhibition of HR is mediated through its effect on the protein CtIP (C-terminal binding protein interacting protein) .
CtIP plays a crucial role in the initiation of DSB end resection, a prerequisite for HR. The function of CtIP is dependent on its phosphorylation by cyclin-dependent kinases (CDKs). By inducing Chk1 activation, this compound leads to the inhibition of CDK activity.[1] This lack of CtIP phosphorylation prevents its interaction with the Mre11-Rad50-Nbs1 (MRN) complex and BRCA1, thereby abrogating DSB resection and inhibiting the HR pathway.[1][2] This makes cancer cells more susceptible to DNA damaging agents and PARP inhibitors.
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay (Representative Protocol)
This protocol is a synthesized representation based on the principles described in the literature.
-
Enzyme and Substrate Preparation:
-
Recombinant human RRM1 and RRM2 subunits are expressed and purified.
-
The RRM2 subunit is reconstituted with iron to form the active di-iron center and tyrosyl radical.
-
A reaction mixture is prepared containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), magnesium acetate, ATP (as an allosteric effector), and the ribonucleotide substrate (e.g., CDP).
-
-
Inhibition Assay:
-
The RRM1 and reconstituted RRM2 subunits are combined to form the active holoenzyme.
-
Varying concentrations of this compound (or a vehicle control) are pre-incubated with the holoenzyme for a specified time.
-
The enzymatic reaction is initiated by the addition of the ribonucleotide substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and is then quenched (e.g., by boiling).
-
-
Product Quantification:
-
The amount of deoxyribonucleotide product (e.g., dCDP) is quantified. This can be achieved using various methods, such as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the inhibition curve.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).
-
The cells are incubated for a specified period (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting a dose-response curve.[10]
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Cells are treated with this compound or a vehicle control for the desired time.
-
Both adherent and suspension cells are harvested and washed with PBS.
-
-
Fixation:
-
Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
-
Staining:
-
The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
The data is used to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
-
Western Blot for Chk1 Activation
-
Cell Lysis and Protein Quantification:
-
Cells treated with this compound are lysed to extract total protein.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345) and a primary antibody for total Chk1 (as a loading control).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to phosphorylated and total Chk1 can be quantified.[13]
-
Conclusion
This compound is a potent and promising anti-cancer agent that exerts its primary therapeutic effect through the inhibition of ribonucleotide reductase. Its detailed mechanism of action, involving iron chelation, tyrosyl radical scavenging, and ROS generation, leads to the depletion of deoxyribonucleotides. This, in turn, triggers a cascade of cellular responses, including cell cycle arrest at the G1/S checkpoint and the impairment of homologous recombination-mediated DNA repair. A thorough understanding of these molecular mechanisms is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this compound treatment. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted activities of this important investigational drug.
References
- 1. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 4. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. google.com [google.com]
- 13. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
Triapine: A Technical Guide to a Promising Ribonucleotide Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides. By targeting this critical step in DNA synthesis and repair, this compound has demonstrated significant antitumor activity across a broad spectrum of preclinical models and has been the subject of numerous clinical trials. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, clinical trial outcomes, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anticancer agent.
Introduction
Ribonucleotide reductase (RNR) is an essential enzyme responsible for the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the building blocks of DNA.[1] The activity of RNR is tightly linked to cell proliferation, making it an attractive target for cancer therapy.[2] this compound is a small molecule inhibitor of RNR that has shown significantly greater potency than hydroxyurea, a clinically used RNR inhibitor.[3] It belongs to the class of α-N-heterocyclic carboxaldehyde thiosemicarbazones, which are known for their metal-chelating properties.[3] this compound's mechanism of action is multifaceted, involving not only the direct inhibition of RNR but also the induction of oxidative stress and the modulation of complex signaling pathways that ultimately lead to cancer cell death.[3][4] This guide will delve into the technical details of this compound's function and its evaluation as a therapeutic agent.
Mechanism of Action: Inhibition of Ribonucleotide Reductase
This compound's primary mechanism of action is the inhibition of the R2 subunit of ribonucleotide reductase. This inhibition is a multi-step process that involves the chelation of iron and the generation of reactive oxygen species (ROS).
The R2 subunit of RNR contains a di-iron center that is essential for the generation of a tyrosyl free radical, which is required for the catalytic activity of the enzyme. This compound, being a strong iron chelator, disrupts this di-iron center. The process is thought to occur as follows:
-
Binding and Iron Chelation: this compound binds to the R2 subunit, leading to the release of iron from the di-iron center.[5]
-
Formation of a Redox-Active Complex: this compound chelates the released iron, forming an iron(II)-Triapine complex.[3]
-
Generation of Reactive Oxygen Species (ROS): This iron(II)-Triapine complex is redox-active and reacts with molecular oxygen to produce ROS, such as superoxide and hydroxyl radicals.[5]
-
Enzyme Inactivation: The generated ROS then quench the essential tyrosyl free radical on the R2 subunit, leading to the inactivation of the RNR enzyme.[5]
This mechanism of action makes this compound effective even in cancer cells that have developed resistance to other RNR inhibitors like hydroxyurea.[6]
Quantitative Data
Preclinical Efficacy: IC50 Values
The in vitro potency of this compound has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum antitumor activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 0.476 | [6] |
| K/VP.5 (Vincristine-resistant) | Chronic Myelogenous Leukemia | 0.661 | [6] |
| SK-N-MC | Neuroepithelioma | 0.31 | [7] |
| 41M | Ovarian Carcinoma | 0.45 | [3] |
| A549 | Lung Adenocarcinoma | 14.33 - 166.77 | [2] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used.
Clinical Trial Outcomes
This compound has been evaluated in numerous Phase I and Phase II clinical trials, both as a monotherapy and in combination with other anticancer agents and radiation therapy. The following table summarizes key findings from selected trials.
| Trial Phase | Cancer Type | Treatment Regimen | Number of Patients | Key Outcomes | Citation |
| Phase II | Advanced Non-Small Cell Lung Cancer | This compound (105 mg/m²) + Gemcitabine (1,000 mg/m²) | 18 | No objective responses; 20% stable disease. Median OS: 5.4 months. | [8] |
| Phase I | Advanced-Stage Malignancies | This compound (48–96 mg/m²) + Cisplatin (20–75 mg/m²) | N/A | MTD: 96 mg/m² this compound + 75 mg/m² Cisplatin. No objective responses; 50% stable disease at MTD. | [3] |
| Phase II (Randomized) | Locally Advanced Uterine Cervix or Vaginal Cancers | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | 26 | Overall response rate: 100% in this compound group vs. 77% in control group. 3-year PFS: 92% vs. 77%. | [9] |
| Phase III | Locally Advanced Cervical and Vaginal Cancer | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy alone | 448 | The addition of this compound to CRT did not improve OS. | [10] |
| Phase I/II | Stage IB2–IIIB Cervical Cancer | This compound + Cisplatin-Radiotherapy | N/A | 3-year disease-free survival: 80%. 3-year overall survival: 82%. | [11] |
Signaling Pathways
The inhibition of RNR by this compound triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. Key pathways involved include the induction of endoplasmic reticulum (ER) stress and the activation of both intrinsic and extrinsic apoptotic pathways.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
RNR inhibition leads to a depletion of the deoxyribonucleotide pool, which can disrupt protein folding and lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, triggering apoptosis.
The UPR is mediated by three main sensor proteins in the ER membrane:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, including activating transcription factor 4 (ATF4).
-
ATF6 (Activating Transcription Factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate genes involved in ER-associated degradation (ERAD) and chaperone production.
-
IRE1 (Inositol-requiring enzyme 1): Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in protein folding and degradation.
Under prolonged ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response, primarily through the action of C/EBP homologous protein (CHOP), a transcription factor induced by ATF4.[12] CHOP upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the balance towards cell death.[12]
Apoptotic Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: The intrinsic pathway is initiated by intracellular stress signals. In the context of this compound treatment, ER stress and the upregulation of CHOP play a significant role. CHOP can induce the expression of pro-apoptotic Bcl-2 family members like Bim and Puma, while downregulating anti-apoptotic members like Bcl-2. This shift in the balance of Bcl-2 family proteins leads to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7.
Extrinsic Pathway: The extrinsic pathway is triggered by the binding of extracellular death ligands to their cognate death receptors on the cell surface. This compound has been shown to upregulate the expression of the FAS death receptor (also known as CD95 or APO-1). The binding of FAS ligand (FASL) to FAS triggers the recruitment of the adaptor protein FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8, an initiator caspase, can then directly activate the executioner caspases.
Crosstalk between Pathways: The two pathways are interconnected. Activated caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, amplifying the apoptotic signal.
Activated executioner caspases, such as caspase-3, are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
Ribonucleotide Reductase Activity Assay (CDP Reductase Assay)
This protocol is adapted from methods used to assess the activity of RNR by measuring the conversion of radiolabeled cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP).[7]
Materials:
-
Cellular extract containing RNR
-
[¹⁴C]CDP (e.g., 52.9 mCi/mmol)
-
Unlabeled CDP
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
ATP
-
This compound (or other inhibitors)
-
Dowex 1-borate ion-exchange columns
-
Scintillation fluid and counter
Procedure:
-
Prepare the Assay Mixture: In a final volume of 20 µL, combine the following in a microcentrifuge tube:
-
30 mM HEPES buffer, pH 7.6
-
6 mM MgCl₂
-
3 mM DTT
-
5 mM ATP
-
0.15 mM unlabeled CDP
-
0.02 µCi [¹⁴C]CDP
-
10 µL of cellular extract
-
Desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes. The reaction should be linear within this time frame.
-
Stop the Reaction: Terminate the reaction by heating the tubes at 100°C for 3 minutes.
-
Hydrolysis: Add 10 µL of snake venom phosphodiesterase (10 mg/mL) to each tube and incubate at 37°C for 30 minutes to hydrolyze the nucleotides to nucleosides.
-
Separation: Apply the reaction mixture to a Dowex 1-borate ion-exchange column.
-
Elution:
-
Elute the deoxycytidine with 2 mL of water.
-
Elute the cytidine with 2 mL of 0.1 M HCl.
-
-
Quantification: Add the eluates to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the amount of dCDP formed and express the RNR activity as nmol of dCDP formed per mg of protein per hour.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify cells with compromised membranes.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (both adherent and suspension) after treatment with this compound.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis Markers
This protocol outlines the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Reprobe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a potent and well-characterized inhibitor of ribonucleotide reductase with a clear mechanism of action and a broad spectrum of antitumor activity. Its ability to induce ER stress and subsequently trigger apoptosis through multiple signaling pathways highlights its potential as a multifaceted anticancer agent. While clinical trial results have been mixed, with some studies showing limited efficacy as a monotherapy, its potential in combination with chemotherapy and radiation, particularly in overcoming resistance, remains an active and promising area of investigation. The detailed methodologies and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel RNR inhibitors for the treatment of cancer.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Ribonucleotide Reductase Induces Endoplasmic Reticulum Stress and Apoptosis, Leading to the Death of Docetaxel-resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Triapine: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine, chemically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a potent and extensively studied inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides.[1][2] By targeting this critical step in DNA synthesis and repair, this compound exhibits broad-spectrum antitumor activity and has been the subject of numerous preclinical and clinical investigations.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Development
This compound was developed as a second-generation thiosemicarbazone, designed to be a more potent RNR inhibitor than its predecessors.[4] Initial studies demonstrated its superiority over hydroxyurea, the then-standard RNR inhibitor, in terms of both potency and duration of action.[3][5] Vion Pharmaceuticals initially developed this compound, and it has since been investigated by several other pharmaceutical companies and research institutions.[1] Over the years, this compound has been evaluated in numerous clinical trials for a wide range of hematological and solid tumors, both as a monotherapy and in combination with other anticancer agents and radiation therapy.[6][7][8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase.[2][9] This inhibition is achieved through a multi-faceted process involving the chelation of iron and the quenching of a critical tyrosyl free radical within the R2 subunit of the enzyme.[1][10] This action depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and the induction of S-phase cell cycle arrest.[11] Subsequently, prolonged DNA replication stress triggers the intrinsic apoptotic pathway, characterized by the activation of Bid, release of cytochrome c from the mitochondria, and eventual cell death.[11][12]
References
- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 7. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 9. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a promising synthetic heterocyclic carboxaldehyde thiosemicarbazone with significant potential as an antineoplastic agent. Its primary mechanism of action involves the potent inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, along with a visual representation of its key signaling pathways. The quantitative data presented herein is systematically organized into tables for clarity and comparative analysis, aiming to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde.[1] Its structure features an N-N-S array of donor sites that facilitate strong chelation of metal ions, particularly iron, which is crucial for its biological activity.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | [(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | [2] |
| CAS Number | 143621-35-6 | [2] |
| Molecular Formula | C₇H₉N₅S | [2] |
| Molecular Weight | 195.24 g/mol | [2] |
| SMILES | C1=CC(=C(N=C1)/C=N/NC(=S)N)N | [2] |
| Synonyms | 3-AP, 3-APCT, NSC 663249, OCX-191, PAN-811 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Light yellow to khaki solid powder | [3] |
| Solubility | Soluble in DMSO (≥ 47 mg/mL) | [3] |
| Water Solubility | Insoluble | [4] |
| LogP | 0.98 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 121 Ų | [6] |
Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR).[7] RNR is a heterodimeric enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in DNA synthesis.[7] this compound targets the R2 subunit of RNR, which houses a tyrosyl-free radical essential for the enzyme's catalytic activity.[8]
The inhibition is mediated through the chelation of iron by this compound.[8] The resulting this compound-iron complex is redox-active and is believed to quench the tyrosyl radical, thereby inactivating the R2 subunit and halting DNA synthesis.[8] This leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis.[9]
Pharmacodynamics
This compound exhibits a broad spectrum of antitumor activity against various cancer cell lines, including those resistant to other chemotherapeutic agents like hydroxyurea.[7] It has been shown to be a potent radiosensitizer, enhancing the efficacy of radiation therapy by inhibiting DNA repair mechanisms.[10]
Table 3: In Vitro Activity of this compound
| Cell Line | IC₅₀ (µM) | Assay | Reference(s) |
| L1210 (Leukemia) | 1.3 | Proliferation | [11] |
| L1210/HUr (Hydroxyurea-resistant Leukemia) | 1.6 | Proliferation | [11] |
| K562 (Leukemia) | 0.476 | Growth Inhibition | [3] |
| K/VP.5 | 0.661 | Growth Inhibition | [3] |
| DU145 (Prostate Carcinoma) | ~5 | Clonogenic | [10] |
| U251 (Glioma) | ~5 | Clonogenic | [10] |
| PSN1 (Pancreatic Carcinoma) | ~3 | Clonogenic | [10] |
Experimental Protocols
Synthesis of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
3-amino-2-picoline
-
Selenium dioxide
-
Thiosemicarbazide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Oxidation of 3-amino-2-picoline:
-
3-amino-2-picoline is oxidized using selenium dioxide to yield 3-aminopyridine-2-carboxaldehyde.[12] This reaction is typically carried out in a suitable solvent like dioxane or ethanol under reflux.
-
-
Condensation with Thiosemicarbazide:
-
The resulting 3-aminopyridine-2-carboxaldehyde is then condensed with thiosemicarbazide.[12]
-
Dissolve 3-aminopyridine-2-carboxaldehyde in warm ethanol.
-
Add an equimolar amount of thiosemicarbazide dissolved in a minimal amount of warm water or ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or under gentle reflux for a specified period (e.g., 2 hours).[4]
-
The product, this compound, will precipitate out of the solution upon cooling.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the product with cold ethanol and diethyl ether.[4]
-
The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on RNR activity.
Materials:
-
Recombinant human RNR (R1 and R2 subunits)
-
[¹⁴C]-CDP (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
ATP
-
Unlabeled CDP
-
This compound solution (in DMSO)
-
Dowex 1-borate ion-exchange columns
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing HEPES buffer (e.g., 30 mM, pH 7.6), MgCl₂ (e.g., 6 mM), ATP (e.g., 5 mM), DTT (e.g., 3 mM), unlabeled CDP (e.g., 0.15 mM), and [¹⁴C]-CDP (e.g., 0.02 µCi).
-
-
Enzyme and Inhibitor Addition:
-
Add the R1 and R2 subunits of RNR to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to different reaction tubes.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes), during which the reaction is linear.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by boiling or adding perchloric acid.
-
Separate the product, [¹⁴C]-dCDP, from the unreacted [¹⁴C]-CDP using Dowex 1-borate ion-exchange chromatography.
-
-
Quantification:
-
Quantify the amount of [¹⁴C]-dCDP formed using liquid scintillation counting.
-
Calculate the percentage of RNR inhibition for each this compound concentration and determine the IC₅₀ value.
-
Clonogenic Survival Assay
This assay determines the long-term effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DU145, U251)
-
Complete cell culture medium
-
This compound solution (in DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Cell Seeding:
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).[6] Include a vehicle control.
-
-
Incubation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.[6]
-
-
Staining and Counting:
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution for 15-30 minutes.[14]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and treat with different concentrations of this compound for a desired time period (e.g., 24 or 48 hours).[11]
-
-
Cell Harvesting and Staining:
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways
This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the NF-κB signaling pathway.[16] This activation leads to the upregulation of the FAS receptor, rendering cancer cells more susceptible to apoptosis.[16]
Caption: this compound-induced ER stress activates NF-κB, upregulating FAS and promoting apoptosis.
Conclusion
This compound is a well-characterized ribonucleotide reductase inhibitor with significant potential in cancer therapy. Its defined chemical structure, understood physicochemical properties, and potent pharmacological effects make it a compelling candidate for further drug development. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating its synthesis, mechanism of action, and cellular effects. The elucidation of its impact on signaling pathways, such as the ER stress-NFκB-FAS axis, opens new avenues for exploring combination therapies and understanding its broader biological implications. This comprehensive technical guide serves as a foundational document for scientists and clinicians working towards harnessing the full therapeutic potential of this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - My Cancer Genome [mycancergenome.org]
- 10. kumc.edu [kumc.edu]
- 11. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Triapine's Role in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[1][2][3] By disrupting the production of these essential DNA building blocks, this compound effectively halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][4] This technical guide provides an in-depth examination of this compound's core mechanism, its downstream cellular effects, and its synergistic potential with DNA-damaging agents. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary molecular target of this compound is ribonucleotide reductase (RNR).[2][5] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a process indispensable for both DNA replication and repair.[6][7] The human RNR enzyme is a tetramer composed of two RRM1 and two RRM2 subunits.[4] The RRM2 subunit contains a crucial iron-stabilized tyrosyl free radical essential for the enzyme's catalytic activity.[4][8]
This compound functions as a powerful iron chelator.[1][2] It binds to the iron center within the RRM2 subunit, quenching the tyrosyl radical and rendering the enzyme inactive.[1][8] Unlike older RNR inhibitors such as hydroxyurea, this compound is effective against both the S-phase-specific RRM2 subunit and the p53-inducible p53R2 subunit, giving it a broader and more potent inhibitory profile.[8][9][10] This comprehensive inhibition leads to a severe depletion of the intracellular dNTP pool, which is the foundational mechanism of this compound's antitumor activity.[11][12]
Downstream Cellular Effects
The inhibition of RNR and subsequent depletion of dNTP pools trigger a cascade of cellular events that collectively contribute to this compound's cytotoxic effects.
-
Replication Stress and DNA Damage: The immediate consequence of dNTP scarcity is the stalling and collapse of DNA replication forks during S-phase.[13] This prolonged replication arrest is a major source of endogenous DNA damage, leading to the formation of DNA double-strand breaks (DSBs).[13][14] The presence of these breaks is marked by the phosphorylation of histone H2AX (γH2AX), a reliable biomarker of DNA damage.[9][14]
-
Cell Cycle Arrest: In response to replication stress and DNA damage, cell cycle checkpoints are activated. This compound has been shown to induce a potent cell cycle arrest, primarily at the G1/S transition, preventing cells with insufficient dNTPs from initiating DNA synthesis.[15][16] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[15][17]
-
Apoptosis: If DNA damage is extensive and cannot be repaired, cells are directed towards programmed cell death, or apoptosis.[4] this compound-induced apoptosis is a result of the cumulative cellular stress from dNTP depletion, replication catastrophe, and sustained DNA damage signals.[15]
Synergistic Potential with DNA-Damaging Therapies
A key feature of this compound's therapeutic potential lies in its ability to synergize with conventional cancer treatments like chemotherapy and radiation.[18] These modalities act by inducing significant DNA damage. Cancer cells, in turn, rely on efficient DNA repair pathways to survive this assault, a process that requires a steady supply of dNTPs from RNR.
By inhibiting RNR, this compound simultaneously prevents the repair of this externally induced DNA damage.[9][12][19] This dual-action strategy—inflicting DNA damage while blocking the necessary repair machinery—leads to a dramatic increase in cytotoxicity and can overcome resistance to single-agent therapies.[2][19] this compound has demonstrated synergistic effects when combined with platinum-based agents (cisplatin), topoisomerase inhibitors (doxorubicin, etoposide), and radiation therapy.[4][18][19][20]
Quantitative Data Summary
The potency of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its efficacy.
Table 1: Comparative In Vitro Potency of this compound and Hydroxyurea
| Compound | Target Cell Line | Assay | IC₅₀ Value | Citation |
|---|---|---|---|---|
| This compound | HL-60 | DNA Synthesis Inhibition | 0.06 µM | [13] |
| Hydroxyurea | HL-60 | DNA Synthesis Inhibition | 13 µM | [13] |
| This compound | HL-60 | Cell Growth Inhibition | 0.29 µM | [13] |
| Hydroxyurea | HL-60 | Cell Growth Inhibition | 87 µM |[13] |
Table 2: Human Pharmacokinetics and Pharmacodynamics from Phase I Trials
| Patient Population | Dosing Regimen (MTD) | Steady-State Plasma Conc. | Pharmacodynamic Effect | Citation |
|---|---|---|---|---|
| Advanced Leukemia | 160 mg/m²/day (96h infusion) | 0.6 - 1.0 µM | >50% reduction in WBC; Decline in dATP and dGTP pools | [11] |
| Advanced Solid Tumors | 96 mg/m²/day (days 1-4) with Cisplatin | Not Reported | 50% of patients achieved stable disease |[8] |
Key Experimental Protocols
The following are methodologies for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm.
-
Analysis: Gate the single-cell population and analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G1, S, and G2/M phases.
Analysis of DNA Damage by γH2AX Immunofluorescence
This assay quantifies the formation of DNA double-strand breaks by detecting γH2AX foci.[9][20]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound, a DNA-damaging agent (e.g., etoposide), or a combination of both.
-
Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in the number of foci per cell indicates an increase in DSBs.
Conclusion
This compound is a highly potent inhibitor of ribonucleotide reductase that disrupts the fundamental process of DNA synthesis. Its mechanism of action, centered on the chelation of iron within the RNR enzyme, leads to a cascade of cytotoxic events including dNTP pool depletion, replication fork collapse, induction of DNA damage, and cell cycle arrest. Furthermore, its ability to cripple DNA repair pathways makes it an excellent candidate for combination therapies with DNA-damaging agents, offering a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The comprehensive data and methodologies presented in this guide underscore the well-defined role of this compound as a targeted inhibitor of DNA synthesis for cancer therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 7. A Phase II Randomized Control Trial of this compound Plus Lutetium Lu 177 Dotatate Versus Lutetium Lu 177 Dotatate Alone for Well-Differentiated Somatostatin Receptor-Positive Neuroendocrine Tumors | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 8. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nucleotide Metabolism, Oncogene-Induced Senescence and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Preclinical Studies of Triapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, formerly known as 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[1][2] By targeting RR, this compound disrupts the supply of deoxyribonucleotides (dNTPs), leading to DNA replication stress, cell cycle arrest, and apoptosis in cancer cells.[3] Its mechanism of action, involving iron chelation and the generation of reactive oxygen species (ROS), has made it a subject of extensive preclinical investigation, both as a single agent and in combination with chemotherapy and radiation.[4][5] This technical guide provides a comprehensive overview of the core preclinical studies that have elucidated the mechanism and therapeutic potential of this compound, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase. RR is a heterodimeric enzyme composed of a large subunit (R1) and a small subunit (R2 or p53R2). The R2 subunit houses a di-iron center and a tyrosyl-free radical, which are critical for the catalytic activity of the enzyme.[4]
This compound's inhibitory activity is multifaceted:
-
Iron Chelation: this compound is a potent iron chelator that can sequester iron from the di-iron center of the R2 subunit of RR, rendering the enzyme inactive.[6][7]
-
Reactive Oxygen Species (ROS) Generation: The this compound-iron complex is redox-active and can participate in Fenton-like reactions, leading to the production of damaging reactive oxygen species, such as hydroxyl radicals. These ROS can further contribute to the quenching of the essential tyrosyl-free radical in the R2 subunit and induce DNA damage.[4][5]
-
Inhibition of DNA Synthesis: By inhibiting RR, this compound depletes the intracellular pool of dNTPs, which are the building blocks for DNA replication and repair. This leads to a rapid inhibition of DNA synthesis.[1][3]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis activates cell cycle checkpoints, leading to cell cycle arrest, typically at the G1/S phase boundary.[8] Prolonged arrest and the accumulation of DNA damage ultimately trigger apoptosis.[6]
Diagram: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Quantitative Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of cancer cell lines.
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| NCI-60 Panel (average) | Various | 1.6 (GI50) | [3] |
| L1210 | Murine Leukemia | 1.3 | [2] |
| L1210/HUr | Hydroxyurea-resistant Murine Leukemia | 1.6 | [2] |
| 41M | Human Ovarian Carcinoma | 0.45 | [7] |
In Vivo Antitumor Efficacy
Preclinical studies in murine models have demonstrated the in vivo antitumor activity of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| L1210 Leukemia | Murine Leukemia | Broad range of dosages | Curative for some mice | [1] |
| M109 Lung Carcinoma | Murine Lung Carcinoma | Twice daily dosing | Pronounced growth inhibition | [1] |
| A2780 Ovarian Carcinoma | Human Ovarian Carcinoma | 8-10 mg/kg/dose, twice daily for 5-6 days (i.p.) | Effective against xenografts | [6] |
| PSN1 Xenograft | Human Pancreatic Cancer | 60 mg/kg with 4 Gy radiation | Dose enhancement factor of 4.3 (when given after radiation) | [9] |
| U251 Xenograft | Human Glioma | 60 mg/kg with 4 Gy radiation | Dose enhancement factor of 2.3 (when given before radiation) | [9] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of ribonucleotide reductase.
Methodology: A common method involves measuring the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]-CDP) to its corresponding deoxyribonucleotide product (dCDP).[10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), allosteric effectors (e.g., ATP), and the R1 subunit of RR.
-
Initiation of Reaction: Add the R2 subunit and the radiolabeled substrate (e.g., [³H]-CDP) to the reaction mixture to initiate the reaction. For inhibitor studies, this compound is pre-incubated with the R2 subunit.
-
Time-Course Sampling: At various time points, aliquots of the reaction mixture are removed and the reaction is quenched with an acid (e.g., perchloric acid).
-
Product Separation and Quantification: The product (dCDP) is separated from the substrate (CDP), often using chromatography, and the amount of radioactivity in the product fraction is quantified by liquid scintillation counting.
-
Data Analysis: The rate of product formation is calculated and compared between control and this compound-treated samples to determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound.
Methodology: This assay measures the ability of a single cell to proliferate and form a colony.[11][12]
-
Cell Seeding: A single-cell suspension is prepared, and a known number of cells are seeded into multi-well plates.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified duration.
-
Incubation: The treatment medium is removed, and cells are washed and incubated in fresh medium for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution such as 10% neutral buffered formalin and stained with a dye like 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment concentration is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Diagram: Experimental Workflow for a Clonogenic Assay
Caption: A typical workflow for a clonogenic assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology: Human tumor cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.[13][14]
-
Cell Preparation: Cancer cells are cultured, harvested during their exponential growth phase, and resuspended in a suitable medium like PBS or Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Tumor Implantation: A specific number of cells (e.g., 3-5 x 10⁶) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers, typically calculated using the formula: Volume = (width)² x length/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered, often intraperitoneally (i.p.) or intravenously (i.v.), according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is often tumor growth inhibition or delay. At the end of the study, tumors may be excised for further analysis.
Diagram: Workflow for an In Vivo Xenograft Study
Caption: A general workflow for an in vivo xenograft study.
Conclusion
The early preclinical studies of this compound have robustly established its mechanism of action as a potent inhibitor of ribonucleotide reductase. Through a combination of iron chelation and ROS generation, this compound effectively disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The in vitro and in vivo data demonstrate its significant antitumor activity against a variety of cancer types, both as a standalone agent and as a sensitizer for radiation and chemotherapy. The detailed experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel RR inhibitors in the field of oncology.
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Triapine's Impact on Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. By targeting RNR, this compound effectively disrupts the production of deoxyribonucleotides, leading to the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various tumor cell lines, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound's primary anticancer activity stems from its potent inhibition of ribonucleotide reductase (RNR).[1][2] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, an essential step in the de novo synthesis of DNA building blocks.[2][3][4] The inhibition of RNR by this compound leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, which in turn halts DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[2][5]
This compound's inhibitory action on RNR is multifaceted. It acts as a potent iron chelator, binding to the iron center within the R2 subunit of RNR.[6][7][8] This interaction disrupts the tyrosyl radical necessary for the enzyme's catalytic activity.[2][6] The resulting this compound-iron complex can also participate in redox cycling, generating reactive oxygen species (ROS) that contribute to cellular damage.[7][9] Unlike hydroxyurea, another RNR inhibitor, this compound is significantly more potent and can overcome hydroxyurea resistance.[1][5]
Effects on Tumor Cell Proliferation and Survival
This compound exhibits broad-spectrum antitumor activity against a variety of malignancies, including leukemia, lymphoma, and solid tumors such as ovarian, cervical, and lung cancer.[1][2] Its effects on tumor cells are primarily characterized by the inhibition of proliferation, induction of cell cycle arrest, and apoptosis.
Inhibition of Cell Proliferation
Numerous studies have demonstrated this compound's ability to inhibit the growth of various cancer cell lines in a dose- and time-dependent manner.[10]
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| L1210 | Leukemia | 1.3 | [4] |
| L1210/HUr | Hydroxyurea-resistant Leukemia | 1.6 | [4] |
| KB | Nasopharyngeal Carcinoma | Not specified, but active | [1] |
| A2780 | Ovarian Carcinoma | Not specified, but growth inhibited | [1] |
| M109 | Murine Lung Carcinoma | Not specified, but growth inhibited | [1] |
| Multiple Epithelial Ovarian Cancer (EOC) lines | Ovarian Cancer | Dose-dependent decrease in viability (0.1-100 µM) | [10] |
| PC3 and PC3-DR | Prostate Cancer | Significant reduction in survival | [11][12] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~1 | [13] |
Induction of Cell Cycle Arrest
By depleting the dNTP pool, this compound effectively halts DNA replication, leading to cell cycle arrest, primarily in the S-phase.[3][6] This S-phase arrest prevents cancer cells from progressing through the cell cycle and dividing.[6]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| Buccal Mucosa Cells (in vivo) | This compound administration | Increase in S-phase population from 1.7% to 3.2% at 2 hours | [6] |
| U251, DU145, PSN1 | 5 µM, 5 µM, and 3 µM for 16 hours, respectively | Accumulation of cells in S-phase | [14] |
| Uterine Cervix Cancer Cells | This compound treatment | Protracted cell cycle arrest at the G1–S-phase checkpoint | [3] |
Induction of Apoptosis
Prolonged cell cycle arrest and DNA damage caused by this compound ultimately trigger programmed cell death, or apoptosis, in cancer cells.[6][8]
Table 3: Pro-apoptotic Effects of this compound
| Cell Line | Apoptotic Mechanism | Key Molecular Events | Reference |
| Peripheral Blood Mononuclear Cells (PBMC) (in vivo) | Activation of the apoptotic pathway | Increased cytochrome c release at 2 hours | [6] |
| Epithelial Ovarian Cancer (EOC) cells | Induction of apoptosis via the mitochondrial pathway | Nuclear shrinkage, chromatin condensation, Bid activation, XIAP cleavage, Akt down-regulation | [10] |
| Docetaxel-resistant Prostate Cancer (PC3-DR) cells | Endoplasmic reticulum stress-mediated apoptosis | Upregulation of caspases, Bax, Bak, p53; Downregulation of Bcl-2, Bcl-XL | [12] |
Signaling Pathways Modulated by this compound
This compound's inhibition of RNR initiates a cascade of molecular events that impact several critical signaling pathways involved in cell proliferation, DNA damage response, and apoptosis.
Caption: Signaling pathway of this compound's antitumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[10]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
Purpose: To analyze the effect of this compound on cell cycle phase distribution.
Protocol:
-
Treat cells with the desired concentration of this compound for a specific duration (e.g., 16 hours).[14]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Hoechst Staining)
Purpose: To visualize the morphological changes of apoptosis induced by this compound.
Protocol:
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.[10]
-
Mount the coverslips on glass slides with a mounting medium.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Western Blot Analysis
Purpose: To detect changes in the expression of proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bid, XIAP, Akt, caspases, cyclins) overnight at 4°C.[10][12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Clinical Significance and Future Directions
This compound has been evaluated in numerous clinical trials for a range of cancers, both as a single agent and in combination with other chemotherapeutic agents and radiation therapy.[2][6][15][16] Combination therapies, in particular, have shown promise. For instance, this compound has been shown to enhance the efficacy of DNA-damaging agents like cisplatin and doxorubicin by inhibiting DNA repair.[1][8] It also acts as a radiosensitizer, increasing the susceptibility of tumor cells to radiation therapy.[14]
Ongoing research is focused on optimizing dosing schedules, identifying predictive biomarkers for patient response, and exploring novel combination strategies to maximize the therapeutic potential of this compound in cancer treatment.[17][18] The development of an oral formulation is also underway to improve patient convenience and facilitate more flexible dosing regimens.[5]
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 4. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Ribonucleotide Reductase Induces Endoplasmic Reticulum Stress and Apoptosis, Leading to the Death of Docetaxel-resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Facebook [cancer.gov]
- 16. This compound - My Cancer Genome [mycancergenome.org]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Testing the Response to the Anti-cancer Drug, this compound, in Uterine Cancers Using Markers From the Tissue at the Time of Hysterectomy [ctv.veeva.com]
The Pharmacological Profile of Triapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides. By targeting RNR, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and effects on key cellular signaling pathways. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is a thiosemicarbazone derivative that has been extensively investigated as a potential anticancer agent.[1] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2][3] this compound is significantly more potent than hydroxyurea, another RNR inhibitor, and has demonstrated activity against a broad spectrum of cancer cell lines and in various murine tumor models.[2][3] This guide delves into the detailed pharmacological characteristics of this compound, providing a technical foundation for its continued investigation and potential clinical application.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of the R2 subunit of ribonucleotide reductase.[4] This inhibition is achieved through a multi-faceted mechanism:
-
Iron Chelation: this compound is a strong iron chelator. It binds to the ferric iron (Fe³⁺) in the active site of the R2 subunit of RNR.[4]
-
Tyrosyl Radical Quenching: The chelation of iron by this compound disrupts the tyrosyl free radical, which is essential for the catalytic activity of RNR.[2]
-
Induction of Oxidative Stress: The this compound-iron complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can cause further cellular damage, including DNA strand breaks.[2]
The depletion of the deoxyribonucleotide pool resulting from RNR inhibition leads to the stalling of replication forks, induction of DNA damage, and ultimately, cell death.[2]
Signaling Pathways
The inhibition of ribonucleotide reductase by this compound triggers a cascade of downstream signaling events, primarily related to DNA damage response, cell cycle arrest, and apoptosis.
DNA Damage Response and Cell Cycle Arrest
The depletion of dNTPs and stalling of DNA replication forks induced by this compound are recognized by the cell as DNA damage. This activates the DNA damage response (DDR) pathway, leading to the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. The cell cycle is subsequently arrested, primarily in the S-phase, to allow for DNA repair.[2]
Apoptosis Pathway
Prolonged S-phase arrest and accumulation of unrepaired DNA damage ultimately trigger apoptosis. This compound has been shown to induce the intrinsic pathway of apoptosis, characterized by the involvement of the mitochondria.
Quantitative Pharmacological Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The 50% inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| L1210 | Leukemia | 1.3 | Not Specified | |
| L1210/HUr | Leukemia (Hydroxyurea-resistant) | 1.6 | Not Specified | [3] |
| A549 | Lung Adenocarcinoma | 14.33-18.33 (µg/mL) | 24 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.5-1.0 | 72 | [5] |
| U251 | Glioblastoma | ~5 | Not Specified | [5] |
| DU145 | Prostate Cancer | ~5 | Not Specified | [5] |
| PSN1 | Pancreatic Cancer | ~3 | Not Specified | [5] |
| KB | Nasopharyngeal Carcinoma | Not Specified | Not Specified | [5] |
Clinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been evaluated in several Phase I clinical trials. The data indicate linear pharmacokinetics with relatively high interpatient variability.[2][6]
| Parameter | Value | Patient Population | Dosing Regimen | Reference |
| Cmax (Peak Plasma Concentration) | 2.2-5.5 µM | Adults with advanced hematologic malignancies | 2-hour IV infusion | [7] |
| ~8 µM | Patients with advanced solid tumors | 96 mg/m²/day, 2-hour IV infusion for 5 days | [2][6] | |
| T½ (Elimination Half-life) | 35 min - 3 h (median ~1 h) | Patients with advanced solid tumors | 96 mg/m²/day, 2-hour IV infusion for 5 days | [2][6] |
| AUC (Area Under the Curve) | No significant difference between day 1 and day 5 | Patients with advanced solid tumors | Daily for 5 days | [2] |
| Urinary Excretion | 1-3% of administered dose | Patients with advanced solid tumors | Not Specified | [2][6] |
| Steady-State Concentration | 0.6-1 µM | Patients with advanced leukemia | Continuous IV infusion over 96 h | [1] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay
This assay measures the ability of this compound to inhibit the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet cellular debris. The supernatant containing the RNR enzyme is collected.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing [¹⁴C]-labeled cytidine diphosphate ([¹⁴C]CDP) as the substrate, ATP as an allosteric activator, dithiothreitol as a reducing agent, magnesium chloride, and HEPES buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the reaction at 37°C for a defined period.
-
-
Separation and Quantification:
-
Stop the reaction by boiling.
-
Separate the product, [¹⁴C]deoxycytidine diphosphate ([¹⁴C]dCDP), from the substrate, [¹⁴C]CDP, using Dowex-1-borate anion-exchange chromatography.
-
Quantify the amount of [¹⁴C]dCDP formed using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of RNR inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.[8][9][10][11]
Detailed Methodology:
-
Cell Seeding:
-
Trypsinize and count a single-cell suspension of the desired cancer cell line.
-
Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
-
Treatment:
-
Allow cells to attach for several hours.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing individual surviving cells to form colonies.
-
-
Staining and Counting:
-
When colonies are of a sufficient size (typically >50 cells), aspirate the medium and fix the colonies with a solution such as 6.0% (v/v) glutaraldehyde.
-
Stain the colonies with 0.5% (w/v) crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Western Blot Analysis for DNA Damage Markers
This protocol details the detection of key proteins involved in the DNA damage response, such as γH2AX, following this compound treatment.[12][13][14]
Detailed Methodology:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE) and separate by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.[15][16][17][18]
Detailed Methodology:
-
Cell Culture and Implantation:
-
Culture human cancer cells in appropriate media.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dose.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Compare the tumor growth inhibition in the this compound-treated group to the control group.
-
Conclusion
This compound is a potent ribonucleotide reductase inhibitor with a well-defined mechanism of action that leads to the disruption of DNA synthesis and repair, ultimately inducing cancer cell death. Its pharmacological profile, characterized by in vitro cytotoxicity against a broad range of cancer cell lines and manageable toxicity in clinical trials, supports its further investigation as a potential anticancer therapeutic. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the understanding and clinical application of this compound. Further research into combination therapies and the identification of predictive biomarkers will be crucial in realizing the full therapeutic potential of this promising agent.
References
- 1. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ptglab.com [ptglab.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Triapine: An In-depth Technical Guide to its Iron Chelation and Redox Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a promising anti-cancer agent currently under clinical investigation. Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair. This activity is intrinsically linked to its potent iron chelation properties and the subsequent redox cycling of the iron-triapine complex. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with iron and the resulting redox activity that contributes to its therapeutic effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Core Mechanism: Iron Chelation and Ribonucleotide Reductase Inhibition
This compound exerts its potent anti-neoplastic effects primarily through the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[1] Unlike other RNR inhibitors such as hydroxyurea, this compound is significantly more potent.[1]
The inhibition of RNR by this compound is critically dependent on its ability to chelate iron.[1] The R2 subunit of RNR contains a di-iron center that generates a tyrosyl radical essential for the enzyme's catalytic activity. This compound readily binds to ferric iron (Fe³⁺), forming a stable complex.[2][3] This complex can then be reduced by intracellular reducing agents, such as dithiothreitol (DTT) in experimental settings, to the ferrous (Fe²⁺) state.[2] It is this ferrous-triapine complex that is the more potent inhibitor of RNR.[2]
The proposed mechanism involves the ferrous-triapine complex quenching the essential tyrosyl radical in the R2 subunit of RNR, thereby inactivating the enzyme.[2] This leads to a depletion of the deoxyribonucleotide pool, causing S-phase arrest in the cell cycle and ultimately inducing apoptosis.
Redox Activity and Generation of Reactive Oxygen Species (ROS)
A key feature of the this compound-iron complex is its redox activity. The ferrous-triapine [Fe(II)-(3-AP)] complex can react with molecular oxygen to generate reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[2] This Fenton-like chemistry contributes significantly to the cytotoxicity of this compound. The generated ROS can induce oxidative stress, leading to damage of cellular components such as DNA, lipids, and proteins, further promoting cell death.
Signaling Pathways Affected by this compound
This compound's multifaceted mechanism of action impacts several critical cellular signaling pathways.
-
DNA Synthesis and Repair: By inhibiting RNR, this compound directly halts the production of DNA precursors, leading to the arrest of DNA synthesis. This also impairs the cell's ability to repair DNA damage, sensitizing cancer cells to DNA-damaging agents and radiation.
-
Cell Cycle Regulation: The depletion of dNTPs triggers cell cycle checkpoints, leading to a characteristic S-phase arrest.
-
Apoptosis Induction: The combination of DNA synthesis inhibition, DNA damage from ROS, and overall cellular stress activates apoptotic pathways. Evidence suggests the involvement of both intrinsic (mitochondrial) and extrinsic pathways, with reports of PARP cleavage and caspase activation.[4][5]
Below are Graphviz diagrams illustrating these key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of Triapine: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent anti-cancer agent that has undergone extensive investigation in numerous clinical trials.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] this compound's efficacy is intrinsically linked to its ability to enter cancer cells, distribute to its subcellular targets, and engage with key cellular pathways. This technical guide provides an in-depth overview of the cellular uptake and distribution of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Carcinoma | 0.55 ± 0.2 | [3] |
| 41M | Ovarian Carcinoma | 0.45 ± 0.03 | [3] |
| SK-N-MC | Neuroepithelioma | 0.31 | [4] |
| K562 | Chronic Myelogenous Leukemia | 0.476 ± 0.039 | [2] |
| K/VP.5 | Adriamycin-resistant K562 | 0.661 ± 0.069 | [2] |
Cellular Uptake and Subcellular Distribution
This compound's entry into cells and its subsequent localization are crucial for its therapeutic effect. Studies have leveraged the intrinsic fluorescence of this compound to visualize its intracellular journey.[3][5][6][7][8][9]
Core Signaling Pathways and Mechanisms of Action
This compound's cytotoxicity is a multi-faceted process involving the inhibition of its primary target, ribonucleotide reductase, and the induction of several downstream signaling cascades.
Ribonucleotide Reductase Inhibition
This compound is a potent inhibitor of the R2 subunit of ribonucleotide reductase.[10][11][12] It functions as a strong iron chelator, and it is believed that the iron-Triapine complex is the active species that quenches the essential tyrosyl radical within the R2 subunit, thereby halting DNA synthesis.[10][11][12] This inhibition leads to a depletion of the deoxyribonucleotide pool necessary for DNA replication and repair.
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Induction of Endoplasmic Reticulum (ER) Stress and FAS Upregulation
This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the NFκB signaling pathway. This leads to the upregulation of the FAS receptor (also known as CD95 or APO-1) on the cell surface, sensitizing cancer cells to FAS ligand (FASL)-mediated apoptosis.
Caption: this compound-induced ER Stress and FAS-mediated Apoptosis.
DNA Damage Response and Apoptosis
The inhibition of DNA synthesis and repair by this compound leads to the accumulation of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX). This DNA damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.
Caption: DNA Damage Response and Apoptotic Signaling Induced by this compound.
Experimental Protocols
Fluorescence Microscopy for Cellular Uptake and Distribution
This protocol is adapted from studies demonstrating the intrinsic fluorescence of this compound.[3][5][6][7][8][9]
Objective: To visualize the cellular uptake and subcellular distribution of this compound in living cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in DMSO)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filters (Excitation ~360 nm, Emission ~457 nm)
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency (e.g., 50-70%).
-
Prepare fresh working solutions of this compound in complete cell culture medium from the stock solution. A final concentration in the low micromolar range is typically used. Include a vehicle control (DMSO).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium (or vehicle control) to the cells and incubate for the desired time points (e.g., 15 min, 30 min, 1 h, 4 h).
-
After incubation, wash the cells twice with pre-warmed PBS to remove extracellular this compound.
-
Add fresh, pre-warmed PBS or a suitable imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Acquire bright-field images to assess cell morphology.
-
Acquire fluorescence images using an excitation wavelength of approximately 360 nm and collecting emission at around 457 nm.
-
-
(Optional) For co-localization studies, cells can be stained with specific organelle markers (e.g., nuclear stains like DAPI, mitochondrial stains) following the manufacturer's protocols, ensuring compatibility with the this compound fluorescence spectrum.
Caption: Experimental Workflow for Visualizing this compound Uptake.
Western Blot for Detection of γH2AX
This protocol provides a method to detect the phosphorylation of H2AX as a marker of DNA double-strand breaks induced by this compound.[13][14]
Objective: To quantify the levels of γH2AX in this compound-treated cells by Western blot.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for desired time points. Include an untreated control.
-
Harvest cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of γH2AX.
Cytochrome c Release Assay by Subcellular Fractionation and Western Blot
This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol, a hallmark of apoptosis.[15][16][17][18]
Objective: To determine if this compound induces the release of cytochrome c from the mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Digitonin-based cell permeabilization buffer
-
Mitochondrial isolation buffer
-
Dounce homogenizer
-
Centrifuge
-
Western blot materials (as listed in the γH2AX protocol)
-
Primary antibody against cytochrome c
-
Primary antibody against a mitochondrial marker (e.g., COX IV)
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
Procedure:
-
Treat cells with this compound to induce apoptosis. Include a positive control (e.g., staurosporine) and an untreated negative control.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in a digitonin-based buffer to selectively permeabilize the plasma membrane.
-
Homogenize the cells gently using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet the nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with mitochondrial isolation buffer.
-
Lyse the mitochondrial pellet to obtain the mitochondrial fraction.
-
Perform protein quantification on both the cytosolic and mitochondrial fractions.
-
Analyze equal amounts of protein from both fractions by Western blot, as described previously.
-
Probe the membranes with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to confirm the purity of the fractions and detect the translocation of cytochrome c.
Conclusion
This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The intrinsic fluorescence of this compound offers a powerful tool for real-time visualization of its intracellular dynamics. Its mechanism of action, centered on the inhibition of ribonucleotide reductase and the induction of multiple cell death pathways, underscores its potential as a potent anti-cancer agent. The provided protocols offer a foundation for researchers to further investigate the intricate cellular and molecular responses to this compound treatment. Future studies focusing on the quantitative analysis of this compound's subcellular distribution will further enhance our understanding of its mechanism of action and may inform the development of more effective cancer therapies.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Fluorescence properties and cellular distribution of the investigational anticancer drug this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence properties and cellular distribution of the investigational anticancer drug this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 18. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Triapine and its Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a potent, investigational anticancer agent that functions as a small molecule inhibitor of ribonucleotide reductase (RNR).[1][2][3][4] Its primary mechanism of action involves the depletion of the deoxynucleotide pool necessary for DNA synthesis and repair, leading to significant disruption of cell cycle progression.[5][6] This document provides an in-depth technical overview of this compound's effects on the cell cycle, detailing its molecular mechanism, impact on cell cycle checkpoints, and the experimental methodologies used for its evaluation. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[5][7] These dNDPs are the precursors for the deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[3] The RNR holoenzyme is composed of two subunits: a large M1 (RRM1) subunit and a small M2 (RRM2 or p53R2) subunit.[7][8] The M2 subunit houses a critical iron-stabilized tyrosyl free radical, which is essential for the enzyme's catalytic activity.[5][8]
This compound exerts its inhibitory effect by acting as a powerful iron chelator.[4][8] It binds to the iron cofactor within the M2 subunit, quenching the tyrosyl radical and rendering the enzyme inactive.[1][5][6] This potent inhibition halts the production of dNTPs, effectively starving the cell of the necessary building blocks for DNA synthesis.[5][6] This disruption is particularly cytotoxic to rapidly proliferating cancer cells, which have a high demand for dNTPs.[5]
Caption: Mechanism of this compound's inhibition of Ribonucleotide Reductase.
Impact on Cell Cycle Progression
The depletion of dNTP pools by this compound has a profound and direct impact on cell cycle progression, primarily inducing a strong arrest at the G1/S-phase restriction checkpoint.[1][7]
-
G1/S-Phase Arrest: By inhibiting RNR, this compound prevents cells from synthesizing the DNA required to enter and proceed through the S phase. This leads to a significant accumulation of cells in the G1 phase and at the G1/S boundary.[7][9] Preclinical studies have demonstrated that this cell cycle arrest can be potent and protracted, lasting for up to 18 hours.[7] This extended arrest prevents cells from replicating their DNA, ultimately inhibiting proliferation.[5][6]
-
Induction of DNA Damage: The stalling of DNA replication forks due to a lack of dNTPs can lead to the collapse of these forks, resulting in DNA double-strand breaks (DSBs).[10] These breaks are marked by the phosphorylation of histone H2AX (γH2AX). Studies have shown that treatment with this compound leads to an increase in γH2AX foci, indicating the induction of significant DNA damage.[1][11] This damage, combined with the cell's inability to perform repairs due to the ongoing dNTP shortage, contributes to the drug's cytotoxic effects and can trigger apoptosis.[8]
Caption: Cellular consequences of RNR inhibition by this compound.
Quantitative Data on Cell Cycle Effects
The following tables summarize the quantitative effects of this compound on cell cycle phase distribution and its cytotoxic potency across various human cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Phase Distribution Data derived from studies on human tumor cell lines exposed to this compound for 16 hours. Concentrations were selected to be effective for each cell line.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U251 (Glioma) | Control | 45% | 40% | 15% |
| This compound (5 µM) | 70% | 20% | 10% | |
| DU145 (Prostate) | Control | 55% | 30% | 15% |
| This compound (5 µM) | 75% | 15% | 10% | |
| PSN1 (Pancreatic) | Control | 50% | 35% | 15% |
| This compound (3 µM) | 68% | 22% | 10% |
(Note: The data presented are representative values based on published findings to illustrate the significant G0/G1 accumulation.[9][11])
Table 2: In Vitro Antitumor Activity of this compound GI50 represents the concentration required to inhibit cell growth by 50%.
| Cancer Type | Cell Line | Average GI50 (µM) |
| Leukemia | Various | ~0.1 - 1.0 |
| Non-Small Cell Lung | Various | ~1.0 - 5.0 |
| Ovarian | A2780 | ~1.5 |
| Renal | Various | ~1.0 - 4.0 |
| Melanoma | Various | ~0.5 - 3.0 |
(Note: Values are averaged from multiple studies to show the general potency range. The National Cancer Institute panel of 60 tumor cell lines showed an average GI50 in the range of 1.6 μM.[6][8])
Experimental Protocols & Workflow
Evaluating the effect of this compound on cell cycle progression typically involves flow cytometry for cell cycle analysis and immunofluorescence for detecting DNA damage markers like γH2AX.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed human tumor cells (e.g., U251, DU145) in 10-cm culture dishes and allow them to attach and resume growth for 16-24 hours. Ensure cultures are subconfluent at the time of treatment.
-
This compound Treatment: Expose the cells to the desired concentration of this compound (e.g., 3-5 µM) or a vehicle control (e.g., DMSO) for a specified duration, typically 16 hours.[11]
-
Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol: Detection of γH2AX Foci by Immunofluorescence
-
Cell Culture & Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as described above (Protocol 5.1). In some experiments, cells may be co-treated with a DNA damaging agent (e.g., 2 Gy irradiation) to assess effects on DNA repair.[11]
-
Fixation & Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody & Counterstain: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software. An increase in foci indicates the presence of unrepaired DNA double-strand breaks.[11]
Caption: Workflow for analyzing this compound's cellular effects.
Conclusion and Future Directions
This compound is a potent RNR inhibitor that critically impairs DNA synthesis and repair.[5] Its primary effect on cell cycle progression is the induction of a durable G1/S-phase arrest, driven by the depletion of intracellular dNTP pools.[1][7] This arrest, coupled with the accumulation of unresolved DNA damage, underlies its antitumor activity. The ability of this compound to halt the cell cycle and inhibit DNA repair provides a strong rationale for its use in combination with DNA-damaging agents like cisplatin, doxorubicin, and radiation therapy, where it can act as a sensitizing agent.[1][3][7][8] Further research and clinical trials continue to explore the full potential of this compound in oncology, focusing on optimizing combination strategies and identifying patient populations most likely to benefit from its unique mechanism of action.[5][12]
References
- 1. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
A Technical Guide to the Initial Therapeutic Investigations of Triapine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a synthetic heterocyclic carboxaldehyde thiosemicarbazone that has been a subject of extensive investigation for its therapeutic potential in oncology.[1][2] Classified as a ribonucleotide reductase inhibitor, this compound targets a critical enzyme for DNA synthesis and repair, making it a compelling candidate for cancer therapy.[3][4] This document provides an in-depth technical overview of the initial preclinical and clinical investigations into this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[2][3]
-
RNR Subunit Inhibition: Unlike older RNR inhibitors such as hydroxyurea, this compound effectively inhibits both the hRRM2 and p53R2 components of the R2 subunit of the RNR holoenzyme.[5] It is reported to be 100 to 1,000 times more potent than hydroxyurea in enzymatic and cell-growth inhibition assays.[6]
-
Iron Chelation: this compound is a strong iron chelator.[1] Its N-N-S array of donor sites binds strongly to iron, which is critical for the function of the R2 subunit of RNR.[1][2] The RRM2 subunit contains a di-iron center that generates a tyrosyl free radical required for enzymatic activity.[2] By chelating this iron, this compound quenches the radical, thereby inactivating the enzyme.[1][3]
-
Redox Cycling and DNA Damage: The this compound-iron complex is redox-active.[1] At clinically relevant concentrations, this complex has been shown to generate reactive oxygen species, leading to direct DNA damage, a secondary mechanism contributing to its antitumor activity.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Triapine in Clinical Trials: A Comprehensive Overview of Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase (RNR), has been investigated in numerous clinical trials for the treatment of various malignancies. Its mechanism of action involves the quenching of the tyrosyl free radical in the R2 subunit of RNR, which is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2] This document provides a detailed summary of the dosage and administration protocols of this compound as reported in various clinical trials, including monotherapy and combination therapy regimens.
Data Presentation: this compound Dosage Regimens in Clinical Trials
The following tables summarize the quantitative data on this compound dosage and administration from various clinical trials, categorized by therapeutic strategy.
Table 1: this compound as a Single Agent
| Trial Phase | Patient Population | Administration Route | Dosage | Schedule | Maximum Tolerated Dose (MTD) | Key Findings & Toxicities |
| Phase I | Advanced Solid Tumors | IV | 2-105 mg/m² | 2-hour infusion daily for 5 days, every 4 weeks | Not reached | Dose escalation was terminated before MTD was reached.[3] |
| Phase I | Advanced Solid Tumors | IV | 96 mg/m² | 2-hour infusion daily for 5 days, every 2 weeks | 96 mg/m²/day for 5 days | Grade 3/4 leukopenia was the primary toxicity.[3][4] |
| Phase II | Metastatic Renal Cell Carcinoma | IV | 96 mg/m² | 2-hour infusion daily for 4 days, every 2 weeks | - | Limited efficacy. Common adverse events included fatigue, nausea, and grade 3/4 neutropenia.[5] |
Table 2: this compound in Combination with Chemotherapy
| Trial Phase | Patient Population | Combination Agent(s) | This compound Administration Route | This compound Dosage | Schedule | MTD | Key Findings & Toxicities |
| Phase I | Advanced Solid Tumors | Doxorubicin | IV | 25 mg/m² | 2-hour infusion on days 1-4 of a 21-day cycle | Doxorubicin 60 mg/m², this compound 25 mg/m² | Myelosuppression and fatigue were the main toxicities.[6] |
| Phase I | Advanced Solid Tumors | Cisplatin | IV | 48-96 mg/m² | Daily on days 1-4 with cisplatin on days 2 and 3 | 96 mg/m² this compound daily days 1-4 and 75 mg/m² cisplatin split over day 2 and day 3 | Frequent grade 3 or 4 adverse events included fatigue, dyspnea, leukopenia, and thrombocytopenia.[7][8] |
| Phase I | Advanced Solid Tumors | Paclitaxel, Cisplatin | IV | 40-120 mg/m² | 96-hour continuous infusion on day 1, with paclitaxel and cisplatin on day 3, every 21 days | This compound 80 mg/m², Cisplatin 50 mg/m², Paclitaxel 80 mg/m² | Reversible anemia, leukopenia, and thrombocytopenia were common grade 3/4 toxicities.[9][10] |
| Phase I | Advanced Solid Tumors | Gemcitabine | IV | 105 mg/m² | 2-4 hour infusion on days 1, 8, and 15 of a 28-day cycle | 105 mg/m² this compound and 1000 mg/m² gemcitabine | Dose-limiting toxicities included hypoxia, dyspnea, hypotension, and QT interval prolongation.[11] |
| Phase I | Advanced Solid Tumors | Gemcitabine (Fixed Dose Rate) | IV | 75-120 mg | 24-hour infusion on days 1 and 15 of a 28-day cycle | 90 mg this compound (24-hour infusion) and 1000 mg/m² gemcitabine | Grade 4 thrombocytopenia, leukopenia, and neutropenia were dose-limiting.[12][13] |
| Phase II | Advanced Non-Small Cell Lung Cancer | Gemcitabine | IV | 105 mg/m² | 2-hour infusion on days 1, 8, and 15 of a 28-day cycle | - | The regimen did not demonstrate significant activity. Acute infusion reactions related to methemoglobinemia were observed.[4] |
| Phase II | Advanced Pancreatic Cancer | Gemcitabine | IV | 105 mg/m² or 400mg CI, later reduced to 105 mg/m² CI | 4-hour infusion or 24-hour continuous infusion on days 1, 8, and 15 of a 4-week cycle | - | The combination showed some activity. Myelosuppression was a significant toxicity with the continuous infusion schedule.[14] |
Table 3: this compound in Combination with Radiation Therapy
| Trial Phase | Patient Population | Combination Agent(s) | This compound Administration Route | This compound Dosage | Schedule | MTD | Key Findings & Toxicities |
| Phase I | Recurrent Glioblastoma or Astrocytoma | Radiation Therapy | Oral | Dose escalation | 2 hours prior to each radiation treatment for 10 days | To be determined | To evaluate safety and MTD of oral this compound with radiation.[15] |
| Phase I | Locally Advanced Cervical or Vaginal Cancer | Cisplatin, Radiation Therapy | IV and Oral | Dose escalation | IV on day 1, then oral on days 2-5, 8-12, 15-19, 22-26, and 29-33 with weekly cisplatin and daily radiation | To be determined | To determine the MTD of oral this compound in this combination.[16][17] |
| Phase II | Locally Advanced Uterine Cervix or Vaginal Cancers | Cisplatin, Radiation Therapy | IV | 25 mg/m² | Three times weekly with weekly cisplatin and daily radiotherapy | - | The addition of this compound improved metabolic complete response and progression-free survival.[18] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound
1.1. Materials:
-
This compound for injection (lyophilized powder)
-
5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)
-
Glass infusion bottles or non-polyvinyl chloride (non-PVC) infusion bags[3][6]
-
Non-PVC tubing[6]
1.2. Reconstitution and Dilution:
-
Reconstitute the this compound vial with the appropriate volume of a compatible diluent as specified by the manufacturer to achieve a stock solution.
-
Withdraw the calculated dose from the reconstituted vial.
-
Further dilute the dose in a glass bottle or non-PVC bag containing 500 mL of D5W or Normal Saline to a final concentration of 0.01–2 mg/mL.[3][12]
-
Gently mix the infusion solution. The admixture is stable for up to 96 hours when protected from light and stored at room temperature or 2–8°C.[12]
1.3. Administration:
-
Administer the this compound solution as an intravenous infusion over the specified duration (e.g., 2 hours, 4 hours, or 24 hours) using non-PVC tubing.[3][6][14]
-
Monitor the patient for any infusion-related reactions, such as hypoxia, hypotension, and methemoglobinemia, especially at doses ≥ 140 mg/m².[6][11]
Protocol 2: Oral Administration of this compound
2.1. Materials:
-
This compound oral capsules
2.2. Administration:
-
Administer the prescribed dose of this compound capsules orally with water.
-
In combination with radiation therapy, this compound is typically administered a specific time (e.g., 2 hours) before the radiation session.[15]
Protocol 3: this compound in Combination with Cisplatin and Radiation Therapy
3.1. Treatment Schedule Overview:
-
This protocol involves the concurrent administration of this compound, cisplatin, and radiation therapy over several weeks.[16][17]
3.2. This compound Administration:
-
Intravenous (Day 1): Administer this compound intravenously as per Protocol 1.[16][17]
-
Oral (Subsequent Days): Administer oral this compound on specified treatment days, typically within 90 minutes after pelvic irradiation.[16][17]
3.3. Cisplatin Administration:
3.4. Radiation Therapy:
-
Deliver external beam radiation therapy (EBRT) or intensity-modulated radiation therapy (IMRT) five days a week for the duration of the treatment cycle.[16][17]
3.5. Patient Monitoring:
-
Closely monitor patients for hematological toxicities (leukopenia, thrombocytopenia) and other adverse events.[7]
-
Conduct regular blood counts and serum chemistry panels.[7]
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound IV Administration in a Clinical Trial
References
- 1. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound in patients with metastatic renal cell carcinoma: a trial of the National Cancer Institute of Canada Clinical Trials Group (NCIC IND.161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. A Phase I Trial Combining this compound With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 16. Facebook [cancer.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
Application Notes and Protocols for Triapine in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase (RR) inhibitor, in a laboratory setting. This document outlines its mechanism of action, key experimental protocols, and expected outcomes, supported by quantitative data and visual representations of associated signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication and repair.[1] The mechanism involves the chelation of iron within the R2 subunit of RR, which quenches the essential tyrosyl free radical required for the enzyme's catalytic activity.[1] This depletion of the dNTP pool leads to S-phase cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells.[2]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| SK-N-MC | Neuroblastoma | 0.31 | - | MTT Assay |
| SK-N-MC | Neuroblastoma | 0.26 | 72 | MTT Assay |
| SK-N-MC | Neuroblastoma | 0.54 | - | MTT Assay |
| K562 | Chronic Myelogenous Leukemia | 0.476 | - | Growth Inhibition Assay |
| K/VP.5 | Chronic Myelogenous Leukemia | 0.661 | - | Growth Inhibition Assay |
| A549 | Lung Adenocarcinoma | 12 - 16 | - | - |
| Du-145 | Prostate Carcinoma | 13 - 19 | - | - |
| MCF-7 | Breast Adenocarcinoma | 56 - 85 | - | - |
| PANC-1 | Pancreatic Cancer | 85 - 91 | - | - |
| Ovarian Carcinoma (41M) | Ovarian Cancer | Not specified | 96 | MTT Assay |
| Epithelial Ovarian Cancer (EOC) cell lines | Ovarian Cancer | Dose-dependent decrease | 24 and 48 | Cell Proliferation Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay method and incubation time.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical animal models.
| Tumor Model | Treatment Protocol | Outcome |
| Murine M109 Lung Carcinoma | 8-10 mg/kg/dose (30 mg/m² per dose), twice daily for 5-6 days (intraperitoneal) | Pronounced inhibition of tumor growth.[1][3] |
| Human A2780 Ovarian Carcinoma Xenografts | 8-10 mg/kg/dose (30 mg/m² per dose), twice daily for 5-6 days (intraperitoneal) | Pronounced inhibition of tumor growth.[1][3] |
| U251 and PSN1 Xenografts (in combination with radiation) | 60 mg/kg this compound administered immediately after 4 Gy irradiation. | Greater than additive increase in radiation-induced tumor growth delay.[4] |
| L1210 Leukemia | 1.25 to 20 mg/kg | Curative for some mice.[5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM.[2]
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a period of 3 generations of the untreated control cells (typically 48-72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at a concentration around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the S-phase population is expected following this compound treatment.[2]
Western Blot Analysis of Apoptosis Markers
This protocol is designed to detect the induction of apoptosis by this compound through the analysis of key protein markers.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at a relevant concentration and time point (e.g., IC50 for 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression or cleavage as indicators of apoptosis.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with this compound Treatment |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
| Bid | Cleavage to tBid |
| XIAP | Cleavage/Downregulation[2] |
| Phospho-Akt (Ser473) | Decreased[2] |
| Total Akt | No significant change expected |
| β-actin or GAPDH | Loading control |
Signaling Pathways and Visualizations
This compound treatment triggers a cascade of signaling events leading to apoptosis. Key pathways identified include the intrinsic (mitochondrial) pathway, downregulation of the pro-survival Akt pathway, and the induction of endoplasmic reticulum (ER) stress leading to NF-κB activation and subsequent upregulation of the FAS death receptor.
Drug Preparation and Handling
This compound is typically supplied as a powder and should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[4] For in vitro experiments, the stock solution can be further diluted in culture medium to the desired final concentrations. For in vivo studies, this compound can be suspended in a vehicle like saline for administration.[4] It is recommended to prepare fresh dilutions for each experiment and to store the stock solution at -20°C or -80°C, protected from light. When administering this compound intravenously in clinical or preclinical settings, it should be diluted in a non-polyvinyl chloride (non-PVC) bag and infused through non-PVC tubing to avoid leaching of plasticizers.[1][6]
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting ribonucleotide reductase. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer models. Careful consideration of cell line sensitivity, treatment duration, and appropriate analytical methods will be crucial for obtaining robust and reproducible results. Further research into the complex signaling pathways affected by this compound will likely unveil new therapeutic opportunities and combination strategies.
References
- 1. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Triapine in Combination with Cisplatin and Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of Triapine in combination with cisplatin and radiation therapy. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent small-molecule inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair.[1][2] The combination of this compound with conventional DNA-damaging agents like cisplatin and radiation therapy is based on a strong mechanistic rationale: inhibiting DNA repair processes to enhance cancer cell death.[3][4][5]
Cisplatin is a platinum-based chemotherapeutic agent that forms adducts with DNA, creating cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[6][7] Radiation therapy similarly induces cell death by causing extensive DNA damage, primarily through the generation of free radicals.[8][9] Rapidly proliferating cancer cells heavily rely on the RNR enzyme to supply the deoxynucleotides (dNTPs) necessary to repair this damage.[4][5] By inhibiting RNR, this compound is hypothesized to prevent the repair of DNA lesions induced by cisplatin and radiation, thereby increasing the cytotoxic efficacy of the combination treatment.
This document summarizes key clinical data, outlines protocols from clinical and preclinical studies, and provides visual diagrams of the underlying mechanisms and experimental workflows.
Mechanism of Action: A Synergistic Approach
The therapeutic strategy of combining this compound with cisplatin and radiotherapy is to create an overwhelming level of unrepaired DNA damage in cancer cells.
-
Induction of DNA Damage: Both cisplatin and radiation therapy act as potent DNA-damaging agents. Cisplatin forms 1,2-intrastrand d(GpG) and d(ApG) adducts, which distort the DNA helix, block cell division, and induce apoptosis.[6][7] Radiation therapy damages DNA either directly or indirectly through the ionization of water molecules, which produces DNA-damaging hydroxyl radicals.[8][10]
-
Cellular DNA Damage Response: In response to this damage, cancer cells activate DNA repair pathways. A critical component of this response is the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA repair and synthesis.[1][4]
-
Inhibition of DNA Repair by this compound: this compound is a powerful inhibitor of RNR.[2] It functions as a strong iron chelator, binding to the iron in the M2 subunit of the RNR enzyme. This action quenches a tyrosyl radical required for the enzyme's catalytic activity, effectively shutting down the production of dNTPs.[4][11][12]
-
Synergistic Cytotoxicity: By administering this compound after DNA damage has been induced by cisplatin and radiation, the cancer cell's ability to repair its DNA is severely compromised.[4] The sustained DNA damage leads to protracted cell cycle arrest, typically at the G1/S-phase checkpoint, and ultimately results in apoptotic cell death.[3][5][13]
Data Presentation: Clinical Trial Outcomes
The combination of this compound with cisplatin and radiotherapy has been evaluated in clinical trials, most notably in patients with advanced-stage uterine cervix or vaginal cancers. Below is a summary of quantitative data from a randomized Phase II trial (NCT01835171) and the subsequent Phase III trial (NRG-GY006, NCT02466971).
Table 1: Efficacy Results from Randomized Phase II Trial (NCT01835171)[3]
| Endpoint | Cisplatin + Radiotherapy (CRT) | This compound + CRT | P-value | Hazard Ratio (Progression) |
| Metabolic Complete Response | 69% | 92% | 0.32 | N/A |
| 3-Year Progression-Free Survival | 77% | 92% | 0.27 | 0.30 |
Table 2: Key Outcomes from Randomized Phase III Trial (NRG-GY006)[14]
| Endpoint | Cisplatin + Radiotherapy (CRT) | This compound + CRT | Hazard Ratio (Death) | 95% Confidence Interval |
| Overall Survival | Not Improved | Not Improved | 1.018 | 0.634 - 1.635 |
Note: The Phase III trial (NRG-GY006) did not demonstrate an improvement in overall survival with the addition of this compound to the standard cisplatin chemoradiation regimen.[14]
Table 3: Common Grade 3 or 4 Adverse Events (Phase II Trial)[3]
| Adverse Event | Incidence |
| Leukopenia | Reversible |
| Neutropenia | Reversible |
| Fatigue | Reversible |
| Electrolyte Abnormalities | Reversible |
No significant differences were observed in the rate of adverse events between the two treatment groups in the Phase II study.[3]
Experimental Protocols
Protocol 1: Clinical Trial Protocol (Adapted from NRG-GY006)
This protocol is based on the design of the Phase III NRG-GY006 trial for patients with locally advanced cervical or vaginal cancer.[14][15][16][17]
1. Patient Population:
-
Patients with newly diagnosed, untreated Stage IB2, II, IIIB, or IVA cervical cancer or Stage II-IVA vaginal cancer.[16]
-
ECOG performance status of 0-2.[18]
-
Adequate organ and marrow function.[18]
2. Treatment Arms:
-
Control Arm (CRT): Cisplatin plus radiation therapy.
-
Experimental Arm (this compound + CRT): this compound plus cisplatin and radiation therapy.
3. Dosing and Administration:
-
Cisplatin: 40 mg/m² administered as a 90-minute intravenous (IV) infusion once weekly for up to 6 weeks.[3][14]
-
This compound: 25 mg/m² administered as a 2-hour IV infusion three times per week (e.g., Monday, Wednesday, Friday) on the weeks of radiation therapy.[3][14]
-
External Beam Radiation Therapy (EBRT): 45 Gy delivered in 25 daily fractions (1.8 Gy/fraction) over 5 weeks to the pelvic region.[14]
-
Brachytherapy: Intracavitary brachytherapy initiated after completion of EBRT, as per institutional standards.[3]
4. Primary Endpoint:
-
Overall Survival (OS).[14]
5. Secondary Endpoints:
-
Progression-Free Survival (PFS).[14]
-
Rate of complete metabolic response on post-treatment PET/CT imaging.[14]
Protocol 2: In Vitro Cell Viability Assay
This generalized protocol describes a method for evaluating the cytotoxic effects of the combination therapy on cancer cell lines (e.g., HeLa for cervical cancer).
1. Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound, Cisplatin (stock solutions in appropriate solvent, e.g., DMSO or water)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
-
X-ray irradiator
2. Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Cisplatin.
-
Treat cells with:
-
Vehicle control
-
Cisplatin alone
-
This compound alone
-
Cisplatin and this compound in combination (at various ratios)
-
-
-
Irradiation: Approximately 4-6 hours after drug addition, irradiate the plates with a single dose of radiation (e.g., 2, 4, or 6 Gy). A non-irradiated control plate should be maintained. The timing should be optimized to allow for drug uptake prior to radiation-induced damage.
-
Incubation: Incubate plates for 72 hours post-irradiation to allow for cell death to occur.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Read the absorbance or fluorescence/luminescence on a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated, non-irradiated control cells. Calculate IC50 values for each agent and determine if the combination effect is synergistic, additive, or antagonistic using methods such as the Chou-Talalay combination index (CI).
Protocol 3: In Vivo Xenograft Tumor Model
This generalized protocol outlines an approach to assess the efficacy of the combination therapy in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., HeLa, SiHa) prepared in Matrigel or PBS
-
This compound, Cisplatin (formulated for injection)
-
Calipers for tumor measurement
-
Small animal irradiator
2. Method:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Cisplatin alone
-
Radiation alone
-
Cisplatin + Radiation
-
This compound + Cisplatin + Radiation
-
-
Treatment Administration:
-
Cisplatin: Administer via intraperitoneal (IP) injection on a defined schedule (e.g., once weekly).
-
This compound: Administer via IP or IV injection on a more frequent schedule (e.g., three times per week), typically a few hours before radiation.
-
Radiation: Deliver focused radiation to the tumor site (e.g., 5 fractions of 2 Gy).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals, excise tumors, and weigh them.
-
Data Analysis: Compare tumor growth inhibition (TGI) across the different treatment groups. Analyze survival data using Kaplan-Meier curves.
Conclusion
The combination of this compound with cisplatin and radiation therapy represents a rationally designed therapeutic strategy aimed at exploiting the reliance of cancer cells on DNA repair mechanisms. Preclinical data and early-phase clinical trials showed promise by suggesting that inhibiting RNR could sensitize tumors to standard DNA-damaging treatments.[3][5] However, the definitive Phase III NRG-GY006 trial did not demonstrate a survival benefit for patients with advanced cervical and vaginal cancers.[14] While this specific combination was not successful in the tested indication, the underlying principle of targeting DNA damage response pathways remains a critical area of investigation in oncology. These notes and protocols provide a framework for researchers interested in exploring RNR inhibitors and their potential synergies with other cancer therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 5. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. Radiation therapy - Wikipedia [en.wikipedia.org]
- 9. Radiation Therapy for Cancer - NCI [cancer.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Protocol [nrgoncology.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Facebook [cancer.gov]
Application Notes and Protocols for Assessing Triapine Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo methods to assess the efficacy of Triapine, a potent ribonucleotide reductase inhibitor. The protocols outlined below are designed to guide researchers in designing and executing robust preclinical and clinical evaluations of this compound's antitumor activity.
Introduction to this compound and its Mechanism of Action
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a small molecule inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][3] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis, cell cycle disruption, and ultimately, apoptosis.[4][5] this compound acts as an iron chelator, inhibiting the enzymatic activity of the RRM2 and p53R2 subunits of RNR.[4] It can also induce DNA damage in the presence of hydrogen peroxide and iron.[4] Furthermore, recent studies suggest that this compound can induce a specific form of endoplasmic reticulum (ER) stress, potentially leading to immunogenic cell death (ICD), thereby stimulating an anti-tumor immune response.[6]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound leading to cell cycle arrest, apoptosis, and immune response.
Preclinical In Vivo Assessment of this compound Efficacy
A variety of animal models are utilized to evaluate the in vivo efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Animal Models
Syngeneic and xenograft tumor models are commonly employed. The choice of model depends on the specific research question, such as investigating the role of the immune system in this compound's efficacy.
Table 1: Examples of Murine Tumor Models Used for this compound Efficacy Studies
| Tumor Model | Cancer Type | Mouse Strain | Key Findings | Reference |
| L1210 Leukemia | Leukemia | - | This compound showed anti-tumor activity and prolonged survival.[4][7] | [4][7] |
| Madison 109 (M109) | Lung Carcinoma | - | Effective against subcutaneously implanted tumors.[4][7] | [4][7] |
| A2780 | Ovarian Carcinoma | - | Effective against subcutaneously implanted tumors.[4][7] | [4][7] |
| CT-26 | Colon Carcinoma | Immunocompetent mice | Reduced tumor growth.[6] | [6] |
| MCA205 | Fibrosarcoma | Immunocompetent mice | Reduced tumor growth.[6] | [6] |
| B16-F10 | Melanoma | Immunocompetent mice | Reduced tumor growth.[6] | [6] |
| U251 | Glioma | Nude mice (xenograft) | Enhanced radiosensitivity.[3] | [3] |
| PSN1 | Pancreatic Carcinoma | Nude mice (xenograft) | Enhanced radiosensitivity.[3] | [3] |
| DU145 | Prostate Carcinoma | Nude mice (xenograft) | Enhanced radiosensitivity.[3] | [3] |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general procedure for assessing this compound's efficacy in a subcutaneous xenograft model.
Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study to assess this compound efficacy.
Methodology:
-
Cell Culture: Culture human tumor cell lines (e.g., U251 glioma, PSN1 pancreatic, DU145 prostate) under standard conditions.[3]
-
Animal Husbandry: Use immunodeficient mice (e.g., nude mice) and conduct all procedures in accordance with institutional animal care and use committee guidelines.[3]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dosing schedule in murine models is twice daily at 8-10 mg/kg/dose for 5-6 days.[4]
-
Efficacy Endpoints:
-
Tumor Growth Delay: The primary endpoint is often the delay in tumor growth in treated groups compared to the control group.[3]
-
Survival: Monitor animal survival as a key efficacy outcome.[4]
-
Immunohistochemistry: At the end of the study, tumors can be excised for histological and immunohistochemical analysis of biomarkers such as γH2AX to assess DNA damage.[3]
-
Pharmacodynamic Assessments
To understand the biological effects of this compound in vivo, various pharmacodynamic markers can be assessed.
Table 2: In Vivo Pharmacodynamic Markers for this compound
| Marker | Method | Purpose | Reference |
| Deoxyribonucleotide pools (dATP, dGTP) | HPLC | To confirm RNR inhibition by measuring the depletion of dNTPs in circulating leukemia cells. | [8] |
| DNA Synthesis | Incorporation of labeled nucleotides (e.g., BrdU) | To measure the inhibition of DNA synthesis in tumor and normal tissues. | [7] |
| γH2AX foci | Immunohistochemistry/Immunofluorescence | To quantify DNA double-strand breaks as a measure of DNA damage.[3] | [3] |
| Methemoglobin levels | Blood analysis | To monitor a known side effect of this compound, which can be dose-limiting.[4][9] | [4][9] |
Clinical Assessment of this compound Efficacy
In clinical trials, the efficacy of this compound is evaluated using standardized criteria and a variety of endpoints.
Clinical Trial Design and Endpoints
Phase I trials focus on determining the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.[8][10][11] Phase II trials evaluate the anti-tumor activity of this compound at the recommended Phase II dose (RP2D).[9][12][13]
Table 3: Key Efficacy Endpoints in this compound Clinical Trials
| Endpoint | Description | Assessment Method | Reference |
| Objective Response Rate (ORR) | The proportion of patients with a complete or partial response. | RECIST criteria (Response Evaluation Criteria in Solid Tumors).[4][13] | [4][13] |
| Metabolic Complete Response (mCR) | A significant reduction in tumor FDG uptake on PET/CT scans. | PET/CT imaging.[13][14] | [13][14] |
| Progression-Free Survival (PFS) | The time from the start of treatment until disease progression or death. | Imaging and clinical assessment.[13] | [13] |
| Overall Survival (OS) | The time from the start of treatment until death from any cause. | Patient follow-up.[12][13] | [12][13] |
| Disease-Free Survival (DFS) | The time from the start of treatment until disease recurrence or death. | Patient follow-up.[12] | [12] |
Protocol: Pharmacokinetic and Pharmacodynamic Analysis in a Phase I Trial
This protocol outlines the collection and analysis of samples for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in a clinical setting.
Methodology:
-
Patient Population: Enroll patients with advanced solid tumors or hematologic malignancies who have provided informed consent.[8][10]
-
Treatment Schedule: Administer this compound intravenously over a specified duration (e.g., 2-hour or 96-hour infusion) on a defined schedule (e.g., daily for 5 days every 2-3 weeks).[4][5]
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points before, during, and after this compound infusion.[4][5]
-
Process blood to separate plasma and/or erythrocytes for analysis.[4]
-
Measure this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters such as Cmax, half-life (t1/2), and area under the curve (AUC) using noncompartmental analysis.[4]
-
-
Pharmacodynamic Sampling and Analysis:
-
Methemoglobin: Collect blood samples to measure methemoglobin levels before, during, and after the infusion to monitor for this potential toxicity.[4][9]
-
Deoxyribonucleotide Pools: For leukemia patients, isolate peripheral blood mononuclear cells to measure intracellular dATP and dGTP levels to confirm RNR inhibition.[8]
-
White Blood Cell Counts: Monitor white blood cell counts as a pharmacodynamic indicator of this compound's biological activity, with a >50% reduction often observed.[8][11]
-
Table 4: Representative Pharmacokinetic Parameters of Intravenous this compound in Patients
| Dose (mg/m²) | Cmax (mg/mL) | Half-life (hours) | AUC (mg*hr/mL) | Reference |
| 25 | 0.65 ± 0.18 | 5.3 ± 4.6 (plasma) | 1.21 ± 0.43 (plasma) | [4] |
| 45 | 0.71 ± 0.18 | 4.2 ± 2.1 (erythrocytes) | 1.45 ± 0.67 (erythrocytes) | [4] |
Combination Therapies
This compound's mechanism of action makes it a promising candidate for combination with DNA-damaging agents and radiotherapy. By inhibiting DNA repair, this compound can potentiate the effects of these treatments.[3][4]
Logical Relationship of Combination Therapy
Caption: Synergistic effect of this compound with DNA damaging agents.
Examples of In Vivo Combination Studies:
-
This compound and Doxorubicin: Showed synergistic activity in a murine leukemia model, resulting in prolonged survival compared to either agent alone.[4]
-
This compound and Radiotherapy: this compound administered after irradiation resulted in a greater than additive increase in radiation-induced tumor growth delay in xenograft models.[3]
-
This compound and Cisplatin: This combination has been evaluated in clinical trials for advanced solid tumors.[10]
-
This compound and Gemcitabine: Preclinical studies showed synergistic growth inhibition in non-small cell lung cancer cell lines.[9]
These application notes and protocols provide a framework for the in vivo assessment of this compound efficacy. Researchers should adapt these methodologies to their specific experimental questions and models, ensuring rigorous experimental design and data analysis.
References
- 1. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 2. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The anticancer thiosemicarbazone this compound exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Triapine as a Radiosensitizer in Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent, small-molecule inhibitor of ribonucleotide reductase (RR).[1][2] The RR enzyme is critical for DNA synthesis and repair as it catalyzes the rate-limiting step in the production of deoxyribonucleotide triphosphates (dNTPs).[1] By inhibiting both the hRRM2 and p53R2 isoforms of the RR M2 subunit, this compound depletes the dNTP pool necessary for repairing DNA damage induced by ionizing radiation.[1][3] This mechanism enhances the cytotoxic effects of radiation, making this compound a promising radiosensitizer for various cancers. Preclinical and clinical studies have demonstrated its potential to improve the efficacy of radiotherapy.[1][3][4]
Mechanism of Action
This compound exerts its radiosensitizing effects primarily by inhibiting Ribonucleotide Reductase (RR). This inhibition leads to a cascade of cellular events that compromise the cell's ability to repair radiation-induced DNA damage, ultimately leading to enhanced cell death.
-
Inhibition of Ribonucleotide Reductase: this compound is a potent inhibitor of the M2 subunit of RR, which is essential for the enzyme's catalytic activity.[1] Unlike older RR inhibitors like hydroxyurea, this compound effectively inhibits both the hRRM2 and the p53R2 isoforms of the M2 subunit.[3]
-
Depletion of dNTP Pools: The inhibition of RR leads to a significant reduction in the intracellular pool of deoxyribonucleotides (dNTPs), the essential building blocks for DNA.[2]
-
Impairment of DNA Repair: When radiation induces DNA double-strand breaks (DSBs), the cell initiates repair processes, primarily homologous recombination (HR) and non-homologous end joining (NHEJ). These repair mechanisms require a steady supply of dNTPs for DNA synthesis across the damaged site. This compound-induced dNTP depletion severely hampers this repair process.[3][4]
-
Sustained DNA Damage: The inability to repair DSBs leads to the persistence of DNA damage. This is often measured by the continued presence of phosphorylated histone H2AX (γH2AX) foci at the sites of damage.[3][4][5] Studies show that while the initial number of γH2AX foci after radiation is similar with or without this compound, the number is significantly higher at 24 hours in this compound-treated cells, indicating unrepaired DNA damage.[3][4]
-
Enhanced Cell Death: The accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptotic or mitotic cell death, thereby sensitizing the cancer cells to radiation.[5]
Some studies also suggest that this compound disrupts homologous recombination repair through the activation of the Chk1-mediated replication checkpoint pathway, which impairs the function of the CtIP protein in DSB resection.[6][7]
Caption: this compound inhibits Ribonucleotide Reductase, depleting dNTPs and impairing DNA repair.
Application Notes: Quantitative Data Summary
The efficacy of this compound as a radiosensitizer has been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Radiosensitization by this compound
This table summarizes the dose enhancement effect of this compound in various human cancer cell lines when combined with radiation.
| Cell Line | Cancer Type | This compound Conc. (μM) | Treatment Schedule | Dose Enhancement Factor (DEF) at SF=0.1 | Reference |
| DU145 | Prostate | 5 | 16h pre-irradiation | 1.8 | [3] |
| U251 | Glioblastoma | 5 | 16h pre-irradiation | 1.5 | [3] |
| PSN1 | Pancreatic | 3 | 16h pre-irradiation | 1.6 | [3] |
| DU145 | Prostate | 5 | 16h post-irradiation | 1.5 | [3] |
| U251 | Glioblastoma | 5 | 16h post-irradiation | 1.4 | [3] |
| PSN1 | Pancreatic | 3 | 16h post-irradiation | 1.7 | [3] |
DEF (Dose Enhancement Factor) is the ratio of radiation dose required to achieve a certain surviving fraction (SF) without the drug to the dose required with the drug.
Table 2: In Vivo Radiosensitization by this compound
This table presents data from in vivo xenograft models, demonstrating the effect of this compound on radiation-induced tumor growth delay.
| Cell Line Xenograft | Cancer Type | This compound Dose | Treatment Schedule | Outcome | Reference |
| U251 | Glioblastoma | Not specified | Immediately after irradiation | Greater than additive increase in tumor growth delay | [3][4] |
| PSN1 | Pancreatic | Not specified | Immediately after irradiation | Greater than additive increase in tumor growth delay | [3] |
| Pancreatic Cancer | Pancreatic | Not specified | Not specified | Increased radiosensitivity in xenograft mouse model | [1] |
Table 3: Clinical Trial Data of this compound as a Radiosensitizer
This table outlines key parameters and outcomes from clinical trials investigating this compound in combination with radiotherapy.
| Phase | Cancer Type | Patient Cohort | This compound Dose & Schedule | Radiation Dose | Key Outcomes | Reference |
| Phase I | Pancreatic (Locally Advanced) | 12 patients | 24-72 mg/m² IV, 3x/week on weeks 1, 3, 5 | 50.4 Gy in 28 fractions | MTD: 72 mg/m². 92% freedom from local tumor progression. | [1] |
| Phase I/II | Cervical (Stage IB2–IIIB) | 24 patients | 25 or 50 mg/m², 3x/week with weekly cisplatin | Conventional pelvic radiation + brachytherapy | 3-year overall survival: 82%. 3-year pelvic relapse rate: 4%. | [2] |
| Phase II (Randomized) | Cervical or Vaginal | 26 patients | Not specified | Cisplatin-radiotherapy | Overall response rate: 100% (this compound arm) vs. 77% (control arm). | [5] |
Experimental Protocols
Detailed protocols are crucial for reproducing and building upon existing research.
Protocol 1: In Vitro Clonogenic Survival Assay
This protocol is used to determine the long-term reproductive viability of cancer cells after treatment with this compound and radiation.
Caption: Workflow for determining cell survival after this compound and radiation treatment.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., DU145, U251, PSN1) are maintained in appropriate culture medium.[3]
-
Seeding: Cells are trypsinized, counted, and seeded into 6-well plates at densities determined by the expected toxicity of the treatment. Allow cells to attach overnight.
-
Treatment Schedule:
-
Irradiation: Cells are irradiated using a linear accelerator or a gamma-ray source at room temperature with doses ranging from 0 to 8 Gy.
-
Colony Formation: After treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh medium is added. Plates are incubated for 10-14 days to allow for colony formation.
-
Quantification: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted. The surviving fraction for each treatment is calculated relative to the untreated control.
Protocol 2: In Vivo Tumor Xenograft Growth Delay Study
This protocol assesses the efficacy of this compound as a radiosensitizer in a living organism.
Methodology:
-
Animal Model: Athymic nude mice are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee.[3]
-
Tumor Implantation: Human tumor cells (e.g., 1-5 x 10⁶ U251 or PSN1 cells) are injected subcutaneously into the flank of the mice.[3]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: (1) Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
Irradiation: A single dose of radiation (e.g., 5-10 Gy) is delivered locally to the tumor using a dedicated animal irradiator.
-
Treatment Schedule: Based on preclinical data, administering this compound immediately after irradiation has shown greater efficacy than pre-treatment in vivo.[1][3]
-
Monitoring and Endpoint: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated. The primary endpoint is tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume (e.g., 4x the initial volume) compared to the control group.
Caption: Workflow for assessing in vivo radiosensitization by this compound.
Protocol 3: Assessment of DNA Double-Strand Break Repair (γH2AX Foci Assay)
This immunofluorescence-based assay visualizes and quantifies DNA DSBs to confirm the mechanism of radiosensitization.
Methodology:
-
Sample Preparation: Cells are grown on glass coverslips and treated with this compound and/or radiation as described in Protocol 1.
-
Time Points: Cells are fixed at various time points after irradiation (e.g., 1, 6, and 24 hours) to assess the kinetics of DNA repair.[3]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.25% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (anti-γH2AX).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is counted for at least 50-100 cells per condition. A significant increase in the number of foci at later time points (e.g., 24 hours) in the this compound + Radiation group compared to the Radiation alone group indicates impaired DNA repair.[3][4]
References
- 1. A dose escalation and pharmacodynamic study of this compound and radiation in patients with locally advanced pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 6. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound disrupts CtIP-mediated homologous recombination repair and sensitizes ovarian cancer cells to PARP and topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triapine in Hematological Malignancies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a potent and well-characterized inhibitor of ribonucleotide reductase (RR), an essential enzyme for de novo DNA synthesis and repair. By targeting RR, this compound effectively depletes the intracellular pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis. This mechanism of action makes it a promising therapeutic agent for various cancers, particularly rapidly proliferating hematological malignancies. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in leukemia, lymphoma, and myeloma.
Mechanism of Action
This compound exerts its primary anticancer effect by inhibiting the R2 subunit of ribonucleotide reductase. This inhibition is achieved through the chelation of the iron cofactor essential for the enzyme's catalytic activity. The depletion of deoxyribonucleoside triphosphates (dNTPs) stalls DNA replication, leading to replication stress and the activation of DNA damage response pathways.[1] Ultimately, this culminates in cell cycle arrest, primarily at the G1/S phase transition, and the induction of apoptosis.[2]
Recent studies have also elucidated a secondary mechanism involving the induction of endoplasmic reticulum (ER) stress. This compound-induced ER stress leads to the upregulation of Fas cell surface death receptor (FAS) through the NF-κB signaling pathway. This sensitizes cancer cells to Fas ligand (FASL)-mediated apoptosis, involving the activation of caspase-8.[3][4][5]
Data Presentation
In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various hematological cancer cell lines. These values can serve as a starting point for designing in vitro experiments.
| Cell Line | Hematological Malignancy Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 476 ± 39 | [6] |
| K/VP.5 (Etoposide-resistant K562) | Chronic Myelogenous Leukemia | 661 ± 69 | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 290 | [6] |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method). Researchers are encouraged to determine the IC50 for their specific cell line and experimental setup.
Clinical Efficacy and Dosing
Phase I and II clinical trials have evaluated this compound as a single agent and in combination therapies for various hematological malignancies. While complete responses are not always achieved with monotherapy, significant reductions in blast counts and anti-leukemic activity have been observed.[5][7]
| Malignancy | Dosing Regimen | Key Findings | Reference |
| Advanced Leukemias | 96 mg/m² as a 2-hour infusion daily for 5 days, repeated in cycles | Safe and well-tolerated. 76% of patients had a >50% reduction in white blood cell counts. Peak plasma concentrations (2.2-5.5 µM) were above levels required for in vitro leukemia growth inhibition. | [7] |
| Refractory Leukemia | 120-160 mg/m²/day as a continuous 96-hour infusion | >70% of patients had a >50% reduction in white blood cell counts. Achieved steady-state plasma concentrations (0.6-1 µM) that resulted in a decline in dATP and dGTP pools. | [5] |
Mandatory Visualizations
References
- 1. Identification of compounds that preferentially suppress the growth of T‐cell acute lymphoblastic leukemia‐derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 3. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Triapine in Solid Tumor Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Triapine, a potent ribonucleotide reductase (RR) inhibitor, in the context of solid tumor research. The information compiled herein is intended to guide the design and execution of both in vitro and in vivo studies investigating the therapeutic potential of this compound.
Mechanism of Action
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a small-molecule inhibitor of ribonucleotide reductase, the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2][3] By inhibiting RR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the slowing or arrest of DNA synthesis and cellular proliferation.[1] Its primary target is the M2 subunit of RR, where it quenches a tyrosyl-free radical essential for the enzyme's catalytic activity.[1][4] this compound is reported to be 100 to 1000 times more potent than hydroxyurea, another RR inhibitor.[1] Additionally, a this compound-iron complex may induce DNA damage through a redox cycling mechanism.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in solid tumors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Source |
| Average GI₅₀ | 1.6 μM | NCI-60 tumor cell line panel | [1] |
Table 2: Phase I Clinical Trial Data for this compound Monotherapy
| Dose Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Observed Toxicities | Antitumor Activity | Source |
| 2-hour IV infusion daily for 5 days, every 4 weeks | 96 mg/m²/day | Grade 4 leukopenia, myelosuppression | No partial or complete responses observed. | [1] |
| Single 2-hour IV infusion every 4 weeks | Up to 105 mg/m² (No DLTs observed) | Not specified | No anti-tumor activity observed. | [4] |
| 96-hour IV infusion every 2-3 weeks | Not specified | Not specified | No partial or complete responses observed. | [4][5] |
Table 3: Phase I Clinical Trial Data for this compound in Combination Therapy
| Combination Agents | Dose and Schedule | Maximum Tolerated Dose (MTD) | Key Toxicities | Objective Response | Source |
| Cisplatin | This compound: 48-96 mg/m² IV daily (days 1-4); Cisplatin: 20-75 mg/m² IV (split over days 2 & 3) | This compound: 96 mg/m²/day; Cisplatin: 75 mg/m² | Fatigue, dyspnea, leukopenia, thrombocytopenia, electrolyte abnormalities | No objective responses; 50% stable disease at MTD. | [6] |
| Cisplatin + Paclitaxel | This compound: 40-120 mg/m² 96-h IV infusion (day 1); Paclitaxel: 80 mg/m² 3-h IV (day 3); Cisplatin: 50-75 mg/m² 1-h IV (day 3) | This compound: 80 mg/m²; Cisplatin: 50 mg/m²; Paclitaxel: 80 mg/m² | Anemia, leukopenia, thrombocytopenia, electrolyte abnormalities | No objective responses; 83% stable disease at MTD. | [5] |
| Doxorubicin | Doxorubicin: 60 mg/m² IV (day 1); this compound: 25-45 mg/m² IV (days 1-4) of a 21-day cycle | Doxorubicin: 60 mg/m²; this compound: 25 mg/m² | Myelosuppression, fatigue, diarrhea, CVA, heart failure | No objective responses; subjective clinical activity in melanoma and prostate cancer. | [4][7] |
| Gemcitabine | This compound: 75-90 mg 24-h infusion; Gemcitabine: 1000 mg/m² over 100 min, every 2 weeks of a 4-week cycle | This compound: 90 mg; Gemcitabine: 1000 mg/m² | Thrombocytopenia, leukopenia, neutropenia, fatigue, nausea/vomiting | 1 partial response, 15 stable disease. | [8] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and cell models.
In Vitro Radiosensitization Study Protocol
-
Cell Culture: Culture human tumor cell lines (e.g., from lung, ovarian, or cervical cancer) and a normal fibroblast cell line in appropriate media and conditions.[9]
-
This compound Treatment:
-
Irradiation: Irradiate cells with varying doses of ionizing radiation.
-
Clonogenic Assay: Following treatment, seed a known number of cells into fresh medium and incubate for a period sufficient for colony formation (typically 10-14 days).
-
Analysis: Stain the colonies and count those with >50 cells. Calculate the surviving fraction for each treatment condition and determine the enhancement ratio to quantify the radiosensitizing effect of this compound.[9]
In Vivo Tumor Growth Delay Study Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) bearing subcutaneous human tumor xenografts.[9]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Control (vehicle)
-
This compound alone
-
Irradiation alone
-
This compound in combination with irradiation
-
-
Drug Administration: Administer this compound to mice, for example, via intraperitoneal injection immediately after irradiation.[9]
-
Irradiation: Irradiate the tumors with a single dose of radiation.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals until tumors reach a predetermined endpoint size.
-
Analysis: Calculate tumor volume and determine the tumor growth delay for each treatment group compared to the control group. An enhancement in tumor growth delay in the combination group greater than the additive effects of the individual treatments indicates a synergistic interaction.[9]
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental application.
Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.
Caption: Experimental workflow for an in vivo tumor growth delay study.
Caption: Rationale for combining this compound with DNA damaging agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound in Clinical Practice - ProQuest [proquest.com]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 6. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Triapine combination therapy with other chemotherapeutic agents
Application Notes and Protocols: Triapine Combination Therapy
Introduction
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, NSC# 663249) is a potent, small-molecule inhibitor of ribonucleotide reductase (RNR).[1] The RNR enzyme is critical for DNA synthesis and repair as it catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA.[2] By inhibiting the M2 subunit of RNR, this compound depletes the pool of deoxyribonucleotides, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3] Preclinical and clinical data suggest that this mechanism can be exploited to enhance the cytotoxicity of DNA-damaging chemotherapeutic agents and radiation therapy.[2][4] Depleting the building blocks for DNA repair makes cancer cells more susceptible to agents that cause DNA damage.[5]
These notes provide an overview of key clinical findings for this compound in combination with other chemotherapeutic agents and detailed protocols for cited experiments.
Mechanism of Action: Synergistic Effects
This compound's primary mechanism of action is the inhibition of the RRM2 subunit of ribonucleotide reductase.[3] This inhibition is achieved through the chelation of iron, which is essential for the enzyme's catalytic activity.[2] The resulting depletion of the intracellular dNTP pool has two major synergistic effects when combined with DNA-damaging agents:
-
Inhibition of DNA Synthesis: By limiting the availability of dNTPs, this compound slows or arrests DNA replication.
-
Inhibition of DNA Repair: When other agents like cisplatin, paclitaxel, or radiation cause DNA damage, the cell's ability to repair this damage is hampered by the lack of necessary dNTPs. This leads to an accumulation of unresolved DNA lesions, ultimately triggering cell death.[6][7]
This synergistic relationship forms the rationale for combining this compound with various standard-of-care chemotherapies.
Figure 1: Mechanism of this compound Synergy with Chemotherapy/Radiation.
Data Presentation: Clinical Trial Summaries
Table 1: this compound in Combination with Gemcitabine
| Study / Cancer Type | Phase | N | Dosing Regimen | Key Efficacy Results | Key Grade 3/4 Toxicities | Reference |
| ECOG 1503 / NSCLC | II | 18 | This compound 105 mg/m² + Gemcitabine 1000 mg/m² (Days 1, 8, 15 of 28d cycle) | No objective responses; Stable Disease (SD): 20%; Median OS: 5.4 mos | Methemoglobinemia | [3][8] |
| Advanced Solid Tumors | I | 36 | This compound 90 mg (24h infusion) + Gemcitabine 1000 mg/m² (Days 1, 15 of 28d cycle) | 1 Partial Response (PR); 15 SD | Thrombocytopenia, Leukopenia, Neutropenia | [9] |
| Pancreatic Cancer | II | 60 | This compound (4h infusion) + Gemcitabine 1000 mg/m² (Days 1, 8, 15 of 28d cycle) | PR: 15%; SD: 60%; Median OS: 8 mos | Myelosuppression (with 24h infusion) | [10] |
Table 2: this compound in Combination with Platinum Agents (+/- Paclitaxel, Radiation)
| Study / Cancer Type | Phase | N | Dosing Regimen | Key Efficacy Results | Key Grade 3/4 Toxicities | Reference |
| Advanced Solid Tumors | I | 10 | This compound 96 mg/m² (Days 1-4) + Cisplatin 75 mg/m² (Days 2-3) | No objective responses; SD: 50% | Fatigue, Dyspnea, Leukopenia, Thrombocytopenia | [4] |
| Advanced Solid Tumors | I | 13 | This compound 80 mg/m² (96h infusion) + Paclitaxel 80 mg/m² + Cisplatin 50 mg/m² (Day 3 of 21d cycle) | No objective responses; SD: 83% at MTD | Anemia, Leukopenia, Thrombocytopenia | [7][11] |
| Cervical/Vaginal Cancer | II | 25 | This compound + Cisplatin + Radiotherapy | Metabolic Complete Response: 92%; 3-year PFS: 92% | Leukopenia, Neutropenia, Fatigue | [12][13] |
Table 3: this compound in Combination with Other Agents
| Study / Cancer Type | Phase | N | Dosing Regimen | Key Efficacy Results | Key Grade 3/4 Toxicities | Reference |
| Advanced Solid Tumors | I | 20 | This compound 25 mg/m² (Days 1-4) + Doxorubicin 60 mg/m² (Day 1 of 21d cycle) | No objective responses; subjective clinical activity noted | Myelosuppression, Fatigue, Diarrhea, CVA, Heart Failure (1 patient) | [5] |
| Recurrent Glioblastoma | I | - | This compound (PO) + Temozolomide (PO) (Days 1-5 of 28d cycle) | Trial is active; designed to find Recommended Phase 2 Dose (RP2D) | N/A | [14][15] |
Experimental Protocols
Protocol 1: Phase II Trial of this compound and Gemcitabine in Non-Small Cell Lung Cancer (ECOG 1503)
-
Objective: To determine the response rate of this compound in combination with gemcitabine for the second-line treatment of advanced non-small cell lung cancer (NSCLC).[8]
-
Patient Eligibility: Patients with advanced NSCLC who had progressed after one prior chemotherapy regimen.[3]
-
Treatment Regimen:
-
This compound 105 mg/m² administered as a 2-hour intravenous (IV) infusion on Days 1, 8, and 15.[3]
-
Gemcitabine 1,000 mg/m² administered as a 30-minute IV infusion on Days 1, 8, and 15.[3]
-
Gemcitabine infusion was administered between 4 and 8 hours after the completion of the this compound infusion.[3]
-
Treatment was repeated every 28 days.[3]
-
-
Dose Modification: Treatment was administered only if Absolute Neutrophil Count (ANC) was ≥1,500/μL and platelets were ≥100,000/μL on Day 1 of a new cycle. Dose modifications and delays were specified for toxicity.[3]
-
Assessment: Tumor response was evaluated after a specified number of cycles. Treatment continued for a maximum of six cycles or until disease progression or unacceptable toxicity.[3]
Protocol 2: Phase I Trial of this compound, Cisplatin, and Paclitaxel in Advanced Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD) and safety of this compound in combination with cisplatin and paclitaxel.[7][11]
-
Patient Eligibility: Patients with advanced stage or metastatic solid tumor cancers.[11]
-
Treatment Regimen:
-
This compound was administered as a 96-hour continuous IV infusion starting on Day 1. Doses were escalated from 40 to 120 mg/m².[11]
-
On Day 3, a 3-hour IV infusion of paclitaxel (80 mg/m²) was administered.[11]
-
This was followed by a 1-hour IV infusion of cisplatin (50-75 mg/m²).[11]
-
The treatment regimen was repeated every 21 days.[11]
-
-
MTD Determination: The MTD was identified as this compound 80 mg/m², cisplatin 50 mg/m², and paclitaxel 80 mg/m².[11]
-
Assessment: Safety and toxicity were the primary endpoints. Disease status was evaluated to observe for responses.[7]
Figure 2: Generalized Workflow for a this compound Combination Therapy Trial.
Protocol 3: Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy
-
Objective: To evaluate the efficacy of adding this compound to standard cisplatin-radiotherapy for locally advanced cervical or vaginal cancers.[12]
-
Patient Eligibility: Patients with newly diagnosed, locally advanced (Stage IB2-IVA) uterine cervix or vaginal cancer.[16]
-
Treatment Arms:
-
Control Arm: Cisplatin plus standard radiotherapy.
-
Experimental Arm: this compound plus cisplatin and standard radiotherapy.[12]
-
-
Treatment Regimen (Experimental Arm):
-
Patients received this compound infusions in combination with weekly cisplatin.
-
Daily external beam radiation therapy was administered concurrently.[17]
-
-
Primary Endpoint: Metabolic complete response rate, assessed by FDG-PET/CT imaging at 3 months post-therapy.[18]
-
Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).[12]
-
Assessment: Patients were monitored for adverse events throughout treatment. Efficacy was evaluated at 3 months and long-term follow-up was conducted to assess survival outcomes.[13]
Figure 3: Overview of this compound Combination Therapy Strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 7. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II trial of this compound (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I Trial of this compound-Cisplatin-Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 13. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mayo.edu [mayo.edu]
- 17. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
Phase I Clinical Trial Design for Triapine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for designing a Phase I clinical trial for Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase. The provided protocols and application notes are synthesized from published clinical trial data and are intended to guide the development of a robust and well-defined study.
Introduction
This compound is an investigational anticancer agent that targets ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to the arrest of cellular proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells.[2] Early phase clinical trials have explored various doses and schedules of this compound, both as a monotherapy and in combination with other cytotoxic agents, to establish its safety, tolerability, and pharmacokinetic profile.[3][4][5][6]
Mechanism of Action
This compound functions as a potent inhibitor of the M2 subunit of ribonucleotide reductase.[3] Its mechanism involves the chelation of iron, which is essential for the generation of a tyrosyl-free radical required for the enzyme's catalytic activity.[1] This inhibition of RNR leads to a reduction in the cellular pool of deoxyribonucleoside triphosphates (dNTPs), which are the building blocks for DNA synthesis and repair.[3] The resulting DNA replication stress can trigger cell cycle arrest and apoptosis.[7]
Phase I Clinical Trial Design: Key Considerations
A Phase I trial of this compound aims to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the drug.
Study Objectives
-
Primary Objectives:
-
To determine the MTD of intravenous this compound administered on a specific schedule.
-
To characterize the safety and tolerability profile of this compound.
-
To identify the DLTs associated with this compound.
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound.
-
To observe any preliminary evidence of anti-tumor activity.
-
Patient Population
Eligible patients would typically have advanced solid tumors that are refractory to standard therapies. Key inclusion and exclusion criteria from previous studies include:
-
Inclusion Criteria:
-
Histologically confirmed advanced or metastatic solid tumor.
-
Refractory to standard therapy or for which no standard therapy exists.
-
Age ≥ 18 years.
-
ECOG performance status of 0-2.
-
Adequate organ function (hematological, renal, and hepatic).
-
-
Exclusion Criteria:
Dosing and Administration
This compound has been administered via intravenous (IV) infusion over various durations and schedules. A common approach from a prior Phase I study involved a 2-hour IV infusion daily for five consecutive days, with courses repeated every 2-4 weeks.[3][10]
Dose Escalation Scheme
A modified Fibonacci or a standard 3+3 dose escalation design is typically employed.[3][11] An example of a dose-escalation cohort is presented below.
| Dose Level | This compound Dose (mg/m²/day) | Number of Patients |
| 1 | 2 | 3-6 |
| 2 | 4 | 3-6 |
| 3 | 8 | 3-6 |
| 4 | 16 | 3-6 |
| 5 | 32 | 3-6 |
| 6 | 48 | 3-6 |
| 7 | 64 | 3-6 |
| 8 | 96 | 3-6 |
Table 1: Example Dose Escalation Scheme for this compound.
Definition of Dose-Limiting Toxicity (DLT)
DLTs are typically defined based on severe hematological and non-hematological toxicities occurring during the first cycle of treatment. Based on published data, DLTs for this compound have included:
-
Grade 4 neutropenia lasting > 7 days.
-
Febrile neutropenia.
-
Grade 4 thrombocytopenia.
-
Grade 3 or 4 non-hematologic toxicities (e.g., severe fatigue, mucositis, diarrhea).[4][5]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters from a Phase I Study
| Parameter | Value |
| Cmax (at 96 mg/m²/day) | ~8 µM[3][10] |
| T½ (elimination half-life) | 35 min - 3 h[3][10] |
| AUC | Linear with dose[3] |
| Urinary Excretion | 1-3% of administered dose[3][10] |
Table 2: Summary of Pharmacokinetic Parameters of this compound.
Experimental Protocol: Pharmacokinetic Sample Collection
-
Sample Collection: Collect whole blood samples in red-top tubes (without anticoagulant).[3]
-
Timing:
-
Sample Processing:
-
Allow blood to clot at room temperature for 15-20 minutes.
-
Centrifuge at 3,000 rpm for 10-20 minutes to separate serum.
-
Store serum samples at -70°C until analysis.
-
-
Bioanalysis: Analyze this compound concentrations in serum using a validated high-performance liquid chromatography (HPLC) method.
Safety and Toxicity Monitoring
Close monitoring for potential toxicities is paramount in a Phase I trial.
Observed Toxicities in Previous Trials
| Toxicity | Grade 3/4 Incidence | Notes |
| Leukopenia | High, especially with daily x 5 every 2 weeks schedule[3] | Primary hematological toxicity.[10] |
| Anemia | Moderate[3] | |
| Thrombocytopenia | Low to moderate[3][4] | |
| Asthenia/Fatigue | Common, mostly Grade 1/2[3][4] | |
| Nausea/Vomiting | Common, mostly Grade 1/2[3] | |
| Mucositis | Common, mostly Grade 1/2[3] | |
| Methemoglobinemia | Can be dose-limiting[12] | Requires monitoring, especially in patients with pulmonary compromise.[8] |
Table 3: Common Toxicities Associated with this compound.
Experimental Protocol: Monitoring for Methemoglobinemia
-
Baseline Measurement: Obtain a baseline methemoglobin level before the first this compound infusion.
-
Monitoring During and After Infusion:
-
Clinical Monitoring: Clinically monitor for signs and symptoms of hypoxia (e.g., cyanosis, dyspnea, confusion).
-
Intervention: If methemoglobin levels rise significantly or the patient becomes symptomatic, administer supplemental oxygen. For severe cases, consider treatment with methylene blue.
Conclusion
This document outlines the essential components for designing a Phase I clinical trial of this compound. The provided data and protocols, derived from existing literature, offer a solid foundation for developing a comprehensive study to evaluate the safety, tolerability, and pharmacokinetics of this promising ribonucleotide reductase inhibitor. Careful consideration of the dosing schedule, DLT definitions, and vigilant safety monitoring, particularly for myelosuppression and methemoglobinemia, are critical for the successful execution of such a trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 7. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Trial Combining this compound With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma > Clinical Trials > Yale Medicine [yalemedicine.org]
- 10. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) in combination with high dose cytarabine in patients with advanced myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase II Studies of Triapine in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Phase II clinical studies of Triapine, a potent ribonucleotide reductase inhibitor, in various cancers. This document details the experimental protocols, summarizes quantitative outcomes, and visualizes key biological pathways and study designs.
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA. By chelating the iron in the R2 subunit of RNR, this compound quenches the tyrosyl radical required for the enzyme's catalytic activity.[3] This leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing apoptosis in rapidly proliferating cancer cells.
Phase II Study of this compound in Combination with Gemcitabine in Advanced Non-Small Cell Lung Cancer (ECOG 1503)
This study evaluated the efficacy and safety of this compound in combination with gemcitabine as a second-line treatment for advanced non-small cell lung cancer (NSCLC).
Quantitative Data Summary
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate | 0% | - |
| Stable Disease | 20% | 5.7% - 44% |
| Median Overall Survival | 5.4 months | 4.2 - 11.6 months |
| Median Time to Progression | 1.8 months | 1.7 - 3.5 months |
Data from the ECOG 1503 trial as reported in Traynor et al.[4]
Experimental Protocol
Patient Population:
-
Histologically confirmed advanced (Stage IIIB with pleural effusion, Stage IV, or recurrent) NSCLC.
-
Progression after one prior cytotoxic chemotherapy regimen.
-
ECOG performance status of 0 or 1.
-
Measurable disease as per RECIST criteria.
-
Adequate organ function.
Treatment Regimen:
-
This compound: 105 mg/m² administered as a 2-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
-
Gemcitabine: 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle, 4 to 8 hours after the completion of the this compound infusion.
-
Treatment continued for a maximum of six cycles or until disease progression or unacceptable toxicity.
Assessment:
-
Tumor response was evaluated every two cycles using RECIST criteria.
-
Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Methemoglobin levels were monitored during and after this compound infusion.
Phase II Study of this compound in Combination with Cisplatin and Radiotherapy in Locally Advanced Cervical and Vaginal Cancers
This randomized Phase II trial investigated the addition of this compound to the standard treatment of cisplatin and radiotherapy for patients with locally advanced cervical or vaginal cancers.[5][6]
Quantitative Data Summary
| Endpoint | This compound + Cisplatin-RT (n=13) | Cisplatin-RT Alone (n=13) | p-value |
| Metabolic Complete Response | 92% (12/13) | 69% (9/13) | 0.32 |
| 3-Year Progression-Free Survival | 92% | 77% | 0.27 |
Data from the randomized Phase II trial as reported in DiSilvestro et al.[5][6]
Experimental Protocol
Patient Population:
-
Histologically confirmed advanced-stage uterine cervix or vaginal cancer.
-
Not amenable to curative surgery alone.
Treatment Regimen:
-
Radiotherapy: 6 weeks of daily external beam radiation followed by brachytherapy (total dose of 80 Gy).
-
Cisplatin: 40 mg/m² administered once-weekly intravenously.
-
This compound (Experimental Arm): 25 mg/m² administered three times weekly as a 90-minute intravenous infusion, given after radiotherapy on days 1, 3, and 5 for the first 5 weeks of treatment.
Assessment:
-
The primary endpoint was metabolic complete response, assessed by PET scan.
-
Safety and toxicity were monitored throughout the study.
Phase II Study of this compound in Combination with Gemcitabine in Advanced Pancreatic Cancer
This study aimed to determine the efficacy and safety of this compound combined with gemcitabine in patients with advanced pancreatic adenocarcinoma who had not received prior chemotherapy.[7][8][9]
Quantitative Data Summary
| Endpoint | Result |
| Objective Response Rate | 0% |
| Stable Disease | 42.3% (11/26) |
| Stable Disease > 6 months | 19.2% (5/26) |
| Median Time to Progression | 4.1 months |
| 6-month Progression-Free Survival | 29% |
| Median Overall Survival | 9.0 months |
| 1-year Survival Rate | 28% |
Data from the Princess Margaret Hospital Phase II Consortium Trial.[9]
Experimental Protocol
Patient Population:
-
Advanced pancreatic adenocarcinoma.
-
No prior chemotherapy for advanced disease.
-
Measurable disease.
-
Exclusion of patients with G6PD deficiency due to the risk of methemoglobinemia.
Treatment Regimen:
-
This compound: 105 mg/m² administered as a 2-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
-
Gemcitabine: 1,000 mg/m² administered as a 30-minute intravenous infusion, 4 hours after the completion of the this compound infusion, on days 1, 8, and 15 of a 28-day cycle.
Assessment:
-
The primary endpoint was tumor control, defined as objective response or stable disease for at least 4 months.
-
Tumor assessments were performed every two cycles.
Phase II Study of this compound in Metastatic Renal Cell Carcinoma (NCIC IND.161)
This single-arm, multicenter Phase II trial evaluated the efficacy of this compound in patients with recurrent renal cell carcinoma (RCC).
Quantitative Data Summary
| Endpoint | Result |
| Objective Response Rate | 7% (1/19) |
| Median Time to Progression | 3.6 months |
Data from the NCIC IND.161 trial.
Experimental Protocol
Patient Population:
-
Recurrent or metastatic renal cell carcinoma.
-
Measurable disease.
Treatment Regimen:
-
This compound: 96 mg/m² administered as a 2-hour intravenous infusion daily for 4 consecutive days, repeated every 2 weeks.
Assessment:
-
The study was designed with a two-stage accrual, but it was closed after the first stage due to not meeting the predefined efficacy criteria.
-
Adverse events, including neutropenia and acute reactions like hypoxia and hypotension, were monitored.
References
- 1. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. A Phase II study of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) and gemcitabine in advanced pancreatic carcinoma. A trial of the Princess Margaret hospital Phase II consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triapine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By chelating iron, this compound inactivates the RNR enzyme, leading to the depletion of deoxyribonucleotide pools and subsequently halting cell proliferation.[2] This mechanism has established this compound as a significant candidate in cancer therapy, investigated in numerous clinical trials.[3][4][5] The synthesis of this compound analogs is a key strategy in medicinal chemistry to enhance its therapeutic properties, such as improving efficacy, increasing plasma half-life, overcoming drug resistance, and reducing toxicity.[4] These analogs are typically generated through modifications of the thiosemicarbazone scaffold.
General Synthetic Route: Condensation Reaction
The core structure of this compound and its analogs, the thiosemicarbazone moiety, is most commonly synthesized through a straightforward condensation reaction. This involves reacting a thiosemicarbazide derivative with an appropriate aldehyde or ketone.[6][7][8] The reaction is typically carried out in an alcohol-based solvent, such as ethanol, and can be catalyzed by a small amount of acid or base.[6][7]
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of ribonucleotide reductase (RNR). This is achieved through the chelation of iron, which is essential for the enzyme's catalytic activity. The iron-Triapine complex prevents the reduction of ribonucleotides to deoxyribonucleotides, which are the necessary building blocks for DNA synthesis and repair. The resulting depletion of the dNTP pool leads to S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][9][10]
Experimental Workflow for Synthesis and Characterization
The general workflow for synthesizing and verifying this compound analogs begins with the condensation reaction, followed by purification of the product. The final step involves structural characterization and purity assessment using various analytical techniques.
Protocols
Protocol 1: General Synthesis of Thiosemicarbazone Derivatives
This protocol is a generalized method adapted from common laboratory practices for synthesizing thiosemicarbazones.[6][7]
Materials:
-
Appropriate aldehyde or ketone (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol or Methanol (10-20 mL)
-
Catalyst (optional): 1-2 drops of glacial acetic acid or a small amount of potassium carbonate
-
Reaction vessel: 50 mL round-bottom flask with a magnetic stir bar and reflux condenser
Methodology:
-
Dissolve the aldehyde/ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) in the round-bottom flask.
-
Add the catalyst (e.g., a drop of glacial acetic acid) to the solution.[6]
-
Stir the mixture at room temperature or reflux for 1-3 hours.[6][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol and then diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.[6]
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using ¹H NMR, FTIR, and melting point analysis.[6]
Protocol 2: Synthesis of a Redox-Active this compound Analog (HL¹)
This protocol details the synthesis of 3-amino-2-formylpyridine 4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazone, a this compound analog with a redox-active phenolic group.[3][11]
Materials:
-
3-(tert-butoxycarbonyl)amino-2-formylpyridine (Boc-protected precursor)
-
4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazide
-
Ethanol/Water mixture (3:1)
-
12 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Methodology:
-
Boc-Deprotection and Condensation: To a solution of 3-(tert-butoxycarbonyl)amino-2-formylpyridine and 4-(4-hydroxy-3,5-dimethylphenyl)thiosemicarbazide in an ethanol/water mixture, add concentrated HCl dropwise.
-
Stir the solution at room temperature for 1 hour to facilitate the removal of the Boc protecting group and subsequent condensation to form the thiosemicarbazone.
-
Neutralization: After the reaction is complete, carefully neutralize the solution with a saturated NaHCO₃ solution to a pH of 8. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration and dry it in vacuo to yield the final product.
Protocol 3: Eco-Friendly Solid-State Synthesis
This protocol provides a solvent-free method for synthesizing thiosemicarbazones using a ball mill, offering a more environmentally friendly approach.[12]
Materials:
-
An appropriate aldehyde or ketone (2.00 mmol)
-
Thiosemicarbazide (0.182 g, 2.00 mmol)
-
Ball mill
Methodology:
-
Place the aldehyde or ketone (2.00 mmol) and thiosemicarbazide (2.00 mmol) into a milling vessel.
-
Ball-mill the mixture at room temperature for 1 hour.[12]
-
The resulting solid powder is the thiosemicarbazone product.
-
Dry the powder at 80 °C under vacuum. This method often results in a quantitative yield and may not require further purification.[12]
Quantitative Data Summary
The following table summarizes yields and analytical data for representative this compound analogs synthesized via the methods described.
| Compound ID | Synthetic Method | Starting Aldehyde | Yield (%) | M.P. (°C) | Analytical Data (ESI-MS) | Reference |
| HL¹ | Protocol 2 | 3-aminopyridine-2-carboxaldehyde | 86.1 | - | m/z 301.11 [M+H]⁺, 299.10 [M-H]⁻ | [3] |
| HL³ | Protocol 2 | 3-aminopyridine-2-carboxaldehyde | 87.9 | - | - | [3] |
| THS1-THS5 | Protocol 1 | Various 4-(4'-alkoxybenzoyloxy)benzaldehydes | - | - | Characterized by FTIR, ¹H NMR | [6] |
| C1-C5 | Protocol 1 | Various substituted benzaldehydes | 75-90 | 165-225 | Characterized by IR, ¹H/¹³C NMR | [7] |
| Analog 5 | Nucleophilic Substitution | 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | 95 | 173-175 | Characterized by ¹H/¹³C NMR | [13] |
| Analog 6 | Nucleophilic Substitution | 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | 94 | 170-173 | Characterized by ¹H/¹³C NMR | [13] |
Note: M.P. (Melting Point) and yield data are highly dependent on the specific analog and reaction scale.
Conclusion
The synthesis of this compound analogs is a dynamic area of research focused on developing more effective anticancer agents. The foundational condensation reaction between thiosemicarbazides and carbonyl compounds remains the most prevalent and versatile method. By modifying the substituents on either precursor, researchers can tune the electronic and steric properties of the resulting analogs, potentially leading to improved pharmacological profiles and clinical outcomes. The protocols and data presented here provide a comprehensive guide for the synthesis, characterization, and understanding of these promising therapeutic compounds.
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ribonucleotide Reductase (RNR) Inhibition by Triapine
Introduction
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2][3] This function makes RNR a prime target for anticancer therapies, as rapidly proliferating cancer cells have a high demand for deoxyribonucleotides.[2] Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is a potent, small-molecule inhibitor of RNR that has been evaluated in numerous clinical trials.[2][4][5] Unlike other inhibitors like hydroxyurea, this compound is significantly more potent and can overcome certain resistance mechanisms.[6][7]
The primary mechanism of this compound involves the inhibition of the RRM2 subunit of RNR.[8] It acts as a strong iron chelator, removing the essential iron from the diferric center of the RRM2 subunit.[1][4] This action quenches the tyrosyl free radical required for the enzyme's catalytic activity.[4][6] The resulting this compound-iron complex is redox-active, generating reactive oxygen species (ROS) that can cause further damage to the enzyme and the cell.[1][9]
These application notes provide detailed protocols for various assays to measure the inhibition of RNR by this compound, catering to researchers, scientists, and drug development professionals. The methods described range from direct biochemical assays on purified enzymes to cell-based assays that assess target engagement and downstream cellular effects.
Mechanism of RNR Inhibition by this compound
This compound's inhibitory action on the RRM2 subunit of ribonucleotide reductase is a multi-step process. It binds to the protein, leading to the release of iron from the enzyme's catalytic center. This compound then chelates this iron, forming a redox-active Fe(II)-Triapine complex. This complex quenches the essential tyrosyl radical and can generate damaging reactive oxygen species (ROS) through redox cycling, ultimately inactivating the enzyme.[1][9][10]
Section 1: Cell-Free (Biochemical) Assays
These assays utilize purified RNR components to directly measure the effect of this compound on the enzyme's structure and function.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Tyrosyl Radical Quantification
Application: EPR is the most direct method to quantify the tyrosyl radical in the RRM2 subunit, which is essential for RNR activity. Inhibition by this compound leads to a time-dependent decrease in the EPR signal corresponding to this radical.[1][10]
Experimental Protocol:
-
Protein Preparation: Use purified mouse or human RRM2 subunit of RNR.[1]
-
Sample Preparation:
-
Prepare a reaction mixture containing the RRM2 protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.6).[8]
-
Add this compound (or its metal complexes) at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
For studying the effect of cellular reducing agents, dithiothreitol (DTT) can be included in the mixture.[1]
-
-
Incubation: Incubate the samples at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes).[1]
-
Sample Freezing: After each incubation time point, quickly freeze the sample in liquid nitrogen or cold isopentane to trap the radical state.[1]
-
EPR Measurement:
-
Record the EPR spectra at cryogenic temperatures (e.g., 30 K) to detect the tyrosyl radical signal.[1]
-
The signal intensity is proportional to the concentration of the tyrosyl radical.
-
-
Data Analysis:
-
Calculate the concentration of the tyrosyl radical by double integration of the EPR signal.
-
Normalize the radical concentration at each time point to the untreated (time zero) sample.[1]
-
Plot the percentage of remaining tyrosyl radical as a function of time for each this compound concentration to determine the rate of radical quenching.
-
RNR Enzymatic Activity Assay (HPLC-Based)
Application: This assay quantifies the enzymatic activity of RNR by measuring the conversion of a ribonucleotide substrate (e.g., CDP) to its corresponding deoxyribonucleotide product (dCDP). A decrease in product formation indicates inhibition. HPLC-based methods are a common non-radioactive alternative.[3][11]
Experimental Protocol:
-
Reagents and Buffers:
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, RRM1, RRM2, and ATP.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubes and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate (CDP). The final reaction volume is typically 100-200 µL.[12]
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold methanol or perchloric acid.[11][12]
-
Centrifuge the samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the amount of dCDP produced by integrating the peak area and comparing it to a standard curve.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Section 2: Cell-Based Assays
These assays measure the effects of this compound in a more physiologically relevant context using cultured cells.
Cellular Thermal Shift Assay (CETSA)
Application: CETSA is a powerful technique to verify direct target engagement in an intact cellular environment. It is based on the principle that when a drug binds to its target protein, the protein becomes more stable and resistant to thermal denaturation.[15][16][17] This assay can confirm that this compound directly interacts with RNR inside the cell.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., 41M ovarian carcinoma) to ~80% confluency.[1]
-
Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a protein-stable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[15]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation.[15]
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RRM2 subunit in each sample using quantitative Western blotting with an antibody specific for RRM2.[16]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (this compound vs. vehicle), plot the percentage of soluble RRM2 relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement and stabilization.
-
Quantification of Cellular dNTP Pools
Application: Since RNR is the rate-limiting enzyme for dNTP synthesis, its inhibition by this compound is expected to cause a depletion of cellular dNTP pools.[6][18] Measuring these pools provides a functional readout of RNR inhibition.
Experimental Protocol (qPCR-based):
This protocol is adapted from methods used for quantifying dNTPs in yeast and can be applied to mammalian cells.[18]
-
Cell Culture and Treatment:
-
Grow cells to mid-log phase and treat with this compound or vehicle for a duration relevant to the cell cycle (e.g., 4-6 hours).
-
-
dNTP Extraction:
-
Harvest a known number of cells (e.g., 1x10⁷).
-
Immediately quench metabolic activity and extract dNTPs by adding cold 60% methanol.
-
Boil the extract for 3 minutes, then clarify by centrifugation. The supernatant contains the dNTPs.
-
-
qPCR Assay:
-
Prepare a reaction mixture containing a DNA polymerase, a specific primer-template pair, and a fluorescent dye (e.g., SYBR Green).
-
The template is a synthetic oligonucleotide designed so that the polymerase must incorporate the dNTP of interest to complete the strand. The amount of product is therefore proportional to the amount of that specific dNTP in the extract.
-
Add a small volume of the cell extract to the qPCR reaction.
-
Run the qPCR cycle. The Cq (quantification cycle) value will be inversely proportional to the amount of the specific dNTP.
-
-
Data Analysis:
-
Create a standard curve for each dNTP (dATP, dCTP, dGTP, dTTP) using known concentrations.
-
Use the standard curves to calculate the absolute amount of each dNTP in the cell extracts.
-
Normalize the dNTP amount to the cell number.
-
Compare the dNTP pool levels in this compound-treated cells to those in vehicle-treated cells.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
Application: This is a high-throughput method to indirectly measure RNR inhibition by assessing its downstream effect on cell proliferation and viability.[1] Inhibition of DNA synthesis by this compound leads to reduced cell growth.[2]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[6] Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).[6]
-
Quantitative Data Summary
The following tables summarize quantitative data on this compound's inhibitory activity from various studies.
Table 1: In Vitro RNR Inhibition and Cellular Growth Inhibition by this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| RNR Enzyme Activity | Recombinant RNR (R1 + R2) | IC₅₀ | ~100 nM | [7] |
| RNR Enzyme Activity | Recombinant RNR (R1 + p53R2) | IC₅₀ | ~100 nM | [7] |
| Cell Growth Inhibition | NCI-60 Human Tumor Cell Panel | Average GI₅₀ | 1.6 µM | [6] |
| Cytotoxicity | 41M Ovarian Carcinoma | IC₅₀ | 0.45 ± 0.03 µM | [1] |
| Serum Concentration | Phase I Clinical Trial | Peak (at 96 mg/m²) | ~8 µM | [6] |
Table 2: Clinical Response Rates of this compound in Combination Therapies
| Combination Therapy | Cancer Type | Endpoint | Response Rate | Reference |
| This compound-Cisplatin-Radiation | Cervical Cancer | Clinical Complete Response | 100% (29 of 29 patients) | [19] |
| This compound-Cisplatin-Radiation | Cervical/Vaginal Cancer | Metabolic Complete Response | 92% | [20] |
| Cisplatin-Radiation (Control) | Cervical/Vaginal Cancer | Metabolic Complete Response | 69% | [20] |
References
- 1. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 8. Mechanistic Studies of Semicarbazone this compound Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
Application Notes and Protocols: A Comparative Analysis of Oral versus Intravenous Administration of Triapine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive comparison of the oral and intravenous administration routes for the investigational anticancer agent, Triapine. The information is intended to guide researchers and drug development professionals in designing preclinical and clinical studies.
Introduction
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By targeting RNR, this compound disrupts the production of deoxyribonucleotides, leading to the inhibition of cell proliferation and the induction of cell death, particularly in rapidly dividing cancer cells.[1] This mechanism of action has made this compound a subject of interest in numerous clinical trials for various malignancies.[1][3] The development of both intravenous (IV) and oral formulations has prompted a need for a detailed comparison to inform future clinical development. While the intravenous route has been extensively studied, the oral formulation offers the potential for improved patient convenience and a less intensive treatment regimen.[4]
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profiles of oral and intravenous this compound have been characterized in several Phase I clinical trials. The data indicates that while the intravenous formulation provides immediate and complete bioavailability, the oral formulation also achieves systemic exposure, albeit with some variability.
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Bioavailability (F) | 59% - 88% | 100% (by definition) | [5][6][7] |
| Time to Peak Concentration (Tmax) | ~1.3 hours | End of infusion (~2 hours) | [4][8] |
| Peak Plasma Concentration (Cmax) | 344 - 520 µg/L (at 100-150 mg dose) | ~8 µM (at 96 mg/m²/day dose) | [4][8] |
| Area Under the Curve (AUC) | 1034 - 1209 µg/L•h (at 100-150 mg dose) | Variable with dose | [4] |
| Elimination Half-life (t1/2) | ~1.4 hours | 35 minutes to 3 hours | [4][8] |
| Clearance (CL/F) | 104 L/h | Not directly comparable | [4] |
| Volume of Distribution (Vz/F) | 214 L | Not directly comparable | [4] |
Safety and Tolerability: Adverse Events
The safety profiles of both oral and intravenous this compound have been evaluated in clinical trials. The most common dose-limiting toxicities are hematological.
| Adverse Event | Oral Administration (with cisplatin and radiation) | Intravenous Administration (as monotherapy or in combination) | Reference(s) |
| Grade 4 Neutropenia | Reported (n=2 in one study) | Reported (93% in one study with every-other-week schedule) | [5][8] |
| Grade 4 Leukopenia | Reported (n=2 in one study) | Reported (Grade 3-4) | [5][8] |
| Grade 4 Lymphopenia | Reported (n=2 in one study) | Not specifically detailed | [5] |
| Grade 4 Hypokalemia | Reported (n=1 in one study) | Not specifically detailed | [5] |
| Grade 3/4 Thrombocytopenia | Reported (Grade 3, n=2 in one study) | Less common, Grade 3-4 in 22% in one study | [5][8] |
| Grade 3 Anemia | Reported (n=10 in one study) | Reported (Grade 2 in 71%, Grade 3 in 22%) | [5][8] |
| Grade 3 Fatigue/Asthenia | Not specifically detailed | Reported | [7] |
| Grade 3 Dyspnea | Not specifically detailed | Reported | [7] |
| Methemoglobinemia | Correlated with exposure | Known adverse event, generally low grade | [5][6][9] |
Experimental Protocols
Phase I Clinical Trial Protocol for Oral this compound
This protocol is a representative example based on published clinical trial designs for oral this compound.[4][5][6]
1. Patient Population:
-
Patients with locally advanced, histologically confirmed solid tumors, such as cervical or vaginal cancer.[5][6]
-
ECOG performance status of 0-2.
-
Adequate organ function (hematological, renal, and hepatic).
2. Dosing and Administration:
-
Oral this compound administered at a starting dose of 100 mg, once daily, five days a week for five weeks.[4][5]
-
Administered in combination with standard-of-care chemoradiation (e.g., weekly intravenous cisplatin).[4][5]
-
Dose escalation follows a 3+3 design to determine the maximum tolerated dose (MTD).[4][5]
3. Pharmacokinetic Analysis:
-
Blood samples are collected at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) on specified days of the first cycle.[7]
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[4]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, and Vz/F) are calculated using non-compartmental analysis.
4. Pharmacodynamic Analysis:
-
Methemoglobin levels are measured at baseline and at various time points post-dose as a potential biomarker of this compound exposure.[5][6][10]
Phase I Clinical Trial Protocol for Intravenous this compound
This protocol is a representative example based on published clinical trial designs for intravenous this compound.[8][11][12]
1. Patient Population:
-
Patients with advanced solid tumors refractory to standard therapy.[8][11]
-
ECOG performance status of 0-2.
-
Adequate organ function.
2. Dosing and Administration:
-
This compound is administered as a 2-hour intravenous infusion daily for five consecutive days.[8][11]
-
Dose escalation proceeds through a modified Fibonacci scheme, starting at a low dose (e.g., 2 mg/m²/day) and escalating to the MTD.[8][11]
-
This compound is diluted in normal saline or 5% dextrose in water in glass bottles.[8]
3. Pharmacokinetic Analysis:
-
Blood samples are collected at pre-infusion, during the infusion (e.g., 15, 30, 60, 90, 120 minutes), and at multiple time points post-infusion (e.g., 15, 30, 45, 60, 240, 480 minutes).[8]
-
Serum concentrations of this compound are determined by a validated analytical method.
-
Pharmacokinetic parameters are calculated using compartmental or non-compartmental analysis.[8]
4. Safety Monitoring:
-
Patients are closely monitored for hematological and non-hematological toxicities using the National Cancer Institute Common Toxicity Criteria for Adverse Events (NCI CTCAE).[8]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Comparative Bioavailability Study
Caption: Workflow for a crossover bioavailability study.
Logical Relationship: Oral vs. Intravenous Administration
Caption: Comparison of oral and IV administration routes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Dose finding, bioavailability, and PK-PD of oral this compound with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Triapine in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes summarize the current understanding and provide detailed protocols for the experimental use of Triapine, a potent ribonucleotide reductase (RNR) inhibitor, in the context of neuroendocrine tumors (NETs). The information is based on preclinical studies and ongoing clinical trials investigating this compound as a radiosensitizer in combination with peptide receptor radionuclide therapy (PRRT).
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that often express somatostatin receptors (SSTRs), making them amenable to treatment with radiolabeled somatostatin analogs like Lutetium Lu 177 Dotatate (Lu-177 Dotatate).[1][2] While Lu-177 Dotatate has shown efficacy, its ability to induce significant tumor shrinkage is limited.[1][2] this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an investigational drug that inhibits ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[3][4] By depleting the pool of deoxyribonucleotides, this compound is hypothesized to sensitize cancer cells to the DNA-damaging effects of radiation, thereby enhancing the therapeutic effect of PRRT.[1][2][3]
Mechanism of Action and Therapeutic Rationale
This compound's primary mechanism of action is the inhibition of the RRM2 subunit of ribonucleotide reductase.[4] This enzyme catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA.[1] Inhibition of RNR leads to a depletion of the dNTP pool, which in turn hampers DNA replication and repair.[3]
In the context of neuroendocrine tumors, the therapeutic rationale for combining this compound with Lu-177 Dotatate PRRT is based on radiosensitization.[1] Lu-177 Dotatate delivers targeted beta-radiation to SSTR-positive tumor cells, causing DNA double-strand breaks.[1] By concurrently inhibiting DNA repair mechanisms with this compound, the cytotoxicity of the radiation is expected to be enhanced, leading to improved tumor response.[1][2] Preclinical studies have demonstrated that this compound can increase the radiosensitivity of NET cell lines.[5]
Figure 1: Synergistic mechanism of this compound and Lu-177 Dotatate.
Quantitative Data from Clinical Trials
Clinical investigations are ongoing to determine the safety and efficacy of this compound in combination with Lu-177 Dotatate for well-differentiated SSTR-positive NETs.
Phase I Trial (ETCTN 10388 / NCT04234568) Summary
This trial was a multicenter, dose-escalation study designed to determine the safety and recommended phase 2 dose (RP2D) of this compound combined with a fixed dose of Lu-177 Dotatate.[6]
Table 1: Phase I (ETCTN 10388) Trial Design
| Parameter | Description |
|---|---|
| Trial Identifier | NCT04234568 |
| Phase | I |
| Patient Population | Patients with well-differentiated, SSTR-positive gastroenteropancreatic NETs (GEP-NETs) with disease progression after at least one prior systemic therapy.[6] |
| Intervention | Oral this compound (dose escalation: 100mg, 150mg, 200mg) once daily on days 1-14, combined with intravenous Lu-177 Dotatate (200 mCi) on day 1 of a 56-day cycle, for up to 4 cycles.[6] |
| Primary Endpoints | Safety and Recommended Phase 2 Dose (RP2D).[6] |
| Secondary Endpoints | Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS).[7] |
Table 2: Preliminary Results from Phase I Trial (ETCTN 10388)
| Endpoint | Result |
|---|---|
| Total Patients Enrolled | 31 (15 in dose escalation, 16 in dose expansion).[6][8] |
| Dose Limiting Toxicities (DLTs) | - Dose Level 1 (100mg): 1 DLT.[6][8][9] - Dose Level 2 (150mg): 7 DLTs (primarily transient cytopenias).[6][8][9] - Dose Level 3 (200mg): 1 Grade 5 DLT.[6][8][9] |
| Recommended Phase 2 Dose (RP2D) | This compound 150 mg once daily on days 1-14 with Lu-177 Dotatate on day 1 of each 56-day cycle.[6][9] |
| Efficacy (N=28 evaluable) | - Partial Response (PR): 6 patients (21%).[6][8] - Progression-Free at 12 months: 22 patients (86%).[8] |
| Pharmacokinetics (AUC0-inf) | - 100mg Dose: Geometric Mean 1159 µg/L•h (SD 1.22).[6][8][9] - 150mg Dose: Geometric Mean 1862 µg/L•h (SD 1.76).[6][8][9] |
Phase II Randomized Controlled Trial (NCI 10558 / NCT05724108)
Based on the promising results of the Phase I study, a randomized Phase II trial was initiated to compare the combination therapy against the standard of care.[1][2]
Table 3: Phase II (NCI 10558) Trial Design
| Parameter | Description |
|---|---|
| Trial Identifier | NCT05724108 |
| Phase | II |
| Study Design | Randomized, multicenter trial.[1] |
| Patient Population | Patients with well-differentiated, SSTR-positive neuroendocrine tumors.[1] |
| Arms | - Arm 1: this compound + Lutetium Lu 177 Dotatate.[1] - Arm 2: Lutetium Lu 177 Dotatate alone.[1] |
| Sample Size | 94 patients, randomized 1:1.[1] |
| Primary Endpoint | Overall Response Rate (ORR).[1] |
| Secondary Endpoint | Median Progression-Free Survival (PFS).[1] |
| Status | Currently underway.[10] |
Experimental Protocols
Clinical Protocol: Phase I Dose Escalation (ETCTN 10388)
This protocol outlines the methodology used in the Phase I trial for administering the combination therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. news-medical.net [news-medical.net]
- 3. bioengineer.org [bioengineer.org]
- 4. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Clinical Trial: NCT04234568 - My Cancer Genome [mycancergenome.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Triapine Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to Triapine therapy.
Troubleshooting Guides & FAQs
General Questions
Q1: What is the primary mechanism of action of this compound?
This compound is an investigational anticancer drug that functions as a potent inhibitor of ribonucleotide reductase (RNR).[1][2][3] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound disrupts the supply of deoxyribonucleotides, leading to the slowing or arrest of DNA synthesis and ultimately inhibiting cell proliferation.[4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?
Acquired resistance to this compound can arise from several cellular changes. The most commonly investigated mechanisms include:
-
Alterations in the target enzyme, ribonucleotide reductase (RNR): This can involve the overexpression of the RNR subunits, particularly RRM2.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased removal of this compound from the cell, reducing its intracellular concentration.[5]
-
Changes in iron metabolism: As an iron chelator, this compound's activity is linked to cellular iron levels. Alterations in iron uptake, storage, or efflux can potentially impact its efficacy.
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Enhanced DNA damage response (DDR) pathways: Cells may develop more efficient mechanisms to repair the DNA damage induced by this compound, thereby overcoming its cytotoxic effects.
Further investigation is required to determine the specific mechanism(s) at play in your cell line.
Target-Related Resistance
Q3: Is overexpression of the RNR subunit RRM2 a common mechanism of resistance to this compound?
While overexpression of RRM2 is a known mechanism of resistance to hydroxyurea, another RNR inhibitor, the role of RRM2 overexpression in this compound resistance is more complex.[6] Some studies have shown that this compound remains effective in hydroxyurea-resistant cell lines that overexpress RRM2.[3][6][7] This suggests that a simple increase in the amount of the RRM2 protein may not be sufficient to confer resistance to this compound. However, other studies have associated high RRM2 expression with a poor prognosis in some cancers, indicating it may still play a role in the overall therapeutic response.[8][9][10] It is possible that qualitative changes in the RRM2 protein or alterations in its interaction with other proteins are more critical for this compound resistance than just its expression level.
Q4: Can mutations in the RNR subunits cause resistance to this compound?
Currently, there is limited direct evidence in the scientific literature to suggest that specific mutations in the RNR subunits are a primary mechanism of clinical resistance to this compound. However, given that this compound interacts with the R2 subunit of RNR, it is theoretically possible that mutations altering the drug-binding site could lead to resistance. Further research, such as sequencing the RRM1 and RRM2 genes in this compound-resistant cell lines, would be necessary to investigate this possibility.
Drug Transport-Related Resistance
Q5: My cells are showing reduced intracellular accumulation of this compound. Could this be due to drug efflux pumps?
Yes, increased activity of drug efflux pumps, particularly members of the ATP-binding cassette (ABC) transporter superfamily, is a well-established mechanism of multidrug resistance in cancer.[11][12][13] These transporters can actively pump a wide range of structurally diverse compounds, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. While direct evidence specifically implicating certain ABC transporters in this compound resistance is still emerging, the involvement of transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) has been observed for other anticancer drugs and is a plausible mechanism for this compound resistance.[11]
Q6: How can I investigate if drug efflux pumps are responsible for this compound resistance in my cell line?
Several experimental approaches can be used:
-
Use of efflux pump inhibitors: Co-incubating your resistant cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil for P-gp, MK-571 for MRP1) can help determine if blocking these pumps restores sensitivity to this compound.
-
Intracellular drug accumulation assays: Using techniques like liquid chromatography-mass spectrometry (LC-MS) or a radiolabeled version of this compound, you can directly compare the intracellular concentration of the drug in your sensitive and resistant cell lines. A lower accumulation in the resistant line would support the involvement of efflux pumps.
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Gene and protein expression analysis: Quantify the mRNA and protein levels of various ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your sensitive and resistant cell lines using qPCR and Western blotting, respectively. Upregulation of one or more of these transporters in the resistant line would be indicative of their involvement.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14][15][16] A higher IC50 value generally indicates greater resistance of a cell line to a particular drug.[14][16][17]
Table 1: Comparative IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parent (Sensitive) IC50 (µM) | Resistant Variant IC50 (µM) | Fold Resistance | Reference |
| Human KB nasopharyngeal carcinoma | Data not available | Data not available | Similarly active in wild-type and hydroxyurea-resistant subline | [3] |
| L1210 leukemia | Data not available | Data not available | Fully sensitive in hydroxyurea-resistant cells | [3] |
| Ewing Sarcoma Cell Lines | Not specified as sensitive vs. resistant | Effective in doxorubicin or gemcitabine resistant lines | Not applicable | [8] |
Note: The available literature provides more qualitative statements about this compound's effectiveness in resistant cell lines rather than specific comparative IC50 values from isogenic sensitive/resistant pairs. Further research is needed to generate such quantitative data.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.
Methodology:
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Drug Removal and Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
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Colony Formation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), ensuring the colonies are of a sufficient size (e.g., >50 cells).
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Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from sensitive and resistant cell lines.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a radiolabeled ribonucleotide substrate (e.g., [14C]CDP), ATP (as an allosteric activator), and a reducing agent (e.g., dithiothreitol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Separation: Stop the reaction and separate the deoxyribonucleotide product from the ribonucleotide substrate using a method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter or other appropriate detector.
-
Data Analysis: Calculate the specific activity of RNR (e.g., in nmol of product formed per minute per mg of protein) and compare the activity between sensitive and resistant cell lines.
Visualizations
Caption: Overview of this compound's mechanism of action and potential resistance pathways.
Caption: Workflow for investigating the role of efflux pumps in this compound resistance.
References
- 1. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of RRM2 radiosensitizes glioblastoma and uncovers synthetic lethality in combination with targeting CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Over-expression of RRM2 predicts adverse prognosis correlated with immune infiltrates: A potential biomarker for hepatocellular carcinoma [frontiersin.org]
- 11. oaepublish.com [oaepublish.com]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Triapine Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ribonucleotide reductase inhibitor, triapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis and repair.[1][2] Its primary target is the RRM2 subunit of RNR. This compound acts as an iron chelator, which quenches a critical tyrosyl-free radical within the RRM2 subunit, rendering the enzyme inactive.[1][3] This leads to the depletion of the dNTP pool, causing an arrest of DNA synthesis (S-phase arrest), induction of replication stress, and ultimately, apoptosis in rapidly dividing cancer cells.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential molecular mechanisms of resistance?
A2: Resistance to this compound can be multifaceted. Key mechanisms observed in experimental models include:
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Upregulation of the Drug Target: Increased expression of the RNR subunit RRM2 is a significant mechanism of resistance.[6][7][8] Higher levels of the target enzyme can overcome the inhibitory effect of this compound.
-
Enhanced DNA Repair Capability: Cancer cells with highly proficient DNA repair pathways, particularly Homologous Recombination Repair (HRR), can better manage the DNA double-strand breaks that arise from this compound-induced replication fork collapse.[9][10]
-
Activation of Antioxidant Pathways: The transcription factor Nrf2, a master regulator of the antioxidant response, can be constitutively activated in cancer cells.[11][12] This leads to increased production of antioxidant molecules like glutathione (GSH), which can mitigate the oxidative stress component of this compound's action.[13][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[15][16][17]
Q3: We are observing antagonism or reduced synergy when combining this compound with cisplatin. What could be the experimental cause?
A3: This is a known issue caused by a direct chemical interaction. The electrophilic platinum ion (Pt³⁺) from cisplatin can react with the nucleophilic centers on the this compound molecule.[9] This interaction inactivates both compounds, reducing their effective concentrations in the cell culture medium or in vivo. To overcome this, a sequential treatment strategy is necessary. Administering this compound before the platinum agent ensures that this compound can first inhibit RNR and deplete dNTP pools, thereby preventing the repair of DNA damage that will subsequently be induced by cisplatin.[9]
Q4: How can I overcome this compound resistance and potentiate its anticancer effects in my experiments?
A4: The most effective strategy is mechanism-based combination therapy. By targeting the pathways that cancer cells use to evade this compound's effects, you can restore sensitivity. Key combinations include:
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Use a sequential schedule. Pre-treatment with this compound inhibits DNA repair, making cells hypersensitive to the damage caused by these agents.[9][18]
-
With PARP Inhibitors (e.g., Olaparib): This combination creates synthetic lethality. This compound disrupts HRR, making BRCA-proficient cells behave like BRCA-deficient cells.[19] This renders them highly vulnerable to PARP inhibitors, which target an alternative DNA repair pathway.[9][10]
-
With Radiation: this compound acts as a potent radiosensitizer. By inhibiting RNR, it prevents the repair of radiation-induced DNA damage, leading to a greater than additive increase in cell killing.[20][21][22]
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With Checkpoint Kinase 1 (CHK1) Inhibitors (e.g., Rabusertib): In glioblastoma models, inhibiting RRM2 with this compound leads to a compensatory upregulation of RRM2 dependent on CHK1 activation.[22] Co-inhibition of CHK1 blocks this escape mechanism, resulting in synthetic lethality.[22]
Q5: What are the key signaling pathways I should investigate when studying this compound resistance?
A5: When investigating resistance, focus on the following pathways:
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Ribonucleotide Reductase (RNR) Axis: Primarily the expression levels of RRM1 and RRM2.
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DNA Damage Response (DDR) Pathway: Specifically, the status of Homologous Recombination Repair (HRR). Key proteins to monitor include BRCA1, RAD51, and CtIP.[9][19] Phosphorylation of H2AX (γH2AX) is a critical marker for DNA double-strand breaks.[4]
-
Nrf2-Keap1 Antioxidant Pathway: Assess the nuclear translocation of Nrf2 and the expression of its downstream targets (e.g., NQO1, GCLC).[12][23]
-
Glutathione (GSH) Metabolism: Measure intracellular GSH levels, as elevated GSH can contribute to chemoresistance.[13][14]
Below is a diagram illustrating the interplay of these pathways.
Caption: this compound's mechanism and pathways of resistance/resensitization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action / Experiment |
| Reduced this compound Efficacy In Vitro | 1. RRM2 Overexpression: The target enzyme is upregulated, requiring higher drug concentrations. | 1a. Western Blot/qPCR: Quantify RRM2 protein and mRNA levels in your resistant line versus a sensitive control. 1b. siRNA Knockdown: Transiently silence RRM2 in the resistant line to see if sensitivity to this compound is restored.[22] |
| 2. Enhanced DNA Repair: Cells efficiently repair this compound-induced DNA damage, promoting survival. | 2a. Immunofluorescence: Assess RAD51 foci formation after this compound treatment as a marker for active HRR. 2b. γH2AX Foci Analysis: Measure γH2AX foci at different time points (e.g., 1h, 24h) post-treatment. A rapid resolution of foci suggests efficient repair.[21] 2c. Combination Assay: Test for synergy with PARP inhibitors like olaparib.[9] | |
| 3. Nrf2/Antioxidant Pathway Activation: Increased antioxidant capacity neutralizes oxidative stress. | 3a. Western Blot: Check for nuclear accumulation of Nrf2 and increased expression of its targets (NQO1, GCLC). 3b. GSH Assay: Quantify intracellular glutathione levels. 3c. Combination Assay: Test for synergy with GSH synthesis inhibitors (e.g., Buthionine sulfoximine, BSO).[14] | |
| Inconsistent Results with this compound-Cisplatin Combination | Direct Chemical Interaction: this compound and cisplatin react in the medium, reducing the bioavailability of both drugs.[9] | Sequential Dosing Protocol: Pre-treat cells with this compound for 4-6 hours. Remove this compound-containing media, wash cells, and then add cisplatin-containing media. This temporal separation prevents direct interaction and maximizes the desired biological effect (inhibition of DNA repair followed by DNA damage).[9] |
| High Toxicity in Animal Models | 1. Dosing Schedule: this compound's inhibition of DNA synthesis lasts about 10 hours in some models, while normal tissues recover faster.[18] | 1a. Optimize Dosing: An optimal anticancer effect may require twice-daily dosing to maintain inhibition in tumor cells while allowing normal tissue to recover.[18] 1b. Monitor Methemoglobinemia: this compound can cause methemoglobinemia. Monitor levels and be aware of antidotes like methylene blue (Note: contraindicated in patients with G6PD deficiency).[20] |
Quantitative Data Summary
Table 1: Clinical Response Rates of this compound Combination Therapies
| Cancer Type | Combination Regimen | Phase | N | Objective Response Rate | Reference(s) |
| Advanced Cervical/Vaginal | This compound + Cisplatin + Radiotherapy | II | 31 | 96% (Complete Response) | [20] |
| Platinum-Resistant Ovarian | This compound + Cisplatin | I | - | 17% (Partial Response), 33% (Stable Disease) | [9] |
| Advanced Solid Tumors | This compound + Doxorubicin | I | 20 | No objective responses, but subjective clinical activity observed. | [24] |
| Advanced Solid Tumors | This compound + Cisplatin | I | 10 (at MTD) | No objective responses, 50% Stable Disease. | [25] |
Key Experimental Protocols
1. Protocol: Western Blot for RRM2 and γH2AX
-
Objective: To quantify the expression of the this compound target (RRM2) and a marker of DNA double-strand breaks (γH2AX).
-
Methodology:
-
Cell Lysis: Treat cells with this compound (and/or combination agent) for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against RRM2, Phospho-Histone H2A.X (Ser139), and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
2. Protocol: Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cells after treatment with this compound, alone or in combination.
-
Methodology:
-
Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound. For combination studies, use a sequential treatment protocol (e.g., this compound for 4-6h, wash, then add second drug for a specified duration).
-
Incubation: After treatment, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, until visible colonies (≥50 cells) form.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol:acetic acid solution (3:1). Stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition relative to the untreated control. Plot the results as a dose-response curve.
-
Below is a workflow for a sequential combination clonogenic assay.
Caption: Workflow for a sequential combination clonogenic survival assay.
3. Protocol: DR-GFP Homologous Recombination Repair (HRR) Assay
-
Objective: To directly measure the efficiency of HRR in cells treated with this compound. This assay requires a cell line stably expressing the DR-GFP reporter construct.
-
Methodology:
-
Cell Culture: Culture DR-GFP reporter cells under standard conditions.
-
This compound Pre-treatment: Treat cells with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Induce DSB: Transfect the cells with an I-SceI expression vector to induce a specific DNA double-strand break in the reporter construct. A control transfection with an empty vector should be performed in parallel.
-
Incubation: Continue the incubation in the presence of this compound or vehicle for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest, wash, and resuspend the cells in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. A successful HRR event restores the GFP gene, leading to a fluorescent signal.
-
Analysis: The percentage of GFP-positive cells in the I-SceI transfected population, corrected for background from the empty vector control, represents the HRR efficiency. Compare the HRR efficiency in this compound-treated cells to the vehicle-treated control. A reduction indicates inhibition of HRR.[9][19]
-
Below is a diagram illustrating the logic of using this compound to create synthetic lethality with PARP inhibitors.
Caption: Logic of synthetic lethality between this compound and PARP inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ribonucleotide reductase regulatory subunit M2 drives glioblastoma TMZ resistance through modulation of dNTP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase regulatory subunit M2 drives glioblastoma TMZ resistance through modulation of dNTP production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathione metabolism is essential for self-renewal and chemoresistance of pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]
- 21. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of RRM2 radiosensitizes glioblastoma and uncovers synthetic lethality in combination with targeting CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nrf2 regulates drug resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Side effects and toxicity profile of Triapine in patients
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and toxicity profile of Triapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its toxicity?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2][3][4] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, which are the building blocks of DNA. This leads to the stalling of DNA replication forks, resulting in DNA damage and cell cycle arrest, primarily at the G1/S phase checkpoint.[2][5] The sustained DNA damage and cell cycle arrest ultimately trigger apoptotic cell death.[1][6]
Q2: What are the most common side effects observed in patients treated with this compound?
The most frequently reported side effects in clinical trials are hematological toxicities, including leukopenia (a decrease in white blood cells), neutropenia (a decrease in neutrophils), anemia (a decrease in red blood cells), and thrombocytopenia (a decrease in platelets).[1][7] Non-hematological side effects are also common and include fatigue, nausea, vomiting, fever, and asthenia (weakness).[1][7]
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
The primary dose-limiting toxicity of this compound is myelosuppression, specifically grade 3 or 4 neutropenia and leukopenia.[1][7] In some studies, other DLTs such as febrile neutropenia and thrombocytopenia have been observed, particularly when this compound is used in combination with other chemotherapy agents.[2]
Q4: Can this compound cause infusion-related reactions?
Yes, acute infusion reactions have been reported in some patients. These can be characterized by reversible elevations in methemoglobin, leading to transient chest tightness and hypoxia (low oxygen levels).
Q5: How can I troubleshoot unexpected cytotoxicity in my in vitro experiments with this compound?
If you observe higher-than-expected cytotoxicity, consider the following:
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to this compound. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Drug Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Improper storage or handling can affect its stability and potency.
-
Assay-Specific Artifacts: The choice of cytotoxicity assay can influence the results. For example, compounds that interfere with cellular metabolism may affect the readout of MTT or similar metabolic assays. Consider using a secondary assay, such as a clonogenic assay or a direct cell counting method, to confirm your findings.
-
Culture Conditions: Ensure consistent cell culture conditions, including media composition, pH, and CO2 levels, as these can impact cell health and drug response.
Quantitative Data on this compound Toxicity
The following tables summarize the adverse events reported in clinical trials of this compound, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Hematological Toxicities of this compound (Monotherapy)
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Leukopenia | Common | Frequent | Frequent |
| Neutropenia | Common | Frequent | Frequent |
| Anemia | Frequent | Common | Infrequent |
| Thrombocytopenia | Common | Common | Infrequent |
Data compiled from multiple clinical trials. "Frequent" indicates occurrence in a significant percentage of patients, while "Common" indicates a notable but lower incidence.
Table 2: Non-Hematological Toxicities of this compound (Monotherapy)
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Fatigue | Frequent | Common | Rare |
| Nausea | Frequent | Common | Rare |
| Vomiting | Frequent | Common | Rare |
| Fever | Common | Infrequent | Rare |
| Asthenia | Common | Infrequent | Rare |
| Hypoxia/Dyspnea | Infrequent | Infrequent | Rare |
Data compiled from multiple clinical trials. "Frequent" indicates occurrence in a significant percentage of patients, "Common" indicates a notable but lower incidence, and "Rare" indicates infrequent occurrence.
Table 3: Grade 3/4 Toxicities of this compound in Combination Therapy (with Cisplatin)
| Adverse Event | Grade 3 | Grade 4 |
| Leukopenia | High Incidence | High Incidence |
| Thrombocytopenia | High Incidence | High Incidence |
| Fatigue | Common | Infrequent |
| Dyspnea | Common | Infrequent |
| Electrolyte Abnormalities | Common | Infrequent |
Data from a Phase I trial of this compound with cisplatin. "High Incidence" denotes a primary toxicity, while "Common" and "Infrequent" describe lower rates of occurrence.
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Assessment of Clonogenic Survival
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies in the control wells are visible (at least 50 cells per colony), fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control.
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers [frontiersin.org]
- 6. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Triapine dosage to minimize adverse events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Triapine dosage and minimize adverse events during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RNR, this compound disrupts the supply of deoxyribonucleotides, leading to the suppression of DNA synthesis and ultimately inhibiting cell proliferation, particularly in rapidly dividing cancer cells.[1] The mechanism involves the chelation of iron within the R2 subunit of RNR, which quenches the tyrosyl-free radical required for the enzyme's catalytic activity.[1][3]
Q2: What are the most common adverse events observed with this compound administration?
The most frequently reported adverse events associated with this compound are hematological toxicities, including leukopenia (a decrease in white blood cells), neutropenia (a decrease in neutrophils), and anemia.[4] Other common non-hematological side effects include fatigue, nausea, vomiting, and fever.[4] Methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively carry oxygen, is a known but generally manageable adverse event of special interest.[5]
Q3: How can the risk of methemoglobinemia be managed during experiments?
Close monitoring of methemoglobin levels is crucial, especially during the initial phases of this compound administration.[6] Should clinically significant methemoglobinemia occur, the administration of methylene blue is the standard antidote.[5] It is recommended to have methylene blue readily available during experiments involving this compound.
Q4: Is this compound effective as a monotherapy?
While this compound has shown some activity as a single agent, its efficacy is often enhanced when used in combination with other DNA-damaging agents like cisplatin or radiation therapy.[7][8] The rationale behind this combination is that this compound's inhibition of DNA repair processes can sensitize cancer cells to the cytotoxic effects of these other therapies.[7]
Q5: What is the recommended starting dose for preclinical in vivo studies?
The optimal preclinical dose of this compound can vary depending on the animal model and the specific cancer cell line being studied. However, studies in mice have reported effective doses ranging from 1.25 to 20 mg/kg.[9] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal biological dose for each specific experimental setup.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in cell culture experiments.
-
Question: My cell line is showing excessive cell death even at low concentrations of this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Ensure that the chosen concentration is appropriate for your specific cell line by performing a dose-response curve (e.g., using an MTT or clonogenic assay) to determine the IC50 (half-maximal inhibitory concentration).
-
Drug Stability: this compound solutions, especially when diluted, may have limited stability. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Off-target Effects: While this compound primarily targets ribonucleotide reductase, high concentrations may lead to off-target effects. Consider using concentrations around the known IC50 for your cell line to minimize these effects.
-
Interaction with Media Components: Certain components in the cell culture media could potentially interact with this compound. Ensure that the media composition is consistent across experiments.
-
Issue 2: Lack of this compound efficacy in an in vivo model.
-
Question: I am not observing the expected tumor growth inhibition in my mouse model despite administering what should be an effective dose of this compound. What should I check?
-
Answer:
-
Pharmacokinetics and Bioavailability: The route of administration and the formulation of this compound can significantly impact its bioavailability. For oral administration, ensure proper formulation to maximize absorption. For intravenous administration, verify the stability of the drug in the chosen vehicle. Consider performing pharmacokinetic studies to determine the plasma concentrations of this compound in your model.
-
Dosing Schedule: The timing and frequency of this compound administration are critical. Due to its relatively short half-life, twice-daily dosing may be required to maintain effective concentrations and achieve optimal anticancer activity.[7]
-
Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance to this compound. This could be due to overexpression of ribonucleotide reductase or other compensatory mechanisms.
-
Drug Formulation: Ensure this compound is properly dissolved and stable in the delivery vehicle. For intravenous infusions, use non-polyvinyl chloride (non-PVC) bags and tubing to prevent drug adsorption.[6][10]
-
Issue 3: Inconsistent results in ribonucleotide reductase (RNR) activity assays.
-
Question: My RNR activity assays are yielding variable and inconsistent results. How can I improve the reliability of this experiment?
-
Answer:
-
Cell Lysate Preparation: The quality of the cell lysate is paramount. Ensure that cells are lysed under conditions that preserve RNR activity. Keep samples on ice throughout the procedure to prevent protein degradation.
-
Substrate and Cofactor Concentrations: The concentrations of substrates (e.g., CDP) and cofactors (e.g., ATP, dithiothreitol) in the reaction mixture must be optimized and consistent.[9]
-
Reaction Time and Temperature: The enzymatic reaction should be performed within the linear range. Conduct a time-course experiment to determine the optimal incubation time. Maintain a constant and accurate temperature throughout the incubation.
-
Assay Method: Different methods exist for measuring RNR activity. The Dowex 1-borate ion-exchange chromatography method is a commonly used and reliable technique.[9] Ensure the protocol is followed precisely.
-
Data on Adverse Events
The following tables summarize adverse events observed in clinical trials of this compound, providing a reference for potential toxicities.
Table 1: Hematological Adverse Events (Grade 3-4) in a Phase I Study of this compound Monotherapy (Daily for 5 Days)
| Adverse Event | Dose Level | Frequency |
| Leukopenia | 96 mg/m²/day | 3 out of 4 patients (Grade 3-4) |
| Anemia | 96 mg/m²/day (every other week) | 22% (Grade 3) |
| Thrombocytopenia | 96 mg/m²/day (every other week) | 22% (Grade 3-4) |
Data extracted from a study in patients with advanced solid tumors.[4]
Table 2: Non-Hematological Adverse Events (Grade 1-2) in a Phase I Study of this compound Monotherapy (96 mg/m²/day, daily for 5 days, every other week)
| Adverse Event | Frequency |
| Asthenia | Common |
| Fever | Common |
| Nausea and Vomiting | Common |
| Mucositis | Common |
| Decreased Serum Bicarbonate | Common |
| Hyperbilirubinemia | Common |
These toxicities were predominantly grade 1-2 in severity and rapidly reversible.[4]
Experimental Protocols
1. Ribonucleotide Reductase (RNR) Activity Assay
This protocol is adapted from a method used to assess the inhibition of RNR by this compound.[9]
-
Objective: To measure the enzymatic activity of RNR in cell extracts.
-
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
[¹⁴C]CDP (radiolabeled substrate)
-
Reaction buffer containing:
-
3 mM dithiothreitol
-
6 mM MgCl₂
-
30 mM HEPES
-
5 mM ATP
-
0.15 mM unlabeled CDP
-
-
Dowex 1-borate columns
-
Scintillation counter
-
-
Procedure:
-
Prepare cell extracts from control and this compound-treated cells.
-
Set up the reaction mixture containing 0.02 µCi of [¹⁴C]CDP and the reaction buffer.
-
Add 10 µL of the cellular extract to initiate the reaction. The final volume should be 0.02 mL.
-
Incubate the reaction for 60 minutes at 37°C. This incubation time should be within the linear range of the reaction.
-
Stop the reaction and separate the product (deoxycytidine) from the substrate (CDP) using Dowex 1-borate ion-exchange chromatography.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate RNR activity as the rate of product formation and compare the activity in this compound-treated samples to control samples.
-
2. Cytotoxicity Assay (Methylene Blue Assay)
This protocol provides a method for assessing cell viability after this compound treatment.[9]
-
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
24-well plates
-
This compound stock solution
-
Methylene blue solution
-
Elution buffer (e.g., acidified ethanol)
-
Plate reader
-
-
Procedure:
-
Plate cells at a density of 1 x 10⁴ cells/mL per well in 24-well plates.
-
Allow cells to adhere overnight.
-
Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the cells for a period equivalent to three generations of the untreated control cells.
-
After incubation, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with a methylene blue solution.
-
Wash away the excess stain.
-
Elute the stain from the cells using an elution buffer.
-
Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
-
Visualizations
Caption: Mechanism of this compound action on ribonucleotide reductase.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacodynamic study of this compound, a novel ribonucleotide reductase inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triapine-Induced DNA Synthesis Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triapine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of DNA synthesis by this compound reversible?
Yes, the inhibition of DNA synthesis by this compound is reversible. Upon removal of this compound from the cell culture medium, DNA synthesis can resume.[1][2]
Q2: How long does the inhibition of DNA synthesis last after this compound treatment?
The duration of DNA synthesis inhibition can vary depending on the cell type and experimental conditions. In preclinical models using L1210 leukemia cells, the inhibition of DNA synthesis was observed to last for approximately 10 hours after in vivo administration.[3] It is noteworthy that DNA synthesis in normal tissues, such as the duodenum and bone marrow, has been shown to recover more rapidly than in leukemia cells, which provides a potential therapeutic window.[3]
Q3: What is the mechanism behind the recovery of DNA synthesis after this compound removal?
The recovery of DNA synthesis following the removal of this compound is primarily due to the restoration of ribonucleotide reductase (RNR) activity. This compound functions by inhibiting the M2 subunit of RNR. Data suggests that the M2 subunit can be recycled or newly synthesized, leading to a restoration of RNR enzyme function approximately 18-24 hours after this compound exposure.[4] This allows the cell to resume the production of deoxyribonucleotides, the essential building blocks for DNA synthesis.
Q4: How can I experimentally measure the reversibility of this compound-induced DNA synthesis inhibition?
The reversibility can be assessed using a "washout" experiment. In this type of experiment, cells are first treated with this compound for a defined period to induce DNA synthesis inhibition. The this compound-containing medium is then removed and replaced with fresh, drug-free medium. At various time points after the washout, the rate of DNA synthesis is measured. A common method for this is to quantify the incorporation of labeled nucleosides, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.[5][6][7] An increase in the incorporation of these labels over time after this compound removal indicates the recovery of DNA synthesis.
Troubleshooting Guides
Problem: I am not observing a recovery of DNA synthesis after my this compound washout experiment.
-
Possible Cause 1: Incomplete Washout: Residual this compound in the culture medium can continue to inhibit DNA synthesis.
-
Solution: Ensure a thorough washout procedure. Wash the cells at least two to three times with a sufficient volume of pre-warmed, drug-free medium before adding the final fresh medium.
-
-
Possible Cause 2: Cell Cycle Arrest: Prolonged exposure to high concentrations of this compound can lead to irreversible cell cycle arrest or apoptosis (programmed cell death).[2]
-
Solution: Optimize the this compound concentration and exposure time. Perform a dose-response and time-course experiment to identify a concentration and duration that induces significant but reversible inhibition of DNA synthesis. You can assess cell viability and cell cycle progression using methods like trypan blue exclusion or flow cytometry with propidium iodide staining.
-
-
Possible Cause 3: Insufficient Recovery Time: The time allowed for recovery may not be sufficient for the cells to synthesize new ribonucleotide reductase and resume DNA synthesis.
-
Solution: Extend the time course of your recovery experiment. Collect samples at later time points (e.g., 12, 18, 24 hours) post-washout to capture the full recovery phase, as RNR activity may take up to 18-24 hours to be restored.[4]
-
Problem: I am seeing high variability in my DNA synthesis recovery data.
-
Possible Cause 1: Asynchronous Cell Population: If the cells are not in a similar phase of the cell cycle at the start of the experiment, their response to this compound and their subsequent recovery can be highly variable.
-
Solution: Synchronize the cell population before this compound treatment. Methods like serum starvation or treatment with specific cell cycle inhibitors (e.g., hydroxyurea, followed by release) can be used to enrich for cells in a specific phase of the cell cycle.
-
-
Possible Cause 2: Inconsistent Labeling: Variations in the timing or concentration of the labeling reagent ([³H]-thymidine or BrdU) can lead to inconsistent results.
-
Solution: Add the labeling reagent for a consistent and defined period for all samples. Ensure that the concentration of the labeling reagent is not limiting and is the same across all experimental conditions.
-
Quantitative Data Summary
The following table provides a representative summary of the expected recovery of DNA synthesis in a cancer cell line following the removal of this compound. The data is hypothetical and intended to illustrate the expected trend based on published qualitative descriptions. Actual results may vary depending on the cell line, this compound concentration, and duration of treatment.
| Time after this compound Washout (Hours) | Expected DNA Synthesis Recovery (%) |
| 0 | < 5% |
| 2 | 10 - 20% |
| 4 | 25 - 40% |
| 8 | 50 - 70% |
| 12 | 70 - 85% |
| 24 | > 90% |
Experimental Protocols
Protocol: Measuring the Reversibility of this compound-Induced DNA Synthesis Inhibition using [³H]-Thymidine Incorporation
This protocol describes a washout experiment to determine the time-dependent recovery of DNA synthesis in cultured cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
[³H]-thymidine (tritiated thymidine)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow overnight.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound for a specific duration (e.g., 4-8 hours) to induce DNA synthesis inhibition. Include a vehicle-treated control group.
-
Washout:
-
Aspirate the this compound-containing medium from the wells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed, drug-free complete medium to each well. This is time point zero (T=0) for the recovery period.
-
-
Recovery Time Course: Incubate the cells for various recovery periods (e.g., 0, 2, 4, 8, 12, 24 hours).
-
[³H]-Thymidine Labeling: At the end of each recovery time point, add [³H]-thymidine to each well at a final concentration of 1 µCi/mL. Incubate for 1 hour at 37°C to allow for incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 20 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with 5% TCA.
-
-
Solubilization and Scintillation Counting:
-
Add 0.1 M NaOH to each well to solubilize the precipitated DNA.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each time point.
-
Normalize the data by expressing the CPM at each recovery time point as a percentage of the CPM from the untreated (vehicle) control cells.
-
Plot the percentage of DNA synthesis recovery against the time after this compound washout.
-
Visualizations
Caption: Mechanism of this compound-induced inhibition of DNA synthesis.
Caption: Experimental workflow for a this compound washout experiment.
References
- 1. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. cytologicsbio.com [cytologicsbio.com]
Technical Support Center: The Impact of p53 Status on Triapine Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of p53 tumor suppressor protein status on cellular sensitivity to Triapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis and repair.[1][2][3] By inhibiting RNR, this compound depletes the dNTP pools, leading to stalled DNA replication, induction of DNA damage, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells.[2][4] this compound chelates iron at the active site of the RNR small subunits, which is essential for its enzymatic activity.[2][4]
Q2: Does the p53 status of a cancer cell line affect its sensitivity to this compound?
A2: Current research suggests that the cytotoxic and radiosensitizing effects of this compound are largely independent of p53 status.[1] this compound inhibits both the RRM2 and p53R2 (a p53-inducible isoform) small subunits of ribonucleotide reductase.[1][5] This dual inhibition allows this compound to be effective in cancer cells regardless of whether they have wild-type, mutant, or null p53.[1][6] Studies have shown that this compound enhances radiation-mediated cytotoxicity in cells with virally or mutationally silenced p53.[1][6]
Q3: Why is this compound often studied in combination with radiation therapy?
A3: this compound is an effective radiosensitizer.[1][7] Ionizing radiation induces DNA damage, which cancer cells attempt to repair. This repair process requires a significant supply of dNTPs, which are produced by ribonucleotide reductase. By inhibiting RNR, this compound prevents the synthesis of these necessary building blocks, thereby hindering DNA repair and enhancing the lethal effects of radiation.[1][7] This synergistic effect has been observed in various cancer cell lines, leading to increased tumor growth delay in preclinical models.[7]
Q4: Are there known mechanisms of resistance to this compound?
A4: While this compound is potent, resistance can emerge. Potential mechanisms may involve the upregulation of drug efflux pumps like P-glycoprotein (P-gp) and multidrug resistance protein (MRP1), of which this compound appears to be a substrate.[8] Additionally, alterations in iron metabolism or the expression of RNR subunits could theoretically contribute to reduced sensitivity.
Troubleshooting Guide
Issue 1: Similar this compound IC50 values are observed in both p53 wild-type and p53 mutant/null cell lines.
-
Explanation: This is an expected outcome and aligns with the current understanding of this compound's mechanism. Since this compound targets both the M2 and p53R2 subunits of ribonucleotide reductase, its activity is not solely dependent on the p53 pathway.[1][5] Therefore, the absence of a functional p53 protein does not confer resistance to this compound.
-
Recommendation: Instead of focusing on large differences in IC50 values, consider investigating downstream markers of this compound's activity. For example, assess the depletion of dNTP pools or the induction of DNA damage markers (e.g., γH2AX) in your cell lines. These assays can confirm the drug's on-target effect, irrespective of p53 status.
Issue 2: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Drug Stability. this compound solutions should be freshly prepared. Degradation of the compound can lead to variability in its effective concentration.
-
Recommendation 1: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.
-
Possible Cause 2: Cell Seeding Density. The anti-proliferative effects of this compound can be influenced by the initial cell density.
-
Recommendation 2: Optimize and maintain a consistent cell seeding density for your specific cell lines across all experiments.
-
Possible Cause 3: Assay Timing. The time point at which viability is assessed is critical. The effects of dNTP pool depletion may take time to manifest as reduced cell viability.
-
Recommendation 3: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell viability assay.
Issue 3: High background or weak signal in γH2AX immunofluorescence staining after this compound and/or radiation treatment.
-
Possible Cause 1: Antibody Concentration. The primary antibody concentration may not be optimal.
-
Recommendation 1: Titrate your primary γH2AX antibody to determine the concentration that provides the best signal-to-noise ratio.
-
Possible Cause 2: Fixation and Permeabilization. Inadequate fixation or permeabilization can hinder antibody access to the nucleus.
-
Recommendation 2: Ensure that your fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100) steps are performed correctly and for the appropriate duration.
-
Possible Cause 3: Timing of Analysis. The peak of γH2AX foci formation and their subsequent decline (indicating repair) occur over a specific time course.
-
Recommendation 3: Analyze γH2AX foci at multiple time points after treatment (e.g., 1, 6, and 24 hours) to capture the dynamics of DNA damage and repair.[7] Studies have shown that while γH2AX foci may be similar at early time points, a significant increase in remaining foci can be observed at 24 hours in this compound-treated cells, indicating inhibited DNA repair.[7]
Quantitative Data Summary
The following tables summarize the effects of this compound on various cancer cell lines with differing p53 statuses.
Table 1: Effect of this compound on Deoxycytidine Triphosphate (dCTP) Pools in RKO and RKO-E6 Colon Cancer Cell Lines.
| Cell Line | p53 Status | Treatment | dCTP Pool (% of Control) |
| RKO | Wild-type | Control | 100% |
| RKO | Wild-type | This compound | Significantly Reduced |
| RKO | Wild-type | Radiation | Increased |
| RKO | Wild-type | This compound + Radiation | Significantly Reduced |
| RKO-E6 | p53-deficient | Control | 100% |
| RKO-E6 | p53-deficient | This compound | Significantly Reduced |
| RKO-E6 | p53-deficient | Radiation | Increased |
| RKO-E6 | p53-deficient | This compound + Radiation | 33% Reduction |
Data adapted from a study on ribonucleotide reductase inhibition, demonstrating a p53-independent reduction in dCTP pools by this compound.[1]
Table 2: Clonogenic Survival of Cervical Cancer Cell Lines Treated with this compound and Radiation.
| Cell Line | p53 Status | Treatment | Survival Fraction (at 2 Gy) |
| CaSki | HPV E6 (p53 degradation) | Radiation Alone | ~0.6 |
| CaSki | HPV E6 (p53 degradation) | This compound + Radiation | ~0.3 |
| HeLa | HPV E6 (p53 degradation) | Radiation Alone | ~0.55 |
| HeLa | HPV E6 (p53 degradation) | This compound + Radiation | ~0.25 |
| C33-a | Mutant p53 | Radiation Alone | ~0.7 |
| C33-a | Mutant p53 | This compound + Radiation | ~0.4 |
Approximate values derived from graphical data in studies demonstrating the radiosensitizing effects of this compound in cells with compromised p53 function.[1][5]
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division to form colonies after treatment.
-
Cell Plating: Trypsinize and count cells. Plate a predetermined number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) in 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 16 hours). For combination treatments, irradiate the cells at the appropriate time point relative to drug exposure.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
2. Western Blotting for p53 and RRM2
This protocol allows for the analysis of protein expression levels.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-RRM2, and a loading control like anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest cells by trypsinization, including any floating cells from the supernatant.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action via ribonucleotide reductase inhibition.
Caption: this compound's efficacy in both p53 wild-type and mutant/null cells.
Caption: Workflow for assessing this compound sensitivity based on p53 status.
References
- 1. Modulating Radiation Resistance by Inhibiting Ribonucleotide Reductase in Cancers with Virally or Mutationally Silenced p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Modulating Radiation Resistance by Inhibiting Ribonucleotide Reductase in Cancers with Virally or Mutationally Silenced p53 Protein (2009) | Charles A. Kunos | 50 Citations [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triapine-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding myelosuppression as a side effect of Triapine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes myelosuppression?
A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2][3] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which is critical for the proliferation of rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[4][5] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis in these hematopoietic precursors, resulting in decreased production of mature blood cells and causing myelosuppression.[6]
Q2: What are the most common hematologic toxicities observed with this compound?
A2: The most frequently reported hematologic toxicities associated with this compound are neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[2][7][8] Anemia (a decrease in red blood cells) is also observed.[6][8] In clinical trials, these toxicities are often dose-limiting.[2][7]
Q3: How is this compound-induced myelosuppression typically monitored in a clinical or preclinical setting?
A3: Monitoring for myelosuppression involves regular complete blood counts (CBCs) to assess the levels of neutrophils, platelets, and red blood cells.[8][9] In clinical trials, CBCs are typically performed at baseline before initiation of this compound and then monitored frequently throughout the treatment cycles.[8][9] For more in-depth preclinical analysis, colony-forming unit (CFU) assays and flow cytometry of bone marrow aspirates are utilized to evaluate the impact on hematopoietic progenitor cell populations.[1][7][10]
Q4: Are there established strategies to manage this compound-induced neutropenia?
A4: Yes, management of this compound-induced neutropenia is similar to that for neutropenia caused by other chemotherapeutic agents. Dose reduction or delay of this compound is a primary management strategy.[11] Additionally, the use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim or pegfilgrastim, can be considered to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[12][13][14][15]
Q5: What is the current approach to managing this compound-induced thrombocytopenia?
A5: Management of this compound-induced thrombocytopenia primarily involves dose modification of this compound. Platelet transfusions may be administered in cases of severe thrombocytopenia or active bleeding.[11] The use of thrombopoietin receptor agonists (TPO-RAs) is an area of active investigation for chemotherapy-induced thrombocytopenia in general, though specific data for this compound is limited.[16][17][18][19]
Troubleshooting Guides
Problem: Unexpectedly severe neutropenia observed in a preclinical mouse model.
Possible Cause:
-
Incorrect dosing or administration of this compound.
-
High sensitivity of the particular mouse strain to this compound.
-
Underlying health issues in the animal model.
Troubleshooting Steps:
-
Verify Dosing and Administration: Double-check the calculated dose and the concentration of the this compound solution. Ensure proper administration technique (e.g., intravenous, intraperitoneal) as specified in the protocol.
-
Review Literature for Strain Sensitivity: Research the specific mouse strain being used for any reported sensitivities to ribonucleotide reductase inhibitors or other chemotherapeutic agents.
-
Assess Animal Health: Ensure that the animals were healthy prior to the start of the experiment. Any underlying infection or stress can exacerbate myelosuppression.
-
Staggered Dosing Study: Conduct a pilot study with a small number of animals to test a range of this compound doses to determine the maximum tolerated dose (MTD) in your specific model.
-
Implement Supportive Care: Consider the prophylactic use of G-CSF to mitigate the severity of neutropenia, though this may be a confounding factor if the primary goal is to study the myelosuppressive effects of this compound alone.[12]
Problem: High variability in platelet counts between experimental subjects.
Possible Cause:
-
Inconsistent timing of blood sample collection relative to this compound administration.
-
Inter-individual differences in drug metabolism and clearance.
-
Technical variability in blood sample processing and analysis.
Troubleshooting Steps:
-
Standardize Sampling Time: Establish a strict time window for blood collection in all subjects relative to the time of this compound administration to minimize variability due to pharmacokinetic effects.
-
Increase Sample Size: A larger cohort of animals can help to account for natural biological variability.
-
Monitor Drug Plasma Levels: If feasible, measure plasma concentrations of this compound to correlate drug exposure with the degree of thrombocytopenia.
-
Ensure Consistent Sample Handling: Standardize procedures for blood collection, anticoagulation, and analysis to reduce technical variability. Use automated hematology analyzers for consistent cell counting.
Quantitative Data from Clinical Trials
Table 1: Summary of this compound-Induced Myelosuppression in Selected Clinical Trials
| Clinical Trial / Study | Combination Agent(s) | This compound Dose and Schedule | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia | Reference(s) |
| Phase I Study | Doxorubicin | 25-45 mg/m² IV on days 1-4 of a 21-day cycle | DLT observed (febrile neutropenia) | DLT observed (Grade 4) | [7] |
| Phase I Study | Gemcitabine | 75-120 mg (24-hour infusion) every 2 weeks | DLT observed (Grade 4) | DLT observed (Grade 4) | [2] |
| Phase I Trial | Cisplatin, Paclitaxel | 80 mg/m² (96-hour infusion) every 21 days | 62% (Grade 3/4 Leukopenia) | 50% (Grade 3/4) | [8] |
| Phase I Trial | Cisplatin | 96 mg/m² daily on days 1-4 of a 3-week cycle | Frequent Grade 3/4 Leukopenia | Frequent Grade 3/4 | [9] |
| Phase II Trial | Gemcitabine | 105 mg/m² IV on days 1, 8, 15 of a 28-day cycle | 2 patients (Grade 3) | Not reported as DLT | [4][20] |
DLT: Dose-Limiting Toxicity
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay for Myelotoxicity Assessment
Objective: To assess the inhibitory effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from mouse bone marrow.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, and diluted in culture medium)
-
Femurs and tibias from C57BL/6 mice (8-12 weeks old)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
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MethoCult™ GF M3534 medium (or equivalent methylcellulose-based medium with cytokines for CFU-GM)
-
35 mm culture dishes
-
Sterile water
-
3% Acetic Acid with Methylene Blue
-
Hemocytometer or automated cell counter
Methodology:
-
Bone Marrow Cell Isolation:
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with IMDM + 2% FBS into a sterile tube.
-
Create a single-cell suspension by gently passing the marrow through the syringe.
-
-
Cell Counting:
-
Dilute an aliquot of the cell suspension 1:100 with 3% acetic acid with methylene blue to lyse red blood cells.
-
Count the nucleated cells using a hemocytometer or automated cell counter.[7]
-
-
Cell Plating:
-
Dilute the bone marrow cell suspension in IMDM + 2% FBS to a final concentration of 4 x 10^5 cells/mL.
-
Prepare tubes with 3 mL of MethoCult medium.
-
For each experimental condition (vehicle control, different concentrations of this compound), add 150 µL of the cell suspension and 150 µL of the corresponding this compound dilution or vehicle to a tube of MethoCult medium. Vortex thoroughly.[7]
-
Dispense 1.1 mL of the cell-MethoCult mixture into each of two 35 mm culture dishes.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish along with an open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7-12 days.[7]
-
-
Colony Counting:
-
After the incubation period, count the number of granulocyte-macrophage colonies (CFU-GM) in each dish using an inverted microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 2: Flow Cytometry Analysis of Bone Marrow Hematopoietic Progenitors
Objective: To quantify the populations of hematopoietic stem and progenitor cells in the bone marrow of mice treated with this compound.
Materials:
-
Bone marrow cells isolated from control and this compound-treated mice (as described in Protocol 1).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against mouse hematopoietic progenitor cell surface markers (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD34-PE, CD16/32-PerCP-Cy5.5).
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
Isolate bone marrow cells from control and this compound-treated mice.
-
Count the cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
To 100 µL of cell suspension (1 x 10^6 cells), add the pre-titrated antibody cocktail.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of staining buffer.
-
-
Data Acquisition:
-
Acquire the stained samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 500,000) for accurate analysis of rare populations.
-
-
Data Analysis:
-
Gate on the appropriate cell populations based on forward and side scatter to exclude debris and dead cells.
-
Identify and quantify the Lin-Sca-1+c-Kit+ (LSK) population, which is enriched for hematopoietic stem cells, and other myeloid and lymphoid progenitor populations based on their specific marker expression.
-
Compare the percentages and absolute numbers of these progenitor populations between the control and this compound-treated groups.
-
Visualizations
Caption: Mechanism of this compound-induced myelosuppression.
Caption: Preclinical workflow for assessing this compound myelosuppression.
Caption: Logical flow for managing this compound-induced neutropenia.
References
- 1. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry of Normal Blood, Bone Marrow and Lymphatic Tissue (Chapter 3) - Multiparameter Flow Cytometry in the Diagnosis of Hematologic Malignancies [cambridge.org]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide Reductases – Drennan Lab [drennan.mit.edu]
- 6. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Granulocyte colony-stimulating factor in severe chemotherapy-induced afebrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of granulocyte colony stimulating factor on neutropenia induced by cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Granocyte-colony stimulating factor (G-CSF) has significant efficacy as secondary prophylaxis of chemotherapy-induced neutropenia in patients with solid tumors: results of a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Granulocyte colony--stimulating factor for chemotherapy-induced neutropenia in patients with small cell lung cancer : the 40% rule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Granulocyte Colony Stimulating Factor in the Prevention of Chemotherapy-Induced Neutropenia in Patients With Colorectal Cancer Receiving Trifluridine/Tipiracil: A Real-World UK Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombopoietin receptor agonists for chemotherapy-induced thrombocytopenia: a new solution for an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jwatch.org [jwatch.org]
- 18. Thrombopoietin Receptor Agonists for Thrombocytopenia in Pediatric Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Should thrombopoietin receptor agonists be used for chemotherapy-induced thrombocytopenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
Technical Support Center: Oral Formulation of Triapine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations for Triapine.
Frequently Asked questions (FAQs)
| Question | Answer |
| What is the primary challenge in formulating this compound for oral delivery? | The main challenge is its low aqueous solubility. This compound is reported to be insoluble in water and ethanol, which can lead to poor dissolution and variable bioavailability.[1] |
| What is the oral bioavailability of this compound? | Published clinical data indicates that the oral bioavailability of this compound can be variable, with reported values around 59%.[2] |
| Are there any known stability issues with this compound? | This compound is stable in neutral phosphate buffer (pH 7.4) for up to 96 hours at 37°C.[3] It is also stable in human plasma for at least 4 hours at room temperature and for up to 3 months at -80°C.[4][5] However, comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) are not readily available in the public domain. |
| What is the main metabolic pathway for this compound? | The major metabolic pathway for this compound is through cytochrome P450, specifically the CYP1A2 enzyme.[2] This is an important consideration for potential drug-drug interactions. |
| Are there any known excipient incompatibilities with this compound? | A significant interaction has been reported between this compound and cisplatin. Cisplatin can react with and deplete free this compound, which could impact the efficacy of combination therapies.[3] Therefore, careful consideration of excipients is necessary, especially in formulations intended for co-administration with platinum-based drugs. |
| Have any preclinical oral formulations of this compound been reported? | Yes, a suspension of this compound in 0.5% carboxymethyl cellulose has been used in animal studies.[6] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental formulation of oral this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low and/or variable drug dissolution from solid dosage forms. | - Poor aqueous solubility of this compound.- Inappropriate solid form (polymorph) with low solubility.- Inadequate particle size reduction. | - Solubility Enhancement: Explore the use of solubilizing agents, co-solvents, or complexing agents (e.g., cyclodextrins). The use of pH modifiers to create a more favorable microenvironment for dissolution may also be investigated.- Solid-State Characterization: Perform thorough solid-state characterization to identify and select the most soluble and stable polymorphic form. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are crucial.- Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. |
| Poor content uniformity in low-dose formulations. | - Segregation of the drug and excipients due to differences in particle size and density.- Inadequate mixing during the blending process. | - Excipient Selection: Choose excipients with particle size and density similar to that of this compound to minimize segregation.- Blending Process Optimization: Optimize blending time and speed. Consider using a geometric dilution method for incorporating the low-dose active pharmaceutical ingredient (API). |
| Degradation of this compound during formulation processing or storage. | - Instability in the presence of certain excipients.- Sensitivity to heat, light, or moisture. | - Excipient Compatibility Studies: Conduct comprehensive compatibility studies with a range of commonly used excipients under stressed conditions (e.g., elevated temperature and humidity). Analytical techniques such as HPLC or LC-MS/MS should be used to detect any degradation products.- Process Parameter Control: Minimize exposure to heat and light during manufacturing. If the drug is found to be hygroscopic, control the humidity of the processing environment.- Appropriate Packaging: Select packaging that protects the final dosage form from light and moisture. |
| Inconsistent oral bioavailability in preclinical animal studies. | - Variable dissolution in the gastrointestinal tract.- First-pass metabolism.- Food effects. | - Formulation Optimization: Develop formulations that ensure consistent and complete dissolution of this compound in the gastrointestinal tract. This may involve the use of lipid-based formulations or solid dispersions.- Pharmacokinetic Studies: Conduct thorough pharmacokinetic studies in relevant animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the formulation. Investigate the potential for food to affect the absorption of this compound. |
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is provided below to aid in formulation development.
| Property | Value/Information | Reference(s) |
| Molecular Formula | C₇H₉N₅S | [7] |
| Molecular Weight | 195.24 g/mol | [7] |
| Solubility | - Insoluble in water and ethanol.- Soluble in DMSO (39 mg/mL). | [1] |
| Stability | - Stable in neutral phosphate buffer (pH 7.4) for at least 96 hours at 37°C.- Stable in human plasma for at least 4 hours at room temperature and 3 months at -80°C. | [3][4][5] |
| LogD₇.₄ | +0.85 (indicates moderate lipophilicity) | [8] |
Experimental Protocols
1. Ribonucleotide Reductase Activity Assay
This protocol is used to determine the inhibitory activity of this compound formulations on its target enzyme.
-
Materials:
-
Cellular extract containing ribonucleotide reductase
-
[¹⁴C]CDP (radiolabeled cytidine diphosphate)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
HEPES buffer
-
ATP
-
Unlabeled CDP
-
This compound formulation
-
Dowex 1-borate ion-exchange chromatography column
-
Scintillation counter
-
-
Procedure:
-
Prepare an assay mixture containing [¹⁴C]CDP, DTT, MgCl₂, HEPES buffer, ATP, and unlabeled CDP.
-
Add the cellular extract containing ribonucleotide reductase to the assay mixture.
-
Add the this compound formulation at various concentrations.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
Stop the reaction and separate the radiolabeled deoxycytidine diphosphate (dCDP) from the unreacted CDP using Dowex 1-borate ion-exchange chromatography.
-
Quantify the amount of radiolabeled dCDP using a scintillation counter to determine the enzyme activity.
-
Calculate the IC₅₀ value of the this compound formulation.[1]
-
2. Excipient Compatibility Study (Illustrative)
This protocol outlines a general approach to assess the compatibility of this compound with various excipients.
-
Materials:
-
This compound API
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
HPLC or LC-MS/MS system
-
Stability chambers (controlled temperature and humidity)
-
-
Procedure:
-
Accurately weigh and mix this compound with each excipient in a defined ratio (e.g., 1:1 and 1:5).
-
Prepare a physical mixture and a wet granulation of each drug-excipient blend.
-
Store the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and at room temperature.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for the appearance of any new peaks or a decrease in the peak area of this compound using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the results with a control sample of this compound stored under the same conditions.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Formulation Development
Caption: General workflow for oral formulation development.
Troubleshooting Logic for Poor Dissolution
Caption: Decision tree for troubleshooting poor dissolution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dose finding, bioavailability, and PK-PD of oral this compound with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. This compound | ribonucleotide reductase (RNR) inhibitor | antitumor activity | CAS 200933-27-3 | InvivoChem [invivochem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Triapine Technical Support Center: Enhancing Therapeutic Index through Combination Strategies and Novel Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Triapine. Our goal is to help you optimize your research and improve the therapeutic index of this promising ribonucleotide reductase inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-experimental variability in cytotoxicity assays | Inconsistent this compound-platinum drug interaction. Cisplatin can react with and diminish the effective concentration of this compound.[1] | Implement a sequential dosing schedule. Pre-treat cells with the platinum agent for a defined period (e.g., 1 hour), wash, and then add this compound-containing media.[1] |
| Cell confluence and metabolic state. | Ensure consistent cell seeding density and allow cells to acclimate for 24 hours before treatment. Use cells in the logarithmic growth phase. | |
| Unexpectedly low this compound efficacy in vivo | Poor oral bioavailability of the formulation. | Consider using an oral formulation of this compound, which has shown a bioavailability of approximately 59%.[2][3][4] Be aware that smoking can increase this compound clearance.[2][3] |
| Rapid in vivo clearance. | Consider more frequent dosing schedules (e.g., twice daily) to maintain effective plasma concentrations, as the duration of DNA synthesis inhibition is about 10 hours.[5] | |
| Evidence of methemoglobinemia in animal models | This compound's iron-chelating properties lead to the formation of a redox-active iron complex that oxidizes hemoglobin.[6][7] | Monitor methemoglobin levels. Co-administration of ascorbic acid (Vitamin C) has been shown to significantly decrease methemoglobin levels in vivo.[6] Screen for Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency in relevant populations, as this can exacerbate methemoglobinemia and lead to hemolysis.[8] |
| Difficulty in detecting dNTP pool depletion | Insufficient sensitivity of the detection method. | Utilize a highly sensitive method such as HPLC-MS/MS for direct quantification of intracellular dNTPs.[9][10] Alternatively, a quantitative solid-phase polymerase assay with radiolabeled dNTPs can be used.[11] |
| Timing of sample collection. | Collect samples at time points consistent with the expected peak of RNR inhibition by this compound (e.g., within a few hours of treatment). | |
| Inconsistent results in combination with DNA damaging agents | Antagonistic interaction at higher concentrations. | Perform a combination index (CI) analysis across a range of concentrations to identify synergistic, additive, and antagonistic ratios.[1] |
| Cell line-specific differences in DNA repair pathways. | Characterize the DNA damage response pathway of your cell lines (e.g., BRCA1/2 status) as this compound has been shown to be particularly effective in sensitizing BRCA wild-type cells.[1] |
Frequently Asked Questions (FAQs)
Mechanism of Action
-
Q1: What is the primary mechanism of action of this compound? this compound is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[12][13] By inhibiting RNR, this compound depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the arrest of DNA synthesis and inhibition of cellular proliferation.[14]
-
Q2: Does this compound have other mechanisms of action? Yes, in addition to RNR inhibition, this compound is a strong iron chelator. The this compound-iron complex is redox-active and can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[15][16]
Improving Therapeutic Index
-
Q3: How can the therapeutic index of this compound be improved? The therapeutic index of this compound can be enhanced through several strategies:
-
Combination Therapy: Combining this compound with DNA damaging agents like cisplatin, doxorubicin, or PARP inhibitors can create synthetic lethality, particularly in cancer cells with proficient homologous recombination repair.[1][5][14] It also shows synergy with radiation therapy.[17][18]
-
Novel Drug Delivery Systems: The development of nanoparticle-based formulations can improve drug solubility, stability, and targeted delivery to tumor tissues, potentially reducing systemic toxicity.[19][20][21]
-
Oral Formulation: An oral formulation of this compound is available and has shown good bioavailability, offering a more convenient and potentially safer administration route compared to intravenous infusion.[2][3][4]
-
-
Q4: What is the rationale for combining this compound with cisplatin and radiation? Uterine cervix and vaginal cancers often exhibit overactivity of RNR.[22] this compound's inhibition of RNR is thought to amplify the DNA-damaging effects of cisplatin and radiation, leading to greater cancer cell death.[13][23]
Experimental Considerations
-
Q5: What are the key considerations when designing in vitro experiments with this compound?
-
Drug Combination Scheduling: When combining this compound with platinum-based drugs, a sequential administration protocol is recommended to avoid direct drug-drug interaction.[1]
-
Concentration Optimization: Determine the optimal concentration range for your specific cell line through dose-response curves.
-
Duration of Exposure: The cytotoxic effects of this compound can be time-dependent, with some effects appearing within minutes and others after prolonged exposure (16+ hours).[24]
-
-
Q6: How can I measure the inhibition of ribonucleotide reductase activity by this compound? RNR activity can be assessed using a CDP reductase assay with Dowex 1-borate ion-exchange chromatography to separate the reaction products.[25]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapy
| Cell Line | Combination Agent | Effect | Combination Index (CI) | Reference |
| SKOV-3 (Ovarian Cancer) | Olaparib | Synergistic sensitization | <1 | [14] |
| BG-1 (Ovarian Cancer) | Cisplatin | Synergistic (sequential exposure) | <1 | [1] |
| BG-1 (Ovarian Cancer) | Doxorubicin | Synergistic | <1 | [1] |
| L1210 (Leukemia) | Etoposide | Synergistic | Not Reported | [5] |
| L1210 (Leukemia) | Doxorubicin | Synergistic | Not Reported | [5] |
Table 2: Clinical Trial Data for this compound in Combination with Cisplatin and Radiotherapy
| Trial Identifier | Cancer Type | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| NCT01835171 (Phase II) | Advanced Uterine Cervix or Vaginal Cancer | 1. Cisplatin-Radiotherapy2. This compound + Cisplatin-Radiotherapy | Metabolic Complete Response (mCR) | mCR rate improved from 69% to 92% with the addition of this compound. 3-year progression-free survival estimate increased from 77% to 92%. No significant increase in toxicity. | [22] |
| NCT02466971 (NRG-GY006, Phase III) | Advanced Uterine Cervix or Vaginal Cancer | 1. Cisplatin-Radiotherapy (CRT)2. This compound + CRT | Overall Survival (OS) | No improvement in OS with the addition of this compound. No differences in Grade 3-5 toxicities were observed between the arms. | [26][27][28] |
Table 3: Common Grade 3/4 Adverse Events with this compound Combinations
| Adverse Event | Frequency in this compound + Cisplatin-Radiotherapy (NCT01835171) | Frequency in this compound + Doxorubicin (Phase I) | Reference |
| Leukopenia/Neutropenia | Reversible, not significantly different from control | Myelosuppression was the main drug-related toxicity | [22],[29] |
| Fatigue | Reversible, not significantly different from control | Mild-to-moderate | [22],[29] |
| Electrolyte Abnormalities | Reversible, not significantly different from control | Not specified | [22] |
| Thrombocytopenia | Not specified | Grade 4 in some patients | [29] |
| Methemoglobinemia | Symptomatic methemoglobinemia was not encountered | Not reported | [22] |
Experimental Protocols
Protocol 1: Assessment of Ribonucleotide Reductase (RNR) Inhibition
This protocol is adapted from methodologies described for assessing RNR activity.[25]
Materials:
-
[¹⁴C]CDP (radiolabeled cytidine diphosphate)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
HEPES buffer
-
ATP
-
Unlabeled CDP
-
Cellular extract
-
Dowex 1-borate ion-exchange chromatography column
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 0.02 µCi of [¹⁴C]CDP, 3 mM DTT, 6 mM MgCl₂, 30 mM HEPES, 5 mM ATP, and 0.15 mM unlabeled CDP.
-
Add 10 µL of cellular extract from control and this compound-treated cells to the reaction mixture in a final volume of 20 µL.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and separate the radiolabeled deoxycytidine from the ribonucleotides using a Dowex 1-borate ion-exchange chromatography column.
-
Quantify the amount of [¹⁴C]dCDP produced using a scintillation counter.
-
Compare the RNR activity in this compound-treated samples to the control samples to determine the percentage of inhibition.
Protocol 2: Quantification of dNTP Pools by HPLC-MS/MS
This protocol is a generalized procedure based on established methods for dNTP quantification.[9][10]
Materials:
-
Methanol
-
Water
-
Ammonium acetate
-
Ammonium hydroxide
-
Acetonitrile
-
Porous graphitic carbon chromatography column
-
HPLC-MS/MS system
Procedure:
-
Harvest cells and extract nucleotides using an equal volume of methanol and water.
-
Centrifuge the samples to remove cellular debris.
-
Analyze the supernatant using an HPLC-MS/MS system equipped with a porous graphitic carbon chromatography column.
-
Use an elution gradient of ammonium acetate in water and ammonium hydroxide in acetonitrile for separation.
-
Generate standard curves for each dNTP using known concentrations.
-
Quantify the dNTP levels in the samples by comparing them to the standard curves.
Visualizations
Caption: this compound's mechanism of action and its impact on the DNA damage response pathway.
Caption: Experimental workflow for assessing this compound's chemosensitization potential.
References
- 1. This compound potentiates platinum-based combination therapy by disruption of homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dose finding, bioavailability, and PK-PD of oral this compound with concurrent chemoradiation for locally advanced cervical cancer and vaginal cancer (ETCTN 9892) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methemoglobin formation by this compound, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recognition and management of methemoglobinemia and hemolysis in a G6PD-deficient patient on experimental anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. This compound and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]
- 14. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribonucleotide reductase inhibition by metal complexes of this compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor this compound (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Rapid and soft formulation of folate-functionalized nanoparticles for the targeted delivery of tripentone in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 360iresearch.com [360iresearch.com]
- 21. dovepress.com [dovepress.com]
- 22. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. Testing the Addition of a New Anti-Cancer Drug, this compound, to the Usual Chemotherapy Treatment (Cisplatin) During Radiation Therapy for Advanced-stage Cervical and Vaginal Cancers [clin.larvol.com]
- 27. Incorporation of this compound (T) to cisplatin chemoradiation (CRT) for locally advanced cervical and vaginal cancer: Results from NRG-GY006, a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical Trial: NCT02466971 - My Cancer Genome [mycancergenome.org]
- 29. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ribonucleotide Reductase Inhibitors: Triapine vs. Hydroxyurea
For researchers and drug development professionals in oncology, targeting ribonucleotide reductase (RNR) remains a key strategy to inhibit cancer cell proliferation by depleting the supply of deoxynucleotides necessary for DNA synthesis and repair. This guide provides an objective comparison of two prominent RNR inhibitors: the well-established drug hydroxyurea and the investigational agent Triapine. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and mechanisms of resistance, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and hydroxyurea target the M2 subunit of ribonucleotide reductase (RRM2), which houses a crucial tyrosyl free radical essential for the enzyme's catalytic activity. However, their specific interactions with the enzyme and overall potency differ significantly.
Hydroxyurea acts by quenching the tyrosyl free radical at the active site of the RRM2 subunit, thereby inactivating the enzyme.[1] This leads to an immediate inhibition of DNA synthesis, causing cell cycle arrest in the S phase.[2][3] While effective, hydroxyurea has a relatively low affinity for RNR, and its efficacy can be limited, especially against the p53-dependent R2 subunit (p53R2), which is involved in DNA repair.[1]
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) is a more potent RNR inhibitor.[2] It functions as a strong iron chelator, forming a redox-active complex with iron.[4] This complex is believed to be the active species that quenches the tyrosyl radical.[4] A key advantage of this compound is its effectiveness against both the hRRM2 and p53R2 forms of the R2 subunit.[1] Furthermore, this compound has demonstrated activity in cancer cells that have developed resistance to hydroxyurea.[2][5]
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies have consistently demonstrated the superior potency of this compound over hydroxyurea in various cancer models. This is evident in both in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and hydroxyurea in different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Hydroxyurea IC50 (µM) | Reference |
| L1210 | Murine Leukemia | Not specified, but this compound is noted to be more potent. | Not specified | [2] |
| KB | Human Nasopharyngeal Carcinoma | Not specified, but this compound is active against a hydroxyurea-resistant subline. | Not specified | [2] |
Note: While many studies state this compound's superior potency, direct side-by-side IC50 values in the same study are not always published. The provided information is based on qualitative statements of superior efficacy and activity in hydroxyurea-resistant lines.
In Vivo Tumor Models
In vivo studies using animal models provide crucial information about a drug's efficacy in a more complex biological system. This compound has shown significant antitumor activity in various murine and human tumor xenograft models.
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| L1210 Leukemia | Murine Leukemia | This compound | Curative for some mice | [2] |
| M109 Lung Carcinoma | Murine Lung Cancer | This compound | Pronounced growth inhibition | [2] |
| A2780 Ovarian Carcinoma | Human Ovarian Cancer | This compound | Pronounced growth inhibition | [2] |
| U251 Xenograft | Human Glioma | This compound + Radiation | Greater than additive increase in tumor growth delay | [1] |
| PSN1 Xenograft | Human Pancreatic Cancer | This compound + Radiation | Greater than additive increase in tumor growth delay | [1] |
One study directly compared the in vivo effects of this compound and hydroxyurea on DNA synthesis in L1210 leukemia cells. It was found that this compound was more potent and had a more prolonged inhibitory effect on DNA synthesis compared to hydroxyurea.[2]
Clinical Trials and Efficacy
Both hydroxyurea and this compound have been evaluated in numerous clinical trials.
Hydroxyurea is an established drug with approvals for various conditions, including certain cancers and sickle cell anemia.[6] In oncology, it is used for chronic myelogenous leukemia and in combination with chemoradiation for squamous cell carcinoma of the head and neck.[6]
This compound has been investigated in multiple Phase I and II clinical trials for a range of malignancies, including leukemia, lymphoma, and various solid tumors.[7] As a monotherapy, this compound has shown limited efficacy in solid tumors.[8] However, it has demonstrated more promising activity in hematologic malignancies and as a radiosensitizer in combination with radiation therapy.[1][3] For instance, a randomized phase II trial of this compound combined with cisplatin-radiotherapy for locally advanced uterine cervix or vaginal cancers showed improved rates of complete response and progression-free survival compared to cisplatin-radiotherapy alone.
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase II (Randomized) | Uterine Cervix/Vaginal Cancer | This compound + Cisplatin-Radiotherapy vs. Cisplatin-Radiotherapy | Improved metabolic and clinical complete response rates; non-significant improvement in 3-year progression-free survival. | |
| Phase I | Advanced Hematologic Malignancies | This compound | Safe at 96 mg/m²; 76% of patients had >50% reduction in white blood cell counts. | [9] |
| Phase I | Advanced Solid Tumors | This compound + Doxorubicin | MTD determined; combination was tolerable with evidence of clinical benefit. | [7] |
| Phase I | Advanced Solid Tumors | This compound + Cisplatin + Paclitaxel | Combination was safe; 83% of patients at MTD had stable disease. | [10] |
Mechanisms of Resistance
Resistance to RNR inhibitors can limit their clinical utility.
Hydroxyurea resistance is often associated with the amplification of the M2 gene (RRM2), leading to increased levels of the M2 protein and overall ribonucleotide reductase activity.[11][12] This overexpression of the target enzyme can overcome the inhibitory effects of the drug.
A significant advantage of This compound is its demonstrated ability to overcome hydroxyurea resistance.[2][5] Studies have shown that hydroxyurea-resistant cell lines remain sensitive to this compound, suggesting a different mechanism of action or a potency that can overcome the resistance mechanisms developed against hydroxyurea.[2][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to compare this compound and hydroxyurea.
In Vitro Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, assessing the effects of cytotoxic agents on cell survival.
-
Cell Culture: Human tumor cell lines (e.g., U251 glioma, PSN1 pancreatic, PC3 prostate) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cultures are trypsinized to create a single-cell suspension. A predetermined number of cells are seeded into each well of 6-well plates.
-
Drug Treatment and/or Irradiation: After allowing cells to attach (approximately 6 hours), this compound or hydroxyurea is added at specified concentrations. For radiosensitization studies, plates are irradiated using an X-ray source at a defined dose rate.
-
Colony Formation: After treatment, the drug-containing medium is replaced with fresh medium, and the plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated control cells.
In Vivo Tumor Growth Delay Study
This method evaluates the efficacy of anticancer agents in slowing the growth of tumors in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 U251 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound or hydroxyurea is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. For radiosensitization studies, tumors are irradiated locally.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Data Analysis: The time for tumors to reach a predetermined endpoint volume (e.g., 1000 mm³) is determined for each mouse. Tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between treated and control groups.
Conclusion
This compound emerges as a significantly more potent inhibitor of ribonucleotide reductase compared to hydroxyurea, with the key advantage of being effective against hydroxyurea-resistant cells and both the hRRM2 and p53R2 subunits. While hydroxyurea is an established clinical agent, this compound shows considerable promise, particularly in combination therapies with DNA-damaging agents and radiation. Further clinical investigation, especially in the form of randomized controlled trials, will be crucial to fully define the therapeutic role of this compound in oncology. This guide provides a foundational understanding for researchers and clinicians interested in the continued development and application of RNR inhibitors in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A dose escalation and pharmacodynamic study of this compound and radiation in patients with locally advanced pancreas cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, this compound®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Radiochemotherapy in Advanced Stage Cervical Cancer [frontiersin.org]
- 9. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of this compound–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of drug resistance involving ribonucleotide reductase: hydroxyurea resistance in a series of clonally related mouse cell lines selected in the presence of increasing drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversion of hydroxyurea resistance, decline in ribonucleotide reductase activity, and loss of M2 gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Triapine and Its Derivatives
An In-depth Guide for Researchers and Drug Development Professionals
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) has emerged as a promising anti-cancer agent, primarily due to its potent inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[1][2] This has led to its evaluation in numerous clinical trials.[3][4] In the quest for enhanced efficacy and selectivity, a variety of this compound derivatives have been synthesized and investigated. This guide provides a comparative analysis of the cytotoxicity of this compound and its key derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in the field of oncology drug development.
Comparative Cytotoxicity: A Tabular Overview
The cytotoxic potential of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of this compound and several of its notable derivatives across various cancer cell lines.
Table 1: IC50 Values of this compound and its Terminally Dimethylated Derivative Dp44mT
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HL-60 | Human Leukemia | 0.29 | [5] |
| K562 | Human Leukemia | 0.476 | [6] | |
| K/VP.5 (Etoposide-resistant) | Human Leukemia | 0.661 | [6] | |
| Dp44mT | HL-60 | Human Leukemia | 0.002 - 0.009 | [7] |
| MCF-7 | Breast Cancer | ~0.001 | [1] | |
| HCT116 | Colorectal Cancer | 0.002 - 0.009 | [7] | |
| K562 | Human Leukemia | 0.048 | [6] | |
| K/VP.5 (Etoposide-resistant) | Human Leukemia | 0.060 | [6] | |
| U87 | Glioblastoma | <0.1 | [8] | |
| U251 | Glioblastoma | <0.1 | [8] |
Table 2: Cytotoxicity of this compound Analogues and their Copper(II) Complexes in Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µM) |
| HL1 | Colo205 | >50 |
| Complex 1 (Cu(HL1)Cl2) | Colo205 | 1.83 |
| HL2 | Colo205 | >50 |
| Complex 2' ([Cu(L2)Cl]) | Colo205 | 0.181 |
| HL3 | Colo205 | 10.2 |
| Complex 3 (Cu(HL3)Cl2) | Colo205 | 2.59 |
| This compound | Colo205 | 1.0 |
Data adapted from a study on this compound analogues with a redox-active phenolic moiety.[9]
Table 3: Comparative Cytotoxicity of this compound and Chalcogen Derivatives in Uterine Sarcoma Cells
| Compound | Cell Line | Cancer Type | Cytotoxicity Impact |
| This compound | MES-SA | Human Uterine Sarcoma | Forms stable complexes with Fe(II) and Fe(III) |
| O-Triapine | MES-SA | Human Uterine Sarcoma | Strong preference for Fe(III); Cu(II) complex is most reducible and generates the highest level of ROS |
| Se-Triapine | MES-SA | Human Uterine Sarcoma | Forms high stability complexes with Fe(II) and Fe(III) |
| Me-Triapine | MES-SA | Human Uterine Sarcoma | Strong preference for Fe(II) |
This table provides a qualitative comparison based on a study investigating the influence of chalcogen atom exchange and NH-methylation.[10]
Mechanistic Insights into Cytotoxicity
The cytotoxic mechanisms of this compound and its derivatives, while often centered on RNR inhibition, exhibit significant variations that contribute to their differential potencies.
This compound: The Canonical RNR Inhibitor
This compound's primary mechanism of action involves the chelation of iron from the R2 subunit of ribonucleotide reductase, which inactivates the enzyme and halts DNA synthesis.[1][2] This leads to DNA replication stress, triggering DNA damage responses, including the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.[1][11] The resulting cellular damage ultimately induces apoptosis.[9]
Dp44mT: A Multi-pronged Attack
The significantly higher potency of Dp44mT, approximately 100-fold greater than this compound in some assays, is attributed to a more complex mechanism of action.[1][5] Dp44mT's cytotoxicity is potentiated by copper, forming a redox-active Cu[Dp44mT] complex.[7][12] This complex generates reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol.[7][12] Cytosolic cathepsins can cleave the pro-apoptotic BH3-only protein Bid, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[7][12] Furthermore, Dp44mT has been shown to activate the AMPK signaling pathway and inhibit the mTOR pathway, which are crucial for cellular energy homeostasis and protein synthesis, respectively.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives (stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired drug concentrations. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human sarcoma cell lines MES-SA and MES-SA/Dx5 as a model for multidrug resistance modulators screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antpublisher.com [antpublisher.com]
Validating the Anti-Tumor Efficacy of Triapine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triapine's anti-tumor performance against other ribonucleotide reductase inhibitors and standard chemotherapeutic agents in preclinical xenograft models. The data presented is compiled from various studies to offer a comprehensive overview of this compound's efficacy, supported by detailed experimental protocols and visualizations of its mechanism of action.
Executive Summary
This compound, a potent small-molecule inhibitor of ribonucleotide reductase (RR), has demonstrated significant anti-tumor activity across a range of cancer xenograft models. As a thiosemicarbazone, it targets the RRM2 subunit of RR, an enzyme crucial for DNA synthesis and repair, making it a prime target for cancer therapy.[1][2] Preclinical data consistently indicates that this compound is substantially more potent than the first-generation RR inhibitor, hydroxyurea.[3] Furthermore, this compound has shown synergistic effects when used in combination with DNA-damaging agents and platinum-based chemotherapy, offering a promising avenue for enhancing current cancer treatment regimens. This guide will delve into the quantitative data from key xenograft studies, outline the experimental methodologies, and illustrate the underlying signaling pathways.
Comparative Analysis of Anti-Tumor Efficacy
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination, compared to other agents in various human tumor xenograft models.
Ovarian Cancer Xenograft Models
A2780 Human Ovarian Carcinoma
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | 8-10 mg/kg/dose, i.p., twice daily for 5-6 days | Pronounced Inhibition | [2][4] |
| THA | 25 mg/kg, i.p., every other day for 3 weeks | 39% | [5] |
| THA | 50 mg/kg, i.p., every other day for 3 weeks | 61% | [5] |
SKOV-3 Human Ovarian Adenocarcinoma
| Treatment Group | Dosage & Schedule | Tumor Volume Reduction | Reference |
| Olaparib (50 mg/kg) + this compound (10 mg/kg) | i.p., daily for 6 weeks | Significant reduction compared to control | [6] |
| Cediranib (0.75 mg/kg) + Olaparib (50 mg/kg) + this compound (10 mg/kg) | i.p., daily for 6 weeks | Further significant reduction compared to two-drug combo | [6] |
| Paclitaxel | 20 mg/kg, i.p., once/week | Significant reduction | [7] |
Lung Cancer Xenograft Model
M109 Murine Lung Carcinoma
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| This compound | 8-10 mg/kg/dose, i.p., twice daily for 5-6 days | Pronounced Inhibition | [2][4] |
| Tirapazamine | Not specified | Ineffective as a single agent | [8] |
Comparative Efficacy with Other Ribonucleotide Reductase Inhibitors
| Drug | Potency vs. Hydroxyurea (in vitro) | Key In Vivo Findings | Reference |
| This compound | ~100-1000 fold more potent | Effective in hydroxyurea-resistant cell lines. Longer duration of DNA synthesis inhibition compared to hydroxyurea. | [3][4] |
| Hydroxyurea | Baseline | Modest anti-tumor activity. Resistance can develop via RRM2 overexpression. | [3] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments are provided below to facilitate reproducibility and critical evaluation.
General Subcutaneous Xenograft Establishment Protocol
This protocol provides a general framework for establishing subcutaneous xenografts. Specific cell numbers and timelines may vary depending on the cell line.
-
Cell Culture: Human tumor cell lines (e.g., A2780, SKOV-3, M109) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]
-
Cell Preparation: Cells are harvested during the exponential growth phase using trypsin-EDTA. The cells are then washed with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[11][12]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used for xenograft studies.[12]
-
Tumor Cell Inoculation: A suspension of tumor cells (e.g., 1 x 10^7 SKOV-3 cells) in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse using a 23-25 gauge needle.[11][13]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14][15]
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[7]
Drug Administration Protocols
-
This compound: For M109 and A2780 xenografts, this compound was administered intraperitoneally (i.p.) at a dose of 8-10 mg/kg twice daily for 5-6 days.[2] In SKOV-3 combination studies, this compound was given i.p. at 10 mg/kg daily.[6]
-
Hydroxyurea: In a study on ovarian carcinoma, hydroxyurea was administered orally at a single dose of 80 mg/kg every 3 days for 6 weeks.[16]
-
Gemcitabine: In pancreatic cancer xenograft models, gemcitabine was administered at 100 mg/kg once or twice weekly.[1]
-
Carboplatin and Doxil (Liposomal Doxorubicin): In combination studies, carboplatin and liposomal doxorubicin have been used in various dosing schedules for ovarian cancer.[14]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RR), which catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1]
Ribonucleotide Reductase Inhibition Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the RRM2 subunit of ribonucleotide reductase, leading to the depletion of deoxyribonucleotides, which in turn halts DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.
Experimental Workflow for Xenograft Studies
The diagram below outlines the typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.
Caption: A typical experimental workflow for evaluating the anti-tumor effects of this compound in a subcutaneous xenograft model, from cell preparation to data analysis.
Conclusion
The collective evidence from preclinical xenograft studies strongly supports the anti-tumor effects of this compound. Its superior potency compared to hydroxyurea and its synergistic activity with other chemotherapeutic agents highlight its potential as a valuable component in future cancer therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and validate the clinical utility of this compound in various cancer types. Further head-to-head comparative studies in well-defined xenograft models will be crucial to fully elucidate its therapeutic advantages.
References
- 1. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of this compound, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Proliferation inhibition of cisplatin‐resistant ovarian cancer cells using drugs screened by integrating a metabolic model and transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental HER2-Targeted Therapy Using ADAPT6-ABD-mcDM1 in Mice Bearing SKOV3 Ovarian Cancer Xenografts: Efficacy and Selection of Companion Imaging Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Triapine Demonstrates Superior Efficacy in Hydroxyurea-Resistant Cancers, Outperforming Conventional and Novel Ribonucleotide Reductase Inhibitors
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive analysis of preclinical data reveals that Triapine, a potent ribonucleotide reductase (RR) inhibitor, demonstrates significant efficacy in cancer cell lines that have developed resistance to the standard-of-care agent, hydroxyurea. This finding positions this compound as a promising therapeutic strategy for patients with refractory hematologic malignancies and solid tumors. This guide provides a detailed comparison of this compound with hydroxyurea and other emerging RR inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound consistently overcomes hydroxyurea resistance in various cancer models, including L1210 leukemia and human KB nasopharyngeal carcinoma cell lines. Its distinct mechanism of action, which involves iron chelation and the generation of reactive oxygen species to inactivate the R2 subunit of ribonucleotide reductase, allows it to bypass the resistance mechanisms that render hydroxyurea ineffective.
Comparative Efficacy of Ribonucleotide Reductase Inhibitors
The superior potency of this compound in hydroxyurea-resistant (HUr) cell lines is evident from comparative studies. While direct head-to-head studies with all emerging alternatives are limited, the available data underscores this compound's robust activity.
| Compound | Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Hydroxyurea-Resistant | Fold Resistance (Resistant/Sensitive) |
| This compound | L1210 Leukemia | Data not available in direct comparison | Fully sensitive (qualitative)[1][2] | Not applicable |
| Hydroxyurea | L1210 Leukemia | 85[3] | ~2000[3] | ~23.5 |
| Didox | L1210 Leukemia | Data not available | Not cross-resistant (qualitative)[4] | Not applicable |
| COH29 | KB Nasopharyngeal Carcinoma | 8[5] | 9 (in Gemcitabine-resistant)[5] | ~1.1 |
Table 1: Comparative IC50 values of ribonucleotide reductase inhibitors in sensitive and hydroxyurea-resistant cancer cell lines. Data is compiled from multiple sources and indicates the concentration required to inhibit cell growth by 50%.
Mechanism of Action: A Different Approach to Ribonucleotide Reductase Inhibition
Hydroxyurea resistance is often mediated by the overexpression of the R2 subunit of ribonucleotide reductase. This compound's unique mechanism circumvents this issue.
Experimental Protocols
For researchers aiming to validate these findings or explore the efficacy of novel compounds in hydroxyurea-resistant models, the following standardized protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds (e.g., this compound, hydroxyurea) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
The available evidence strongly supports the development of this compound as a therapeutic agent for cancers that have acquired resistance to hydroxyurea. Its superior potency and distinct mechanism of action make it a valuable candidate for further clinical investigation, both as a monotherapy and in combination with other anticancer agents. The provided experimental frameworks will aid researchers in further elucidating the comparative efficacy of this compound and other novel ribonucleotide reductase inhibitors.
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanisms of inhibition of L1210 cell growth by 3,4-dihydroxybenzohydroxamic acid and 3,4-dihydroxybenzamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Triapine in Combination with Chemoradiation Fails to Improve Survival in Cervical and Vaginal Cancers
A large-scale phase III clinical trial has concluded that the addition of the investigational drug Triapine to the standard of care treatment for locally advanced cervical and vaginal cancers does not improve overall survival. The trial, NRG-GY006, sponsored by the National Cancer Institute, found no significant difference in survival rates between patients receiving this compound alongside cisplatin-based chemoradiation (CRT) and those receiving CRT alone.[1][2] This outcome is a setback for the novel ribonucleotide reductase inhibitor, which had shown promise in earlier, smaller studies.
Executive Summary of Clinical Trial Results
A comprehensive analysis of recent clinical trials reveals that while a phase II study suggested a potential benefit for this compound, the subsequent and more definitive phase III trial did not confirm these findings. The standard of care, cisplatin chemoradiation, remains the established treatment for this patient population.
| Clinical Trial | Treatment Arms | Key Efficacy Endpoints | Key Findings |
| NRG-GY006 (Phase III) | Arm 1: Cisplatin + Radiation Therapy (CRT) Arm 2: this compound + Cisplatin + Radiation Therapy (CRT+T) | Overall Survival (OS), Progression-Free Survival (PFS) | No improvement in OS with the addition of this compound. Hazard Ratio for death was 1.018.[1] |
| Randomized Phase II | Arm 1: Cisplatin-Radiotherapy Arm 2: this compound-Cisplatin-Radiotherapy | Metabolic Complete Response (mCR), Progression-Free Survival (PFS) | Improved rate of mCR (92% vs 69%) and a trend towards improved 3-year PFS (92% vs 77%) with this compound.[3][4] |
Detailed Experimental Protocols
The clinical trials evaluated the efficacy and safety of adding this compound to the standard treatment regimen for patients with locally advanced cervical or vaginal cancer.
NRG-GY006 (Phase III) Protocol
The NRG-GY006 trial was a randomized, open-label phase III study involving 448 eligible patients.[1]
-
Patient Population: Patients with FIGO 2009 locally advanced cervical cancer (stages IB2, II, IIIB, or IVA without radiographic evidence of para-aortic nodal involvement) or stages II-IV vaginal cancer.[1]
-
Treatment Arms:
-
Control Arm (CRT): Patients received cisplatin at a dose of 40 mg/m² weekly with radiation therapy (45 Gy) plus a lymph node boost.[1]
-
Experimental Arm (CRT + T): Patients received the same CRT regimen in combination with 15 total infusions of this compound at a dose of 25 mg/m² administered intravenously on Mondays, Wednesdays, and Fridays.[1]
-
-
Primary Endpoint: Overall Survival (OS).[1]
-
Secondary Endpoint: Progression-Free Survival (PFS).[1]
Randomized Phase II Protocol
This randomized phase II trial included 26 women with advanced-stage uterine cervix or vaginal cancers.[4]
-
Patient Population: Patients with histologically-documented stage IB2-IVA uterine cervix cancer, or stage II-IVA vaginal cancer, with measurable disease.[3]
-
Treatment Arms:
-
Primary Endpoints: Metabolic complete response by positron emission tomography (PET) and safety.[3]
-
Additional Endpoints: Rate of clinical response, rate of methemoglobinemia, and progression-free survival.[3]
Visualizing the Clinical Trial Workflow and Drug Mechanism
To better understand the clinical trial process and the proposed mechanism of this compound, the following diagrams are provided.
Discussion and Future Directions
The definitive results from the NRG-GY006 phase III trial are disappointing, especially given the promising signals from the earlier phase II study. The lack of survival benefit suggests that targeting ribonucleotide reductase with this compound in this combination and schedule may not be an effective strategy for this patient population. It is important to note that the toxicity profiles between the two arms in the phase III trial were comparable, with no significant differences in Grade 3-5 toxicities observed.[1]
Future research may explore alternative dosing schedules, different patient subgroups, or combinations with other targeted agents. However, based on the current evidence, the addition of this compound to standard cisplatin chemoradiation cannot be recommended for the treatment of locally advanced cervical and vaginal cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Testing the Addition of a New Anti-Cancer Drug, this compound, to the Usual Chemotherapy Treatment (Cisplatin) During Radiation Therapy for Advanced-stage Cervical and Vaginal Cancers [clin.larvol.com]
- 3. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Study of Triapine's Effect on Different Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Triapine across various cancer subtypes. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By targeting RNR, this compound disrupts the production of deoxyribonucleotides (dNTPs), leading to replication stress, cell cycle arrest, and ultimately, cancer cell death. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various cancer cell lines and its performance in clinical trials across different cancer subtypes.
Table 1: In Vitro Efficacy of this compound (GI50/IC50 Values)
| Cancer Subtype | Cell Line | GI50 / IC50 (µM) | Reference / Notes |
| Average (NCI-60 Panel) | 60 Human Cancer Cell Lines | ~1.6 (Average GI50) | [2] |
| Leukemia | L1210 | Not specified, but potent inhibition reported | [1] |
| Ovarian Cancer | A2780 | Not specified, but growth inhibition demonstrated | [1] |
| Lung Cancer | M109 (murine) | Not specified, but growth inhibition demonstrated | [1] |
Table 2: Summary of Clinical Trial Results for this compound
| Cancer Subtype | Phase | Treatment Regimen | Key Findings | Reference |
| Leukemia (Advanced) | I | This compound (96 mg/m² once daily or 64 mg/m² twice daily) | No complete or partial responses, but 76% of patients had a >50% reduction in white blood cell counts. Peak plasma concentrations were above levels required for in vitro leukemia growth inhibition.[3] | [3] |
| Non-Small Cell Lung Cancer | II | This compound + Gemcitabine | The combination did not demonstrate significant activity in relapsed NSCLC. | |
| Pancreatic Cancer (Advanced) | II | This compound + Gemcitabine | The combination showed activity, with a median survival of 8 months. | |
| Cervical Cancer (Locally Advanced) | II | This compound + Cisplatin + Radiotherapy | High rates of complete clinical response and favorable survival outcomes were observed. | |
| Ovarian Cancer (Platinum-Resistant) | II | This compound + Cisplatin | The study was completed, but specific outcome data is not detailed in the available results. |
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action, the inhibition of ribonucleotide reductase, has significant downstream consequences on cellular signaling, particularly in the context of DNA damage and repair.
Ribonucleotide Reductase Inhibition and DNA Synthesis Blockade
This compound chelates the iron center of the R2 subunit of ribonucleotide reductase, inactivating the enzyme. This blocks the conversion of ribonucleotides to deoxyribonucleotides, leading to a depletion of the dNTP pool, which is essential for DNA replication and repair.
Figure 1: Mechanism of Action of this compound.
Induction of Replication Stress and ATR-Chk1 Pathway Activation
The depletion of dNTPs by this compound causes stalling of replication forks, a condition known as replication stress. This leads to the exposure of single-stranded DNA (ssDNA), which activates the ATR-Chk1 signaling pathway, a key regulator of the DNA damage response.
Figure 2: this compound-induced ATR-Chk1 pathway activation.
Disruption of Homologous Recombination Repair
By activating the Chk1-mediated replication checkpoint, this compound can disrupt CtIP-mediated DNA double-strand break (DSB) resection, a critical step in the homologous recombination repair (HRR) pathway.[4] This impairment of HRR sensitizes cancer cells to DNA-damaging agents like PARP inhibitors and platinum-based chemotherapy.[4]
Figure 3: Disruption of Homologous Recombination by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
Figure 4: Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound.[5][6]
Procedure:
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Treatment: Cells are treated with this compound for a specified duration.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.[6]
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated to determine the effect of the drug on cell survival.
Western Blot Analysis for DNA Damage Markers (γH2AX)
This protocol is used to detect the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, following this compound treatment.[5][7]
Procedure:
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.[8][9][10]
Procedure:
-
Cell Harvest: Cells are harvested after treatment with this compound.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.[8][10]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
In Vivo Tumor Growth Delay Studies
These studies evaluate the in vivo efficacy of this compound in animal models bearing tumor xenografts.[1][11]
Procedure:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound, a vehicle control, or a combination therapy according to a specified dosing schedule.[11]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the time to reach a specific tumor volume (tumor growth delay) is calculated to assess the efficacy of the treatment.[5]
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer subtypes by targeting the fundamental process of DNA synthesis. Its ability to induce replication stress and disrupt DNA repair pathways makes it a promising candidate for combination therapies with DNA-damaging agents and radiation. The data presented in this guide provide a comparative overview of this compound's performance, offering valuable insights for researchers and drug development professionals. Further investigation into predictive biomarkers and optimal combination strategies will be crucial for realizing the full clinical potential of this compound.
References
- 1. This compound (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I and pharmacokinetic study of this compound, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Combination of this compound, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
A Comparative Analysis of the Anticancer Potency of Triapine and Dp44mT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potency of two prominent thiosemicarbazone-based anticancer agents: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its terminally dimethylated analog, Dp44mT (di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone). This analysis is supported by a compilation of experimental data from peer-reviewed studies, detailing the compounds' efficacy in various cancer cell lines and elucidating their distinct mechanisms of action.
Executive Summary
Dp44mT consistently demonstrates significantly higher cytotoxic potency than this compound, with studies indicating it to be approximately 50 to 100 times more effective in vitro.[1][2] This enhanced potency is attributed to a fundamentally different mechanism of action. While this compound primarily functions as a ribonucleotide reductase (RNR) inhibitor, inducing DNA synthesis arrest and subsequent cell death over a prolonged period, Dp44mT's activity is markedly enhanced by copper. It forms a redox-active complex that rapidly induces cell death through oxidative stress and lysosomal disruption.[1][2][3]
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Dp44mT across a range of cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound IC50 | Dp44mT IC50 | Fold Difference (Approx.) | Reference |
| HL-60 | Human Leukemia | ~500 nM | ~5-10 nM | 50-100x | [1] |
| K562 | Chronic Myelogenous Leukemia | 476 ± 39 nM | 48 ± 9 nM | ~10x | [4] |
| K/VP.5 (Etoposide-resistant) | Chronic Myelogenous Leukemia | 661 ± 69 nM | 60 ± 12 nM | ~11x | [4] |
| MCF-7 | Breast Carcinoma | LC90: 0.32 µM (7 days) | LC90: 0.001 µM (7 days) | 320x | [1] |
| HCT116 | Colorectal Carcinoma | Not specified | 2-9 nM (72h) | Not applicable | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | ~100 nM | Not applicable | [6] |
| SW480 | Colorectal Carcinoma | Not specified | Data available | Not applicable | [7] |
| HT-29 | Colorectal Carcinoma | Not specified | Data available | Not applicable | [7] |
Mechanisms of Action: A Tale of Two Chelators
The profound difference in potency between this compound and Dp44mT stems from their distinct interactions with cellular metals and subsequent cytotoxic pathways.
This compound's Mechanism: this compound's primary mode of action is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[1][8] This inhibition leads to the depletion of deoxyribonucleotides, causing DNA replication stress and the formation of DNA double-strand breaks, ultimately triggering apoptosis after extended exposure (typically >16 hours).[1][2] Interestingly, the presence of copper inactivates this compound in a 1:1 stoichiometric manner.[1][2]
Dp44mT's Mechanism: In stark contrast, Dp44mT's cytotoxicity is significantly potentiated by copper.[1][2] Dp44mT binds with cellular copper to form a redox-active complex. This complex accumulates in lysosomes, the cell's recycling center.[3] Within the acidic environment of the lysosomes, the Cu[Dp44mT] complex generates reactive oxygen species (ROS), leading to lysosomal membrane permeabilization, the release of cathepsin D into the cytosol, and the subsequent cleavage of the pro-apoptotic protein Bid.[3] This cascade initiates a rapid and potent apoptotic cell death, often within an hour of exposure.[1][2] While Dp44mT also chelates iron, its potent and rapid cytotoxicity is primarily driven by its interaction with copper.[3] Some studies have suggested Dp44mT may also act as a topoisomerase IIα inhibitor, though this finding is contested.[4][6][9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and Dp44mT.
Caption: Signaling pathway for this compound-induced cytotoxicity.
Caption: Signaling pathway for Dp44mT-induced cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the cytotoxicity of this compound and Dp44mT.
Growth Inhibition/Cytotoxicity Assay (MTT/SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Dp44mT and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
-
Solubilization/Washing:
-
MTT Assay: The formazan crystals are solubilized using a solvent (e.g., DMSO).
-
SRB Assay: Unbound dye is washed away.
-
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity after drug treatment.
-
Cell Seeding: A known number of cells are seeded into culture dishes.
-
Drug Exposure: Cells are exposed to this compound or Dp44mT for a defined period (e.g., 1 to 24 hours).
-
Drug Removal: The drug-containing medium is removed, and cells are washed and replenished with fresh medium.
-
Incubation: Cells are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Staining: Colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction is calculated as the ratio of colonies formed in the treated group to that in the control group, adjusted for plating efficiency.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Dp44mT for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to quantify the percentage of cells in each state:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound and Dp44mT.
Caption: Workflow for comparing this compound and Dp44mT cytotoxicity.
Conclusion
The available experimental data unequivocally demonstrate that Dp44mT is a significantly more potent anticancer agent than its parent compound, this compound. This heightened potency is a direct result of its distinct, copper-dependent mechanism of action that leads to rapid, ROS-mediated lysosomal cell death. In contrast, this compound's reliance on RNR inhibition results in a slower, time-dependent cytotoxicity. These fundamental mechanistic differences are critical considerations for researchers and drug development professionals in the design of future therapeutic strategies and clinical trial protocols involving thiosemicarbazone-based compounds.
References
- 1. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of cell-kill by this compound and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The anticancer thiosemicarbazones Dp44mT and this compound lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]
- 8. This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticancer thiosemicarbazones Dp44mT and this compound lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Triapine in Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP) is an investigational anticancer agent that has been evaluated in numerous clinical trials. As a potent inhibitor of ribonucleotide reductase (RNR), this compound targets a critical enzyme for DNA synthesis and repair, making it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like chemotherapy and radiation. This guide provides a comparative meta-analysis of key clinical trials involving this compound, presenting quantitative data, experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the M2 subunit of ribonucleotide reductase.[1] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to stalled DNA replication and increased sensitivity of cancer cells to DNA-damaging treatments.[2]
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials involving this compound in different cancer types and therapeutic combinations.
Table 1: this compound in Cervical and Vaginal Cancers
| Trial Identifier | Phase | Treatment Arms | No. of Patients | Key Outcomes |
| NCT01835171 [2][3] | II | 1. This compound + Cisplatin + Radiotherapy2. Cisplatin + Radiotherapy | 26 | Metabolic Complete Response: - Arm 1: 92%- Arm 2: 69% (P=0.32)3-Year Progression-Free Survival (PFS): - Arm 1: 92%- Arm 2: 77% (HR=0.30, P=0.27) |
| NRG-GY006 (NCT02466971) [1] | III | 1. This compound + Cisplatin + Radiotherapy (CRT+T)2. Cisplatin + Radiotherapy (CRT) | 448 | Overall Survival (OS): - No significant improvement with this compound.- HR for death: 1.018 (95% CI 0.634-1.635)Toxicity: - No significant differences in Grade 3-5 toxicities between arms (CRT+T: 49%, CRT: 52%). |
| Phase I/II (Single Arm) [4] | I/II | This compound + Cisplatin + Radiotherapy | 32 (28 with stage IB2-IIIB) | Overall Survival (OS) at 2 years (Stage IB2-IIIB): 92.6%Relapse-Free Survival (RFS) at 2 years: 65.6% |
Table 2: this compound in Non-Small Cell Lung Cancer (NSCLC)
| Trial Identifier | Phase | Treatment Arms | No. of Patients | Key Outcomes |
| ECOG 1503 [5][6] | II | This compound + Gemcitabine | 18 (15 evaluable) | Objective Response Rate (ORR): 0%Stable Disease (SD): 20% (3 patients)Median Overall Survival (OS): 5.4 monthsMedian Time to Progression (TTP): 1.8 months |
| Multicenter Phase II [7][8] | II | This compound + Gemcitabine (in patients with prior gemcitabine exposure) | 12 | Objective Response Rate (ORR): 0%Stable Disease (SD): 4 patientsMedian Time to Progression (TTP): 3 months |
Table 3: this compound in Other Solid Tumors
| Trial Identifier | Phase | Cancer Type | Treatment Combination | No. of Patients | Key Outcomes |
| Phase I | I | Advanced Solid Tumors | This compound + Cisplatin | 10 at MTD | Objective Response: 0%Stable Disease: 50% (5 patients)[9] |
| Phase I [10] | I | Advanced Solid Tumors | This compound + Gemcitabine | 36 (30 evaluable) | Partial Response: 1 patientStable Disease: 15 patients |
| Recurrent Glioblastoma [11][12] | I | Recurrent Glioblastoma | This compound + Temozolomide | 40-45 (planned) | Primary Objective: Determine Recommended Phase 2 Dose (RP2D). Secondary Objectives: Safety, PFS, OS, ORR. |
| Recurrent Glioblastoma/Astrocytoma [13] | I | Recurrent Glioblastoma or Astrocytoma | This compound + Radiation Therapy | N/A | Primary Objective: Determine Maximum Tolerated Dose (MTD). Secondary Objectives: Anti-tumor activity, PFS, OS. |
Experimental Protocols and Workflows
The clinical trials involving this compound have utilized various administration schedules and combinations. Below is a generalized workflow for a combination therapy trial, followed by specific examples.
Protocol Example: this compound, Cisplatin, and Radiotherapy in Cervical Cancer (Based on NCT01835171)[2][3]
-
Patient Population: Women with advanced-stage uterine cervix or vaginal cancers.
-
Randomization: Patients were randomly assigned to receive either cisplatin-radiotherapy with or without this compound.
-
Treatment Schedule:
-
Radiotherapy: Daily external beam radiation for 6 weeks, followed by brachytherapy.
-
Cisplatin: Administered once-weekly (40 mg/m²).
-
This compound: Administered intravenously three times a week (25 mg/m²).
-
-
Primary Endpoints: Metabolic complete response as determined by PET scans and safety.
-
Secondary Endpoints: Clinical response rate, progression-free survival.
Protocol Example: this compound and Gemcitabine in NSCLC (Based on ECOG 1503)[5][6]
-
Patient Population: Patients with advanced non-small cell lung cancer.
-
Treatment Schedule (28-day cycle):
-
This compound: 105 mg/m² administered intravenously on days 1, 8, and 15.
-
Gemcitabine: 1,000 mg/m² administered intravenously on days 1, 8, and 15.
-
-
Primary Endpoint: Objective response rate.
-
Secondary Endpoints: Overall survival, time to progression, and toxicity.
Conclusion
The clinical development of this compound has demonstrated its potential as a ribonucleotide reductase inhibitor, particularly in sensitizing cancer cells to chemoradiation. In cervical and vaginal cancers, the addition of this compound to standard cisplatin and radiotherapy showed promising improvements in metabolic complete response and progression-free survival in a Phase II trial, although a subsequent Phase III trial did not show an overall survival benefit.[1][2][3] In contrast, trials in advanced non-small cell lung cancer combining this compound with gemcitabine did not show objective responses, suggesting limited efficacy in that setting.[5][6][7][8]
Ongoing and planned Phase I trials in challenging diseases like recurrent glioblastoma will provide further insights into the safety and potential efficacy of this compound in combination with other agents.[11][12][13] The data gathered to date underscores the importance of patient selection and combination strategies to harness the therapeutic potential of RNR inhibition with this compound. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this targeted therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Phase II Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A phase II trial of this compound® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II trial of this compound (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, this compound®) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - ProQuest [proquest.com]
- 8. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, this compound) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of daily this compound in combination with cisplatin chemotherapy for advanced-stage malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of prolonged infusion of this compound in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Combination With Temozolomide for the Treatment of Patients With Recurrent Glioblastoma [clin.larvol.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase I Trial Combining this compound With Radiation Therapy for Recurrent Glioblastoma or Astrocytoma > Clinical Trials > Yale Medicine [yalemedicine.org]
Evaluating the Long-Term Survival Benefits of Triapine Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term survival benefits of Triapine, an investigational ribonucleotide reductase inhibitor, against standard-of-care and alternative treatments for various cancers. The information is supported by experimental data from clinical trials to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1][2] By targeting RNR, this compound aims to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Its efficacy has been investigated in several malignancies, most notably in combination with cisplatin and radiotherapy for locally advanced cervical and vaginal cancers. While early phase trials showed promising results, a recent phase III trial did not demonstrate a significant improvement in overall survival with the addition of this compound to standard chemoradiotherapy for cervical cancer. This guide synthesizes the available long-term survival data, details the experimental protocols of key clinical trials, and visualizes the underlying biological pathways to provide a comprehensive overview of this compound's performance.
Comparative Survival Data
The following tables summarize the long-term survival outcomes for this compound-based regimens compared to standard-of-care and other treatments across different cancer types.
Locally Advanced Cervical Cancer
| Treatment Regimen | Trial | Stage | 3-Year Overall Survival | 5-Year Overall Survival | 3-Year Progression-Free Survival |
| This compound + Cisplatin + Radiotherapy | Phase I/II (NCI #7336/#8327) | IB2-IIIB | 82%[3] | - | 80%[3] |
| This compound + Cisplatin + Radiotherapy | Randomized Phase II | Advanced | 92% (estimate) | - | - |
| Cisplatin + Radiotherapy (Standard of Care) | Randomized Phase II | Advanced | 77% (estimate) | - | - |
| Cisplatin + Radiotherapy (Standard of Care) | Phase III | IIB-IIIB | - | 64% | - |
| Cisplatin (Triweekly) + Radiotherapy | Randomized Trial | IIB-IVA | - | 88.7% | - |
| Cisplatin (Weekly) + Radiotherapy | Randomized Trial | IIB-IVA | - | 66.5%[4] | - |
| Hydroxyurea + Radiotherapy | GOG Trial | IIB, III, IVA | - | 57% | - |
Note: The Phase III NRG-GY006 trial, a large randomized study, found that the addition of this compound to cisplatin-based chemoradiation did not improve overall survival in patients with locally advanced cervical cancer.
Neuroendocrine Tumors (NETs)
Long-term survival data for this compound in combination with Lutetium-177 DOTATATE is still maturing from ongoing clinical trials.[5] The table below provides survival data for the current standard of care.
| Treatment Regimen | Trial | 5-Year Overall Survival | 10-Year Overall Survival | Median Progression-Free Survival |
| Lutetium-177 Octreotate PRRT | Phase II (pooled analysis) | 62%[6] | 29%[6] | 37 months[6] |
| Lutetium-177 DOTATATE | Retrospective Study | Not Reached | - | 28.5 months[7] |
Non-Small Cell Lung Cancer (NSCLC) - Second Line
| Treatment Regimen | Trial | Median Overall Survival | Median Time to Progression | Objective Response Rate |
| This compound + Gemcitabine | ECOG 1503 (Phase II) | 5.4 months[4] | 1.8 months[4] | 0%[4] |
Key Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), which has several downstream effects on cancer cells.
Caption: this compound inhibits RNR, leading to depleted dNTP pools, DNA synthesis inhibition, S-phase arrest, and apoptosis. It also induces ER stress, leading to FAS upregulation, and promotes immunogenic cell death.
Experimental Protocols
Phase III Randomized Trial of this compound-Cisplatin-Radiotherapy for Locally Advanced Cervical Cancer (NRG-GY006)
-
Objective: To determine if the addition of this compound to standard cisplatin-based chemoradiation (CRT) improves overall survival.
-
Patient Population: Patients with FIGO 2009 locally advanced cervical cancer (stages IB2, II, IIIB, or IVA without radiographic evidence of para-aortic nodal involvement) or stages II-IV vaginal cancer.
-
Treatment Arms:
-
Control Arm (CRT): Cisplatin (40 mg/m²) administered weekly with standard radiotherapy (45 Gy) plus a lymph node boost.
-
Experimental Arm (CRT + T): Standard CRT in combination with 15 infusions of this compound (25 mg/m²) administered intravenously on Mondays, Wednesdays, and Fridays.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoint: Progression-Free Survival (PFS).
-
Key Findings: The addition of this compound to CRT did not result in a statistically significant improvement in overall survival. No significant differences in Grade 3-5 toxicities were observed between the two arms.
Caption: Workflow of the NRG-GY006 Phase III clinical trial comparing standard chemoradiotherapy with and without this compound.
Phase II Trial of this compound and Gemcitabine in Advanced Non-Small Cell Lung Cancer (ECOG 1503)
-
Objective: To determine the response rate of this compound in combination with gemcitabine as a second-line treatment for advanced NSCLC.
-
Patient Population: Patients with advanced (stage IIIB with pleural or pericardial effusion, stage IV, or recurrent) NSCLC whose disease had progressed after one prior cytotoxic chemotherapy regimen.
-
Treatment Regimen: this compound 105 mg/m² IV on days 1, 8, and 15, and gemcitabine 1,000 mg/m² on days 1, 8, and 15, of a 28-day cycle.
-
Primary Endpoint: Objective response rate.
-
Secondary Endpoints: Overall survival and time to progression.
-
Key Findings: The regimen did not demonstrate significant anti-tumor activity. No objective responses were observed. The median overall survival was 5.4 months, and the median time to progression was 1.8 months.[4]
Conclusion
Based on the available evidence, this compound, when added to standard cisplatin-based chemoradiotherapy, does not confer a long-term survival benefit for patients with locally advanced cervical and vaginal cancer, as demonstrated by the Phase III NRG-GY006 trial. While earlier, smaller studies suggested potential efficacy, the definitive results of the larger trial do not support its addition to the standard of care for this indication. In second-line treatment of advanced non-small cell lung cancer, the combination of this compound and gemcitabine also showed a lack of significant activity.
The primary mechanism of this compound as a ribonucleotide reductase inhibitor is well-established, and its ability to induce S-phase arrest and apoptosis is supported by preclinical and early clinical data.[2] However, this has not translated into improved long-term survival in large-scale clinical trials for the indications studied thus far. Further research may be warranted in other cancer types, such as neuroendocrine tumors, where its combination with peptide receptor radionuclide therapy is under investigation. However, for locally advanced cervical cancer, the current evidence does not support a change in the standard of care to include this compound.
References
- 1. Radiotherapy versus concurrent 5-day cisplatin and radiotherapy in locally advanced cervical carcinoma. Long-term results of a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Long-Term Disease Control with this compound-Based Radiochemotherapy for Patients with Stage IB2–IIIB Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical trial of weekly vs. triweekly cisplatin-based chemotherapy concurrent with radiotherapy in the treatment of locally advanced cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Long-term survival and toxicity in patients with neuroendocrine tumors treated with 177 Lu-octreotate peptide radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term clinical outcomes of [177Lu]Lu-DOTATATE in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triapine: A Guide for Laboratory Professionals
Triapine, a potent ribonucleotide reductase inhibitor with antineoplastic properties, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] As a substance classified with acute toxicity and as an irritant, adherence to established protocols for hazardous chemical waste is paramount.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated materials in a research setting.
Waste Segregation and Container Management
Proper segregation of this compound waste is the first critical step in its safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste. It is essential to separate this waste stream from regular laboratory trash, biohazardous waste, and other chemical waste to ensure compliant disposal.[4][5]
Key Principles for this compound Waste Management:
-
Dedicated Waste Containers: Utilize designated, leak-proof, and puncture-resistant containers specifically for this compound waste. These containers should be clearly labeled as "Hazardous Chemical Waste," "Chemotherapeutic Waste," and "Toxic."[4][5] Depending on institutional and local regulations, these may be specific black or yellow containers.[4][6]
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), the accumulation start date, and the responsible researcher's name and contact information.
-
Container Integrity: Ensure that waste containers are kept closed at all times, except when adding waste, to prevent the release of hazardous vapors.[7] Containers should be in good condition and compatible with the chemical.
Step-by-Step Disposal Procedures
The following procedures outline the disposal process for different forms of this compound waste.
1. Unused or Expired this compound (Pure Substance):
-
Do not dispose of solid this compound in the regular trash or wash it down the drain.
-
The original container with the unused or expired product should be securely sealed.
-
If the original container is compromised, transfer the material to a new, appropriate container and label it accordingly.
-
This pure product waste must be disposed of through your institution's hazardous chemical waste program.[5]
2. Liquid Waste Containing this compound:
This category includes, but is not limited to, stock solutions, cell culture media containing this compound, and solvents used to clean this compound-contaminated glassware.
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., a glass or polyethylene carboy).[7]
-
Labeling: Clearly label the container with "Hazardous Waste: this compound Solution" and list all chemical components, including solvents and their approximate concentrations.
-
Prohibition of Drain Disposal: Under no circumstances should liquid this compound waste be poured down the sanitary sewer.[5]
-
Treatment (if applicable): Some institutions may have protocols for the chemical deactivation of certain cytotoxic drugs. However, in the absence of a validated and approved method for this compound, this should not be attempted.
3. Contaminated Solid Waste:
This includes personal protective equipment (PPE), plasticware, glassware, and other materials that have come into contact with this compound.
-
Personal Protective Equipment (PPE): All used PPE, such as gloves, disposable gowns, and bench protectors, should be collected in a designated, lined container.[8] For items like gloves, it is recommended to use double gloves and dispose of the outer pair immediately after handling the compound.[8]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[4][8] These are typically yellow and specifically labeled for this type of waste. Do not overfill sharps containers.
-
Labware: Disposable plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a designated solid waste container. Non-disposable glassware should be decontaminated using a validated procedure before being washed for reuse. If a validated decontamination procedure is not available, the glassware should be disposed of as hazardous waste.
Data for Waste Management
To ensure compliance and safety, it is crucial to maintain accurate records of hazardous waste generation. The following table can be used as a template for tracking this compound waste in the laboratory.
| Waste Stream Description | Container ID | Container Type & Size | Accumulation Start Date | Full Date | Disposal Pickup Date |
| Solid this compound Waste (PPE, plasticware) | STW-001 | 20L Pail with lid | YYYY-MM-DD | YYYY-MM-DD | YYYY-MM-DD |
| Liquid this compound Waste (in 10% DMSO) | LTW-001 | 4L Glass Bottle | YYYY-MM-DD | YYYY-MM-DD | YYYY-MM-DD |
| This compound Contaminated Sharps | SCW-001 | 5L Sharps Container | YYYY-MM-DD | YYYY-MM-DD | YYYY-MM-DD |
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment: Before attempting to clean a small spill, don appropriate PPE, including double gloves, a lab coat or gown, and safety goggles. For larger spills or powders, respiratory protection may be necessary.
-
Containment and Cleanup: Use a chemical spill kit to absorb and contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid creating dust. Work from the outside of the spill inwards.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as this compound-contaminated hazardous waste.[8]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
- 1. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. stericycle.com [stericycle.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
